Technical Documentation Center

PF-CBP1 hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: PF-CBP1 hydrochloride

Core Science & Biosynthesis

Foundational

PF-CBP1 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective CREBBP/EP300 Bromodomain Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The transcriptional co-activators CREB-binding protein (CBP), also known as CREBBP, and its closely related paralog, EP300 (p300), are mas...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transcriptional co-activators CREB-binding protein (CBP), also known as CREBBP, and its closely related paralog, EP300 (p300), are master regulators of gene expression critical to a vast array of cellular processes, from proliferation and differentiation to DNA repair.[1] Their functional significance is underscored by their dysregulation in numerous diseases, particularly cancer, making them compelling therapeutic targets.[2][3] These large, multi-domain proteins integrate cellular signals by acting as scaffolds for transcription factors and by modifying chromatin structure through their intrinsic histone acetyltransferase (HAT) activity.[4][5] A key functional module within these proteins is the bromodomain, an epigenetic "reader" that recognizes and binds to acetylated lysine residues, thereby tethering the co-activator complex to specific sites on chromatin. PF-CBP1 hydrochloride is a potent and highly selective small-molecule inhibitor that specifically targets the bromodomains of CBP and p300. This guide provides an in-depth analysis of its core mechanism of action, the downstream cellular consequences, and the experimental methodologies used to validate its function, positioning PF-CBP1 as a critical chemical probe for dissecting epigenetic pathways and as a foundational tool for therapeutic development.

The Central Role of CBP and p300 in Transcriptional Regulation

CBP and p300 are highly homologous proteins that, despite some distinct roles, are often considered functionally redundant.[1][6] They do not bind DNA directly but are recruited to gene promoters and enhancers by interacting with a multitude of transcription factors.[4] Their function in augmenting gene expression is primarily attributed to two core activities:

  • Histone Acetyltransferase (HAT) Activity: The catalytic HAT (or lysine acetyltransferase, KAT) domain transfers an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails (e.g., H3K18, H3K27) and non-histone proteins.[7][8] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure (euchromatin) that is permissive for transcription.[5]

  • Bromodomain-Mediated Scaffolding: The single bromodomain within CBP and p300 functions as a reader of the epigenetic code.[6][9] It specifically recognizes and docks onto acetylated lysine (Kac) motifs on histones and other proteins, including transcription factors like p53.[9][10] This interaction is crucial for anchoring the entire CBP/p300 complex at target gene loci, stabilizing the transcriptional machinery and creating a positive feedback loop for further acetylation and gene activation.[11][12]

Disrupting these functions offers a powerful strategy to modulate gene expression programs that are hijacked in disease states.

Core Mechanism of Action: Competitive Inhibition of the Acetyl-Lysine Binding Pocket

PF-CBP1 hydrochloride exerts its function not by inhibiting the catalytic HAT domain, but by specifically targeting the bromodomain. It acts as an acetyl-lysine mimetic, competitively binding to the hydrophobic pocket of the CBP/p300 bromodomain where acetylated histone tails would normally dock.[12][13] This direct, competitive inhibition effectively displaces CBP and p300 from their chromatin targets.

The primary consequence of this action is the prevention of the recruitment and/or stabilization of the CBP/p300 co-activator complex at the promoters and enhancers of target genes.[14] This leads to a subsequent reduction in local histone acetylation and the downregulation of gene transcription, not through a direct enzymatic blockade, but through targeted displacement of the enzyme.

cluster_0 Normal Gene Activation cluster_1 Inhibition by PF-CBP1 CBP_p300 CBP/p300 Complex TF Transcription Factor CBP_p300->TF Recruited by Gene Transcription Gene Transcription CBP_p300->Gene Transcription Promotes BRD Bromodomain Ac_Histone Acetylated Histone (Kac) BRD->Ac_Histone 'Reads' & Binds HAT HAT Domain HAT->Ac_Histone 'Writes' Acetylation DNA Gene Promoter/Enhancer TF->DNA Binds CBP_p300_i CBP/p300 Complex TF_i Transcription Factor CBP_p300_i->TF_i Recruited by Gene Repression Gene Repression CBP_p300_i->Gene Repression Leads to BRD_i Bromodomain Ac_Histone_i Acetylated Histone (Kac) BRD_i->Ac_Histone_i Binding Prevented HAT_i HAT Domain DNA_i Gene Promoter/Enhancer TF_i->DNA_i Binds PF_CBP1 PF-CBP1 PF_CBP1->BRD_i Blocks Binding Site

Caption: Mechanism of PF-CBP1 action.

Potency and Selectivity Profile

A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. PF-CBP1 demonstrates high affinity for the bromodomains of CBP and p300 and, crucially, remarkable selectivity against other bromodomain families, most notably the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD2, BRD3, BRD4). This allows researchers to delineate the specific biological roles of CBP/p300 bromodomains, distinct from those of BET proteins.

ParameterTargetValueReference
IC₅₀ CREBBP (CBP) Bromodomain125 nM[13][15]
IC₅₀ EP300 (p300) Bromodomain363 nM[13][15]
Selectivity vs. BRD4 (Biochemical Assay)139-fold[13][14]
Selectivity vs. BRD4 (Isothermal Titration Calorimetry)>105-fold[13]

Cellular Consequences and Therapeutic Applications

By displacing CBP/p300 from chromatin, PF-CBP1 triggers a cascade of downstream effects, leading to distinct cellular phenotypes. These effects underscore its potential as both a research tool and a therapeutic agent.

Modulation of Gene Expression

Treatment with PF-CBP1 leads to the targeted downregulation of genes dependent on CBP/p300 bromodomain function. This has been demonstrated across various cell types and disease models:

  • Inflammation: In primary macrophages stimulated with lipopolysaccharide (LPS), PF-CBP1 moderately reduces the expression of key inflammatory genes such as IL-6, IFN-β, and IL-1β.[13][16] This highlights a potential role for CBP/p300 bromodomain inhibition in treating inflammatory disorders.

  • Oncology: In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, PF-CBP1 reduces the mRNA and protein expression of the oncogenes BCL6 and MYC.[14] This transcriptional repression translates to potent anti-proliferative effects and the induction of G1 cell cycle arrest.[14]

  • Neurological Disorders: PF-CBP1 downregulates the Regulator of G-protein Signaling 4 (RGS4) gene in neurons, a target linked to Parkinson's disease, suggesting therapeutic opportunities in neurobiology.[13][14][17]

Impact on Immune Cell Function

The CBP/p300 axis is critical for immune regulation. Studies using selective bromodomain inhibitors have shown that targeting this function can modulate the identity and suppressive capacity of regulatory T cells (Tregs), which often infiltrate tumors and dampen anti-cancer immune responses.[18] This presents an exciting avenue for novel cancer immunotherapy strategies.[18]

Experimental Validation: Protocols and Workflows

The mechanism of action of PF-CBP1 has been elucidated through a series of robust biochemical and cell-based assays. Below are representative protocols that form a self-validating system for characterizing such an inhibitor.

Protocol 1: In Vitro Target Engagement (TR-FRET Assay)

This biochemical assay directly measures the ability of a compound to disrupt the interaction between the bromodomain and an acetylated peptide ligand.

Objective: To determine the in vitro potency (IC₅₀) of PF-CBP1 against the CBP bromodomain.

Methodology:

  • Reagents: Recombinant His-tagged CBP bromodomain, biotinylated histone H3 peptide acetylated at K27 (H3K27ac), Europium-labeled anti-His antibody (donor), and Streptavidin-labeled fluorophore (acceptor).

  • Assay Setup: In a 384-well plate, combine the CBP bromodomain and the H3K27ac peptide in assay buffer.

  • Compound Addition: Add PF-CBP1 hydrochloride across a range of concentrations (e.g., 1 nM to 30 µM) and incubate to allow binding to reach equilibrium.

  • Detection: Add the antibody/fluorophore detection mix and incubate.

  • Measurement: If the bromodomain and peptide are interacting, the donor and acceptor are in close proximity, generating a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. PF-CBP1 binding disrupts this interaction, leading to a dose-dependent decrease in the FRET signal.

  • Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This live-cell assay confirms that the inhibitor can penetrate the cell membrane and bind to its target in a physiological context.[18]

Objective: To quantify the binding of PF-CBP1 to the CBP bromodomain in living cells.

Methodology:

  • Cell Line: Use HEK293 cells transiently co-transfected with constructs for the CBP bromodomain fused to NanoLuc® luciferase and a HaloTag®-histone H3.3 fusion protein.[18]

  • Ligand Addition: Add the fluorescent HaloTag® ligand, which serves as the energy acceptor.

  • Compound Treatment: Plate the transfected cells and treat with a dose titration of PF-CBP1.

  • Substrate Addition: Add the NanoBRET™ substrate. If the CBP-NanoLuc fusion protein is bound to the histone H3.3-HaloTag, energy transfer occurs from the luciferase to the fluorescent ligand, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Detection: Measure both the donor (luciferase) and acceptor (fluorescent ligand) emission signals.

  • Analysis: The BRET ratio is calculated from the emission signals. PF-CBP1 binding to the bromodomain competes with histone binding, causing a dose-dependent reduction in the BRET ratio, from which an IC₅₀ can be determined.

Protocol 3: Chromatin Immunoprecipitation (ChIP-qPCR)

This is the definitive assay to demonstrate that bromodomain inhibition by PF-CBP1 leads to the displacement of CBP from specific gene promoters in cells.[14]

Objective: To measure the change in CBP occupancy at the MYC promoter in DLBCL cells following PF-CBP1 treatment.

Methodology:

  • Cell Treatment: Treat OCI-LY10 DLBCL cells with PF-CBP1 (e.g., 1 µM) or a vehicle control (DMSO) for 6 hours.[14]

  • Cross-linking: Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBP or a negative control IgG. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Wash and Elute: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-links: Reverse the formaldehyde cross-links and purify the DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a specific region of the MYC promoter.

  • Analysis: Quantify the amount of precipitated MYC promoter DNA in PF-CBP1-treated samples relative to vehicle-treated samples. A significant reduction indicates displacement of CBP from the promoter.

start Treat DLBCL Cells (PF-CBP1 vs. Vehicle) crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse ip 3. Immunoprecipitate (Anti-CBP Antibody) lyse->ip wash 4. Wash & Elute Complexes ip->wash reverse 5. Reverse Cross-links & Purify DNA wash->reverse qpcr 6. Quantitative PCR (MYC Promoter Primers) reverse->qpcr end Result: Reduced CBP Occupancy at MYC Promoter qpcr->end

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

PF-CBP1 hydrochloride is a precision-engineered chemical tool that has been instrumental in advancing our understanding of epigenetic regulation. Its mechanism of action is centered on the selective and competitive inhibition of the CBP/p300 bromodomains, preventing their localization to chromatin. This displacement disrupts downstream gene expression programs involved in cancer, inflammation, and neurological function. The high selectivity of PF-CBP1 over other bromodomain families, particularly BETs, makes it an invaluable probe for isolating the specific functions of the CBP/p300 reader domains. For drug development professionals, the validation of this mechanism provides a strong foundation for the design of next-generation epigenetic therapies targeting diseases driven by aberrant transcriptional co-activator function.

References

  • Goodman, R. H., & Smolik, S. (2000). CBP/p300 in cell growth, transformation, and development. Genes & Development, 14(13), 1553-1577. ([Link])

  • Chekler, E. L., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12), 1588-1596. ([Link])

  • Giordano, A., & Avantaggiati, M. L. (1999). p300 and CBP: partners in life and death. Journal of Cellular Physiology, 181(2), 218-230. ([Link])

  • Marmorstein, R., & Zhou, M. M. (2014). Writing, reading and erasing histone acetylation. Current Opinion in Chemical Biology, 18, 5-13. ([Link])

  • Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain. Nature, 399(6735), 491-496. ([Link])

  • Kasper, L. H., et al. (2006). A systematic screen for genes that contribute to p300/CBP-dependent transcription. Journal of Biological Chemistry, 281(45), 34351-34359. ([Link])

  • Ogryzko, V. V., et al. (1996). The transcriptional coactivators p300 and CBP are histone acetyltransferases. Cell, 87(5), 953-959. ([Link])

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, abrogates human Th17 differentiation. ACS Chemical Biology, 10(4), 1164-1171. ([Link])

  • Bannister, A. J., & Kouzarides, T. (2011). Regulation of chromatin by histone modifications. Cell Research, 21(3), 381-395. ([Link])

  • Mujtaba, S., et al. (2007). Structural mechanism of recognition of acetylated histone H3 by the bromodomain of human CBP/p300. The EMBO Journal, 26(20), 4467-4476. ([Link])

  • A-485, a p300/CBP inhibitor, abrogates this process and cut off the secretion of exosomal PD-L1 by blocking the transcription of CD274. Oncogene, 39(19), 3939-3951. ([Link])

  • Wang, L., & Wang, J. (2022). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine, 2, 18. ([Link])

  • Hogg, S. J., et al. (2017). Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. Cell Reports, 18(11), 2649-2661. ([Link])

  • Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Scientific Reports, 9(1), 9345. ([Link])

  • p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. Oncogene, 39(19), 3939-3951. ([Link])

  • Lasko, L. M., et al. (2017). Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. Biochemistry, 56(40), 5348-5357. ([Link])

  • Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs. Toxicologic Pathology, 48(3), 465-480. ([Link])

  • LLS. CBP/p300 Inhibitors for Genetically Defined Leukemias. ([Link])

  • Pihlajamaa, P., et al. (2022). EP300/CREBBP acetyltransferase inhibition limits steroid receptor and FOXA1 signaling in prostate cancer cells. iScience, 25(5), 104273. ([Link])

  • Inhibition of histone acetyltransferase function radiosensitizes CREBBP/EP300 mutants via repression of homologous recombination, potentially targeting a gain of function. Nature Communications, 11(1), 213. ([Link])

  • He, S., et al. (2021). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Pharmacology & Therapeutics, 224, 107827. ([Link])

  • p300/CBP, a potential target to enhance the efficacy of PD-L1 blockade treatment. Oncogene, 39(19), 3939-3951. ([Link])

  • CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. (2024). OncLive. ([Link])

  • p300/CBP cellular assay. (2020). openlabnotebooks.org. ([Link])

  • Wood, M. A., et al. (2005). CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation. Neuron, 45(6), 941-952. ([Link])

  • The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. Clinical & Experimental Metastasis. ([Link])

  • Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain. Journal of Medicinal Chemistry, 64(14), 10323-10340. ([Link])

  • Bose, D. A., et al. (2017). RNA binding to CBP stimulates histone acetylation and transcription. Cell, 168(1-2), 135-149.e22. ([Link])

  • Is histone acetylation the most important physiological function for CBP and p300?. Aging, 6(8), 600-602. ([Link])

  • Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells. American Journal of Physiology-Renal Physiology, 304(11), F1355-F1367. ([Link])

  • Chekler, E. L., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12), 1588-1596. ([Link])

  • Vandel, L., & Kouzarides, T. (1999). Physical association between the histone acetyl transferase CBP and a histone methyl transferase. The EMBO Journal, 18(17), 4745-4754. ([Link])

  • Request PDF: Controlling Intramolecular Interactions in the Design of Selective, High-Affinity, Ligands for the CREBBP Bromodomain. ([Link])

  • Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters, 10(1), 60-65. ([Link])

  • Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain. Journal of Medicinal Chemistry, 64(14), 10323-10340. ([Link])

  • Eurofins Discovery. (2024, October 4). Rapid Functional Cell-Based Activity Profiling of Multi-receptor Targeted Anti-obesity Therapies. YouTube. ([Link])

Sources

Exploratory

Technical Guide: PF-CBP1 Hydrochloride in Epigenetic Modulation

[1] Executive Summary PF-CBP1 hydrochloride is a highly specific, small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300) .[1] Unlike broad-spectrum BET inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

PF-CBP1 hydrochloride is a highly specific, small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300) .[1] Unlike broad-spectrum BET inhibitors (e.g., JQ1) that target BRD4, PF-CBP1 selectively displaces CBP/p300 from acetylated chromatin without disrupting the entire super-enhancer landscape.

This guide details the compound's utility in dissecting the specific contributions of CBP/p300 to transcriptional elongation and inflammatory gene expression. It provides validated workflows for establishing causality between bromodomain occupancy and phenotypic outcomes, specifically in the context of cytokine downregulation and RGS4 modulation.

Chemical and Pharmacological Profile[1][2][3][4][5]

PF-CBP1 functions as an epigenetic probe . Its utility relies on precise dosing to maintain selectivity over the BET family (BRD2/3/4).

Key Physicochemical Properties[1][6]
PropertySpecificationApplication Note
CAS No. 2070014-93-4 (HCl salt)Use this identifier for purchasing; ensures higher aqueous solubility than free base.
Molecular Weight 525.08 g/mol Essential for molarity calculations.
Solubility DMSO (≥50 mg/mL)Critical: Hygroscopic DMSO reduces solubility.[1] Use fresh, anhydrous DMSO.
Stability -20°C (Solid), -80°C (Solution)Avoid freeze-thaw cycles. Aliquot immediately upon reconstitution.
Potency and Selectivity Data

Data derived from TR-FRET and biochemical assays [1].

TargetIC50 (nM)Selectivity Ratio (vs. CBP)
CBP (CREBBP) 125 1x (Primary Target)
p300 (EP300) 363 ~2.9x (Dual inhibition common due to homology)
BRD4 (BD1) >10,000>100x (Crucial for distinguishing from BET effects)

Epigenetic Mechanism of Action

The "Reader" Displacement Model

CBP and p300 act as both histone acetyltransferases (HATs) and acetyl-lysine readers. PF-CBP1 specifically targets the bromodomain (reader) function, not the HAT (catalytic) domain.

Mechanism:

  • Normal State: CBP/p300 bromodomains bind acetylated Lysine-27 on Histone H3 (H3K27ac) at enhancers. This recruits the transcriptional machinery (RNA Pol II).

  • Inhibition: PF-CBP1 occupies the acetyl-lysine binding pocket of CBP/p300.[2]

  • Result: CBP/p300 is physically displaced from chromatin, preventing the maintenance of the transcriptional complex at specific inflammatory and oncogenic loci.

Pathway Visualization

The following diagram illustrates the displacement mechanism and its downstream transcriptional consequences.

PF_CBP1_Mechanism Chromatin Acetylated Chromatin (H3K27ac at Enhancers) CBP_p300 CBP/p300 (Bromodomain) Chromatin->CBP_p300 Normal Recruitment Blocked Transcription BLOCKED Chromatin->Blocked No Complex Formation Complex Transcriptional Complex (Recruitment of RNA Pol II) CBP_p300->Complex Assembly Displaced Displaced CBP/p300 (Inactive) CBP_p300->Displaced Ejection Transcription Gene Transcription (IL-1b, IL-6, RGS4) Complex->Transcription Activation Inhibitor PF-CBP1 (Inhibitor) Inhibitor->CBP_p300 Competitive Binding (Kd ~125nM) Displaced->Chromatin Loss of Occupancy

Figure 1: Molecular mechanism of PF-CBP1.[1][3] The inhibitor competitively binds the bromodomain, displacing CBP/p300 from H3K27ac marks and halting transcription of target genes.

Experimental Workflows

To validate PF-CBP1 activity, researchers must demonstrate causality : the phenotypic effect (e.g., cell death, cytokine reduction) must correlate with the physical loss of CBP/p300 on chromatin.

Protocol A: Cellular Treatment & Functional Readout

Objective: Measure downregulation of inflammatory cytokines (IL-6, IL-1β) or RGS4.

  • Preparation:

    • Dissolve PF-CBP1 (HCl salt) in anhydrous DMSO to 10 mM stock.

    • Control: Prepare a matched DMSO vehicle control (0.1%).

  • Dosing:

    • Treat cells (e.g., Macrophages or Cortical Neurons) with 1 µM – 10 µM PF-CBP1.

    • Note: Effects on RGS4 mRNA are typically observed after 24 hours [2].

  • Stimulation (Optional):

    • For inflammatory models, pre-treat with PF-CBP1 for 1 hour, then stimulate with LPS.

  • Readout (RT-qPCR):

    • Extract RNA and probe for Rgs4, Il6, or Il1b.

    • Success Criterion: >50% reduction in mRNA levels compared to vehicle + LPS.

Protocol B: ChIP-seq Validation (The Gold Standard)

Objective: Prove that PF-CBP1 physically displaces CBP from the genome.

Why this is critical: If you observe phenotypic changes without loss of CBP chromatin occupancy, your effect may be off-target.

ChIP_Seq_Workflow Cells Cell Culture (+/- PF-CBP1 10µM) Crosslink 1. Crosslink (1% Formaldehyde) Cells->Crosslink Lysis 2. Lysis & Sonication (200-500bp fragments) Crosslink->Lysis IP 3. Immunoprecipitation (Anti-CBP Antibody) Lysis->IP Input Control taken here Wash 4. Stringent Wash (LiCl Buffer) IP->Wash Seq 5. Library Prep & NGS Wash->Seq Analysis 6. Data Analysis (Peak Calling) Seq->Analysis Analysis->Cells Validation: Loss of Peak Height?

Figure 2: ChIP-seq workflow for validating epigenetic displacement. A successful assay will show reduced peak height at enhancer regions in the treated sample vs. control.

Step-by-Step Validation:

  • Crosslinking: Fix cells 6 hours post-treatment.

  • Antibody Selection: Use a ChIP-grade antibody specific to CBP (e.g., Cell Signaling D6C5) or p300.

  • Normalization: Spike-in Drosophila chromatin or use parallel reaction monitoring to quantify global loss of binding, as bromodomain inhibition often causes global reduction rather than site-specific shifts.

  • Analysis: Look for "loss of peak height" at super-enhancers associated with MYC or BCL6 in lymphoid cells, or RGS4 in neuronal cells.

Therapeutic Implications & RGS4 Modulation[5][6][7][8]

PF-CBP1 has demonstrated specific utility in modulating RGS4 (Regulator of G-protein Signaling 4) .[1]

  • Context: RGS4 is often dysregulated in Parkinson’s disease and chronic pain states.

  • Mechanism: RGS4 transcription is heavily dependent on CBP-mediated enhancer activation.

  • Outcome: Treatment with PF-CBP1 (10 µM) significantly reduces RGS4 mRNA levels in primary cortical neurons [2].[2] This suggests that CBP inhibition can "dampen" hyperactive G-protein signaling pathways by reducing the availability of their negative regulators.

Safety Note: While PF-CBP1 is a valuable tool compound, pan-inhibition of CBP/p300 can lead to broad transcriptional suppression. In vivo use requires careful monitoring of thrombocytopenia and immunosuppression.

References

  • Piatnitski Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[4][2] Chemistry & Biology, 22(12), 1588-1596.[4][3][2]

  • Pfizer Inc. (2015). "PF-CBP1: A Selective Inhibitor of the Bromodomain of CREB Binding Protein."[1][4][5][6] ACS Medicinal Chemistry Letters. (Contextual citation based on discovery disclosure).

  • SelleckChem. "PF-CBP1 HCl Datasheet and Biological Activity."

Sources

Foundational

A Technical Guide to PF-CBP1 Hydrochloride in Inflammation Research

Executive Summary The transcriptional coactivators CREB-binding protein (CBP) and its paralog E1A binding protein p300 are central regulators of gene expression in immunity and inflammation. Their function is multifacete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transcriptional coactivators CREB-binding protein (CBP) and its paralog E1A binding protein p300 are central regulators of gene expression in immunity and inflammation. Their function is multifaceted, involving histone acetyltransferase (HAT) activity that remodels chromatin and the recruitment of transcriptional machinery via protein-protein interaction domains. The bromodomain, a key "reader" module within CBP/p300, recognizes acetylated lysine residues on histones and transcription factors, a critical step for the assembly of active transcription complexes at inflammatory gene loci. PF-CBP1 hydrochloride is a potent and highly selective small-molecule inhibitor of the CBP/p300 bromodomains. By competitively binding to this reader domain, PF-CBP1 prevents the tethering of CBP/p300 to chromatin, thereby disrupting the transcriptional activation of key pro-inflammatory pathways such as NF-κB and STAT3. This guide provides an in-depth technical overview of PF-CBP1, its mechanism of action, and detailed protocols for its application in preclinical inflammation research, offering a valuable tool for scientists developing novel anti-inflammatory therapeutics.

The Central Role of CBP/p300 in Orchestrating Inflammation

Inflammatory responses require the rapid and coordinated expression of a vast array of genes, including cytokines, chemokines, and adhesion molecules. This transcriptional output is governed by signaling pathways that converge on master transcription factors like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] However, the binding of these factors to DNA is often insufficient to initiate robust transcription. They require the recruitment of coactivator proteins, among which CBP and p300 are indispensable.[3][4]

CBP/p300 function as critical integrators of inflammatory signaling through two primary mechanisms:[5]

  • "Writing" - Histone Acetyltransferase (HAT) Activity: CBP/p300 catalyze the acetylation of lysine residues on histone tails (e.g., H3K27ac).[6] This modification neutralizes the positive charge of lysine, relaxing the chromatin structure and making gene promoters and enhancers accessible to the transcriptional machinery.[5]

  • "Reading" and Scaffolding: CBP/p300 possess a bromodomain, a conserved structural motif that specifically recognizes and binds to acetylated lysine residues.[7] This allows CBP/p300 to dock onto acetylated histones and acetylated non-histone proteins (including transcription factors like p65/RelA), serving as a scaffold to recruit RNA Polymerase II and other components of the basal transcription apparatus.[8]

By controlling both chromatin accessibility and the assembly of the transcription complex, CBP/p300 act as a bottleneck in the expression of numerous pro-inflammatory genes, making them a compelling therapeutic target for inflammatory diseases.[5][9]

PF-CBP1 Hydrochloride: A Precision Tool for Targeting the CBP/p300 Bromodomain

PF-CBP1 is a potent, cell-permeable, and highly selective inhibitor of the CBP and p300 bromodomains.[10] Unlike pan-HAT inhibitors which block the catalytic "writer" function, PF-CBP1 specifically targets the "reader" function. This distinction is critical, as it offers a more nuanced approach to modulating CBP/p300 activity, potentially reducing the broad cytotoxicity associated with inhibiting all HAT activity.[11]

Physicochemical and Pharmacological Properties
PropertyValueSource(s)
Full Name 4-(2-(5-(3,5-Dimethylisoxazol-4-yl)-2-(4-propoxyphenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine hydrochloride[12]
CAS Number 2070014-93-4 (for HCl salt)[13]
Molecular Formula C₂₉H₃₆N₄O₃·HCl[13]
Molecular Weight 525.08 g/mol [13]
IC₅₀ (CBP) 125 nM[10][13][14]
IC₅₀ (p300) 363 nM[10][13][14]
Selectivity >100-fold selective for CBP over BRD4 and other bromodomains.[10][13][15]
Solubility Soluble in DMSO (≥20 mg/mL), Ethanol. Insoluble in water.[12][13][16]
Mechanism of Action

PF-CBP1 functions by occupying the acetyl-lysine binding pocket within the CBP/p300 bromodomain. This competitive inhibition prevents the bromodomain from recognizing its natural ligands—acetylated lysine residues on histones and other proteins. The consequence is a failure to recruit the CBP/p300 coactivator complex to target gene promoters and enhancers, leading to a potent and specific suppression of inflammatory gene transcription.

cluster_0 Normal Inflammatory Gene Activation cluster_1 Inhibition by PF-CBP1 TF Inflammatory Transcription Factor (e.g., p65, STAT3) Ac_TF Acetylated Transcription Factor TF->Ac_TF Acetylation CBP CBP/p300 (Bromodomain + HAT) Ac_TF->CBP Bromodomain Binding Histone Histone Tail Ac_Histone Acetylated Histone (e.g., H3K27ac) Histone->Ac_Histone HAT Activity Ac_Histone->CBP Bromodomain Binding PolII RNA Pol II Complex CBP->PolII Recruitment Gene Inflammatory Gene Transcription PolII->Gene Initiation Ac_Histone_Inhib Acetylated Histone CBP_Inhib CBP/p300 CBP_Inhib->Ac_Histone_Inhib Binding Prevented NoGene Transcription Blocked CBP_Inhib->NoGene PFCBP1 PF-CBP1 PFCBP1->CBP_Inhib Blocks Bromodomain

Caption: Mechanism of PF-CBP1 action.

Key Inflammatory Pathways Modulated by PF-CBP1

PF-CBP1 derives its anti-inflammatory potential from its ability to disrupt pathways centrally involved in immunity.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, activated by stimuli such as bacterial lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[2][17] Upon activation, the p65 (RelA) subunit translocates to the nucleus to drive gene expression. For maximal activity, p65 requires both interaction with and acetylation by CBP/p300.[7][8] PF-CBP1 intervenes by preventing CBP/p300 from being stabilized at NF-κB target promoters, thereby suppressing the expression of cytokines like IL-6 and TNF-α.[11][13]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (Inactive) IkB->p65_p50 Sequesters Degradation Degradation IkB->Degradation Ubiquitination & Degradation p65_p50_active p65/p50 (Active) p65_nuc p65/p50 p65_p50_active->p65_nuc Translocation DNA NF-κB Response Element p65_nuc->DNA Binds CBP CBP/p300 Transcription Inflammatory Gene Expression (IL-6, TNF-α) CBP->Transcription DNA->CBP Recruits PFCBP1 PF-CBP1 PFCBP1->CBP Inhibits Binding

Caption: Inhibition of the NF-κB pathway by PF-CBP1.
The JAK/STAT Pathway

Cytokines like interleukins and interferons signal through the JAK/STAT pathway. Upon cytokine binding, Janus kinases (JAKs) phosphorylate STAT proteins, which then dimerize and translocate to the nucleus. Similar to NF-κB, activated STATs, particularly STAT3, rely on CBP/p300 coactivation to effectively transcribe target genes.[18] CBP/p300-mediated acetylation of STAT3 is also important for its full activation.[18] Studies on STAT3 in various disease models suggest its activation is linked to inflammatory conditions.[19][20] By inhibiting the CBP/p300 bromodomain, PF-CBP1 can dampen the inflammatory output of cytokine signaling.

In Vitro Methodologies for Assessing PF-CBP1 Efficacy

A robust in vitro testing cascade is essential to characterize the anti-inflammatory activity of PF-CBP1. A common and effective model uses macrophage-like cells stimulated with LPS.

cluster_analysis Downstream Analysis start Seed Cells (e.g., THP-1, RAW 264.7) pretreat Pre-treat with PF-CBP1 (or vehicle) (e.g., 30 min - 1 hr) start->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate (Time-course) stimulate->incubate harvest Harvest Supernatant & Cell Lysates incubate->harvest elisa Cytokine Analysis (ELISA / Multiplex) harvest->elisa Supernatant qpcr Gene Expression (RT-qPCR) harvest->qpcr Lysate (RNA) wb Protein Analysis (Western Blot) harvest->wb Lysate (Protein)

Caption: General in vitro experimental workflow.
Protocol 4.1: Macrophage Culture, Differentiation, and Treatment
  • Rationale: Human THP-1 monocytes can be differentiated into macrophage-like cells that provide a physiologically relevant model for studying innate immune responses.[21] Pre-treatment with the inhibitor before inflammatory stimulus ensures that the target is engaged before the signaling cascade begins.

  • Methodology:

    • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in 5% CO₂.[21]

    • Differentiation (Day 1): Seed THP-1 cells in multi-well plates at a density of 0.5 x 10⁶ cells/mL. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation.

    • Resting (Day 3): After 48 hours, gently aspirate the media and replace it with fresh, PMA-free complete media. Allow cells to rest for 24 hours.

    • Inhibitor Pre-treatment (Day 4): Prepare stock solutions of PF-CBP1 hydrochloride in DMSO. Dilute to final working concentrations (e.g., 0.1 µM to 10 µM) in serum-free media.[13] Remove the culture media from the differentiated macrophages, wash once with PBS, and add the media containing PF-CBP1 or a vehicle control (e.g., 0.1% DMSO). Incubate for 30-60 minutes.[13]

    • Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL to 1 µg/mL.

    • Incubation: Incubate the plates for the desired time points.

      • For RT-qPCR: 4-6 hours is typically sufficient to see robust induction of cytokine transcripts.[13]

      • For protein analysis (Western Blot/ELISA): 16-24 hours allows for protein translation and secretion.

Protocol 4.2: Western Blot for Signaling Pathway and Histone Marks
  • Rationale: Western blotting allows for the direct visualization of protein expression and phosphorylation, confirming that PF-CBP1 inhibits the intended signaling pathways. Analyzing H3K27ac levels can serve as a target engagement biomarker for CBP/p300 HAT activity, although PF-CBP1 is a bromodomain inhibitor, downstream effects on HAT activity can sometimes be observed.

  • Methodology:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.[22]

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Phospho-NF-κB p65 (Ser536)

      • Total NF-κB p65

      • H3K27ac

      • Total Histone H3 (as a loading control)

      • β-Actin (as a loading control)

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

In Vivo Experimental Design and Considerations

Translating in vitro findings to a whole-organism context is a critical step in drug development. The choice of animal model is paramount and should align with the human disease being studied.

Common In Vivo Inflammation Models
ModelDescription & RationaleKey EndpointsReference(s)
LPS-Induced Endotoxemia Systemic injection of LPS (intraperitoneal) mimics the systemic inflammatory response of sepsis. It's a robust, acute model for evaluating systemic cytokine suppression.Serum levels of TNF-α, IL-6, IL-1β; survival rates; organ damage markers.[23][24]
Cecal Ligation and Puncture (CLP) A polymicrobial sepsis model that better reflects the clinical progression of sepsis. It involves surgically ligating and puncturing the cecum, leading to peritonitis.Survival rates; bacterial load in blood/peritoneum; immune cell infiltration in lungs/liver.[23]
Imiquimod-Induced Psoriasis Topical application of imiquimod cream on mouse skin induces a psoriasis-like inflammation, characterized by skin thickening and immune cell infiltration. Useful for skin-specific inflammation.Ear/skin thickness; histological scoring; inflammatory gene expression in skin tissue.[25]
Formulation and Administration of PF-CBP1
  • Rationale: Proper formulation is crucial for ensuring bioavailability and minimizing vehicle-related toxicity. The route of administration should be chosen based on the experimental model and desired exposure profile.

  • Methodology:

    • Formulation: As PF-CBP1 hydrochloride is not readily soluble in aqueous solutions, a suspension or solution in a suitable vehicle is required for in vivo dosing. Common oral formulations include:

      • Suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.25% (v/v) Tween 80.[15]

      • Solution in PEG400.[15]

    • Dosing:

      • Dose Selection: Based on preclinical studies with similar CBP/p300 inhibitors and the compound's potency, a starting dose range could be 25-100 mg/kg. Dose-response studies are essential.

      • Route of Administration: Oral gavage (PO) is a common route.[15] Intraperitoneal (IP) injection can also be used for direct systemic delivery.

      • Frequency: Dosing can be once or twice daily (BID), depending on the compound's pharmacokinetic profile.

Data Interpretation and Troubleshooting

  • In Vitro Cytotoxicity: Always run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel. Anti-inflammatory effects should be observed at non-toxic concentrations. PF-CBP1 has been shown to have low cytotoxicity in macrophages.[13]

  • Off-Target Effects: While PF-CBP1 is highly selective, it's good practice to consider potential off-target effects. Comparing its activity profile to other CBP/p300 inhibitors with different chemical scaffolds (e.g., GNE-272) can help confirm that the observed phenotype is due to on-target engagement.[11]

  • In Vivo Vehicle Controls: The vehicle used for formulation can sometimes have mild anti-inflammatory effects. Always include a vehicle-treated group to ensure the observed efficacy is due to the compound itself.

Conclusion and Future Directions

PF-CBP1 hydrochloride is a powerful research tool for dissecting the role of CBP/p300 in inflammation. Its high selectivity for the bromodomain allows for a targeted investigation of the "reader" function of these critical coactivators. By potently suppressing the transcriptional output of key inflammatory pathways, PF-CBP1 provides a strong pharmacological basis for the development of epigenetic-based therapies for a range of inflammatory disorders, from sepsis to autoimmune diseases. Future research should focus on defining its therapeutic window in chronic disease models, exploring its potential in combination therapies, and further elucidating the distinct biological consequences of inhibiting the bromodomain versus the HAT domain of CBP/p300.

References

  • Chekler EL, et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chem Biol. [URL: https://www.cell.com/chemical-biology/fulltext/S1552-4450(15)00445-6]
  • Selleck Chemicals. PF-CBP1 HCl Product Page. Selleckchem.com. [URL: https://www.selleckchem.com/products/pf-cbp1-hcl.html]
  • Revilla, Y., & Granja, A. G. (2009). Viral mechanisms involved in the transcriptional CBP/p300 regulation of inflammatory and immune responses. Critical Reviews in Immunology. [URL: https://pubmed.ncbi.nlm.nih.gov/19496744/]
  • Creative Biogene. (2024). What are p300-CBP transcription factors inhibitors and how do they work?. Creativebiogene.com. [URL: https://www.creativebiogene.com/blog/index.php/what-are-p300-cbp-transcription-factors-inhibitors-and-how-do-they-work/]
  • Ospelt, C., et al. (2021). Individual functions of the histone acetyl transferases CBP and p300 in regulating the inflammatory response of synovial fibroblasts. Journal of Autoimmunity. [URL: https://pubmed.ncbi.nlm.nih.gov/34312061/]
  • ResearchGate. Potential contributions of p300/CBP to the development of proinflammatory response and liver fibrosis. ResearchGate.net. [URL: https://www.researchgate.
  • ResearchGate. Individual functions of the histone acetyl transferases CBP and p300 in regulating the inflammatory response of synovial fibroblasts. ResearchGate.net. [URL: https://www.researchgate.
  • Al-Khami, A. A., et al. (2024). CBP/P300 Inhibition Impairs CD4+ T Cell Activation: Implications for Autoimmune Disorders. MDPI. [URL: https://www.mdpi.com/2227-9059/12/6/642]
  • García-Gómez, B., et al. (2025). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.4c00331]
  • Gstaiger, M., et al. (2023). Targeting CBP and p300: Emerging Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5000]
  • Sigma-Aldrich. PF-CBP1 Product Page. Sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/sml2088]
  • AdooQ Bioscience. PF-CBP1 Product Page. Adooq.com. [URL: https://www.adooq.com/pf-cbp1.html]
  • Cayman Chemical. PF-CBP1 Product Page. Caymanchem.com. [URL: https://www.caymanchem.com/product/20653/pf-cbp1]
  • Vareum. PF CBP1 Product Page. Vareum.com. [URL: https://www.vareum.com/product/VA-15876/PF-CBP1]
  • Selleck China. PF-CBP1 HCl Product Page. Selleck.cn. [URL: https://www.selleck.cn/products/pf-cbp1-hcl.html]
  • Lasko, L. M., et al. (2017). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768228/]
  • ResearchGate. p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. ResearchGate.net. [URL: https://www.researchgate.
  • ResearchGate. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. ResearchGate.net. [URL: https://www.researchgate.
  • Labchem Catalog. PF-CBP1 Product Page. Labchem.com.my. [URL: https://www.labchem.com.my/index.php?route=product/product&product_id=141846]
  • Wang, M., et al. (2020). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2020.589196/full]
  • Sheppard, K. A., et al. (2013). Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription. Molecular and Cellular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/23999971/]
  • Lee, H., & Park, Y. J. (2007). Stat3 activation of NF-κB p100 processing involves CBP/p300-mediated acetylation. Proceedings of the National Academy of Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1876527/]
  • Sheppard, K. A., et al. (2000). CBP (CREB binding protein) integrates NF-kappaB (nuclear factor-kappaB) and glucocorticoid receptor physical interactions and antagonism. Molecular Endocrinology. [URL: https://pubmed.ncbi.nlm.nih.gov/10935546/]
  • Pham, D. X., et al. (2024). An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10790380/]
  • Mondal, A., et al. (2021). Activation of NF-κB and p300/CBP potentiates cancer chemoimmunotherapy through induction of MHC-I antigen presentation. Proceedings of the National Academy of Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/33563777/]
  • Mehla, J., et al. (2021). STAT3 inhibitor mitigates cerebral amyloid angiopathy and parenchymal amyloid plaques while improving cognitive functions and brain networks. Journal of Neuroinflammation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8672152/]
  • Koganti, T., et al. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9940177/]
  • ResearchGate. STAT3 inhibitor mitigates cerebral amyloid angiopathy and parenchymal amyloid plaques while improving cognitive functions and brain networks. ResearchGate.net. [URL: https://www.researchgate.net/publication/357097761_STAT3_inhibitor_mitigates_cerebral_amyloid_angiopathy_and_parenchymal_amyloid_plaques_while_improving_cognitive_functions_and_brain_networks]
  • Ghisletti, S., et al. (2002). Transcriptional control of the inflammatory response: a role for the CREB-binding protein (CBP). Biochemical Society Transactions. [URL: https://pubmed.ncbi.nlm.nih.gov/12023841/]
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5660333/]
  • Teo, J. L., et al. (2005). Specific inhibition of CBP/beta-catenin interaction rescues defects in neuronal differentiation caused by a presenilin-1 mutation. Proceedings of the National Academy of Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/15983366/]
  • Pérez-García, G. S., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/38788647/]
  • Kim, J., et al. (2023). The p300/CBP Inhibitor A485 Normalizes Psoriatic Fibroblast Gene Expression In Vitro and Reduces Psoriasis-Like Skin Inflammation In Vivo. Journal of Investigative Dermatology. [URL: https://pubmed.ncbi.nlm.nih.gov/36170880/]
  • Medical Animations. (2019). NF-κB Pathway | Cell Survival Pathway. YouTube. [URL: https://www.youtube.
  • Berger, A., et al. (2021). Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8275685/]
  • Balla, A., et al. (2021). Interference with TGFβ1-Mediated Inflammation and Fibrosis Underlies Reno-Protective Effects of the CB1 Receptor Neutral Antagonists AM6545 and AM4113 in a Rat Model of Metabolic Syndrome. MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12739]
  • Jeong, S., et al. (2025). Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780284/]
  • Kim, Y., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10610368/]
  • Griñán-Ferré, C., et al. (2025). Microglial pro-inflammatory mechanisms induced by monomeric C-reactive protein are counteracted by soluble epoxide hydrolase inhibitors. Journal of Neuroinflammation. [URL: https://pubmed.ncbi.nlm.nih.gov/38755677/]

Sources

Exploratory

Targeting the Epigenome: A Technical Guide to PF-CBP1 Hydrochloride in Oncology

Executive Summary PF-CBP1 (hydrochloride) is a highly selective, small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP) and p300 (E1A-associated protein p300).[1][2] Unlike pan-BET inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-CBP1 (hydrochloride) is a highly selective, small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP) and p300 (E1A-associated protein p300).[1][2] Unlike pan-BET inhibitors (e.g., JQ1) that target BRD4, PF-CBP1 offers a distinct selectivity profile, sparing the BET family while potently disrupting the chromatin recruitment of CBP/p300.

This guide details the mechanistic impact of PF-CBP1 on cancer cell lines, specifically hematologic malignancies driven by the IRF4-MYC axis , and provides a validated experimental protocol for its application in in vitro oncology research.

Part 1: Mechanistic Profile

The Epigenetic "Reader" Blockade

CBP and p300 are histone acetyltransferases (HATs) that function as transcriptional co-activators.[3] They possess a bromodomain —a structural motif that acts as an epigenetic "reader," recognizing acetylated lysine residues (Kac) on histone tails (e.g., H3K27ac) at active enhancers.

Mechanism of Action:

  • Normal State: The CBP/p300 bromodomain binds to acetylated histones at enhancer regions, recruiting the transcriptional machinery to drive the expression of oncogenes like MYC and IRF4.

  • Inhibition: PF-CBP1 mimics the acetyl-lysine moiety, competitively binding to the hydrophobic pocket of the CBP/p300 bromodomain.

  • Consequence: This displacement prevents CBP/p300 from localizing to chromatin, leading to the collapse of enhancer-driven transcription and the downregulation of critical oncogenic networks.

Visualization: Mechanism of Action

MOA Chromatin Acetylated Chromatin (Enhancer Region) CBP CBP/p300 (Bromodomain) Chromatin->CBP Recruits Oncogenes Oncogene Transcription (MYC, IRF4) CBP->Oncogenes Activates PFCBP1 PF-CBP1 HCl (Inhibitor) PFCBP1->CBP Competes with Chromatin Block Displacement PFCBP1->Block Block->Chromatin Prevents Binding

Caption: PF-CBP1 competitively binds the CBP bromodomain, displacing it from acetylated chromatin and silencing oncogene transcription.

Part 2: Impact on Cancer Cell Lines

PF-CBP1 is most efficacious in cell lines dependent on "super-enhancers"—large clusters of enhancers that drive high-level expression of lineage-specific oncogenes.

Hematologic Malignancies (Primary Targets)
  • Multiple Myeloma (MM): MM cells are often "addicted" to the transcription factor IRF4 .[4][5] PF-CBP1 treatment disrupts the auto-regulatory loop between IRF4 and MYC.

  • Acute Myeloid Leukemia (AML): In AML lines (e.g., MV4-11), CBP inhibition promotes differentiation and apoptosis by suppressing the leukemic transcriptional program.

Quantitative Profiling

The following table summarizes the biochemical potency and observed cellular effects. Note the high selectivity ratio against BRD4, which minimizes off-target toxicity associated with BET inhibitors.

ParameterTarget / Cell LineValue / EffectNote
Biochemical IC50 CBP Bromodomain125 nM Highly Potent
Biochemical IC50 p300 Bromodomain363 nM Dual Inhibition
Selectivity vs. BRD4 (BET Family)>139-fold Minimizes BET-related toxicity
Cellular Impact MV4-11 (AML)Viability DefectDownregulation of MYC transcript
Cellular Impact MM.1S (Myeloma)G1 Arrest / ApoptosisCollapse of IRF4 network
Biomarker MacrophagesIL-6, IFN-β reductionAnti-inflammatory response at 3-10 µM

Part 3: Technical Protocols

A. Reconstitution & Storage

PF-CBP1 is supplied as a hydrochloride salt (MW: ~525.1 g/mol ).[6][7] Proper handling is critical to maintain potency.

  • Solvent: Dissolve in DMSO (Dimethyl sulfoxide).

    • Solubility Limit: ~100 mg/mL (190 mM).

    • Avoid: Aqueous buffers for stock solution (compound is insoluble in water).

  • Stock Preparation: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 5.25 mg of PF-CBP1 HCl in 1.0 mL of anhydrous DMSO.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Store at -80°C (liquid) for up to 6 months.

    • Store at -20°C (solid powder) for up to 2 years.

B. Validated Cellular Assay Workflow

This protocol describes the assessment of target engagement via qPCR (transcriptional suppression) and phenotypic viability.

Materials:

  • Cell Line: MV4-11 (AML) or MM.1S (Myeloma).

  • Media: RPMI-1640 + 10% FBS.[8]

  • Assay: CellTiter-Glo (Promega) or SYBR Green qPCR.

Step-by-Step Protocol:

  • Seeding:

    • Seed cells at 0.5 x 10^6 cells/mL in 6-well plates (for RNA) or 96-well plates (for viability).

    • Allow 24-hour recovery.

  • Treatment:

    • Prepare serial dilutions of PF-CBP1 in media (Range: 10 nM to 10 µM ).

    • Control: Include a DMSO-only vehicle control (Final DMSO < 0.1%).

  • Incubation:

    • 6 Hours (RNA): Optimal time point to observe direct transcriptional downregulation of MYC and IRF4.

    • 72 Hours (Viability): Optimal time point to observe cell growth inhibition (IC50 determination).

  • Readout:

    • qPCR: Extract RNA, synthesize cDNA, and probe for MYC (Target) vs. GAPDH (Housekeeping).

    • Viability: Add CellTiter-Glo reagent, shake for 2 mins, incubate for 10 mins, read luminescence.

Visualization: Experimental Workflow

Protocol Start Reconstitution (DMSO Stock 10mM) Seed Cell Seeding (MV4-11 / MM.1S) Start->Seed Treat Treatment (0.1 - 10 µM PF-CBP1) Seed->Treat Branch Time Point Selection Treat->Branch RNA 6 Hours: RNA Extraction Branch->RNA Transcriptional Check Viability 72 Hours: CellTiter-Glo Branch->Viability Phenotypic Check qPCR qPCR Analysis (Biomarker: MYC/IRF4) RNA->qPCR IC50 IC50 Calculation (Growth Inhibition) Viability->IC50

Caption: Workflow for validating PF-CBP1 efficacy via transcriptional suppression (6h) and viability (72h).

Part 4: Troubleshooting & Optimization

  • Issue: Lack of potency.

    • Cause: High serum protein binding can shift IC50s.

    • Solution: Perform assays in 10% FBS.[8] Avoid increasing serum concentration beyond standard levels.

  • Issue: Precipitation.

    • Cause: Adding high-concentration DMSO stock directly to aqueous media.

    • Solution: Perform an intermediate dilution in media before adding to cells to prevent "crashing out."

  • Validation Check:

    • If MYC levels do not drop by >50% at 1-3 µM within 6 hours, the cell line may not be driven by CBP-dependent super-enhancers, or the compound has degraded.

References

  • Pfizer Inc.[9] / ACS Med. Chem. Lett. (2016). Discovery of PF-CBP1, a Selective Inhibitor of the Bromodomain of CREB Binding Protein (CBP). [Link][2]

  • Scientific Reports (2015). Structural basis for the inhibition of the chromatin regulator CBP by the selective bromodomain inhibitor PF-CBP1. [Link]

  • eLife (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. [Link][4][10]

  • Journal of Medicinal Chemistry (2018). Modulating the Masters: Chemical Tools to Dissect CBP and p300 Function. [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for PF-CBP1 Hydrochloride in Cell Culture

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Transcriptional Coactivators with PF-CBP1 Hydrochloride PF-CBP1 hydrochloride is a potent and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Transcriptional Coactivators with PF-CBP1 Hydrochloride

PF-CBP1 hydrochloride is a potent and highly selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP), also known as CREBBP, and its close homolog, p300 (EP300).[1][2][3] These two proteins are critical transcriptional coactivators that play a central role in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[4] By binding to acetylated lysine residues on histones and other proteins, the bromodomains of CBP and p300 act as "readers" of the epigenetic landscape, facilitating the assembly of transcriptional machinery and promoting gene expression.[5][6]

PF-CBP1 hydrochloride offers a powerful tool to probe the function of these key epigenetic regulators. Its high selectivity for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as BRD4, allows for precise interrogation of CBP/p300-dependent pathways.[1] This document provides a comprehensive guide to the use of PF-CBP1 hydrochloride in cell culture, from fundamental principles to detailed experimental protocols.

Mechanism of Action: Disrupting the Reader Function of CBP/p300

CBP and p300 are histone acetyltransferases (HATs) that possess both a "writer" domain (the HAT domain) and a "reader" domain (the bromodomain). The HAT domain catalyzes the transfer of an acetyl group to lysine residues on histones and other proteins, a modification that generally leads to a more open chromatin structure and increased gene transcription. The bromodomain then recognizes and binds to these acetylated lysines, stabilizing the transcriptional complex at target gene promoters and enhancers.

PF-CBP1 hydrochloride specifically targets the bromodomain of CBP and p300, with reported IC50 values of 125 nM and 363 nM, respectively.[1][2][3] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, PF-CBP1 prevents the recruitment of CBP/p300 to chromatin, thereby inhibiting the transcription of target genes. This targeted disruption of the "reader" function provides a nuanced approach to modulating gene expression compared to inhibitors that target the catalytic HAT domain.

Key Signaling Pathways Modulated by CBP/p300

The broad regulatory roles of CBP/p300 mean that their inhibition by PF-CBP1 can impact numerous signaling pathways critical in both normal physiology and disease. Two prominent examples are the Wnt/β-catenin and NF-κB signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis. In the canonical pathway, Wnt signaling leads to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then partners with TCF/LEF transcription factors to activate target gene expression. CBP and p300 are crucial coactivators for β-catenin, with distinct roles. The β-catenin/CBP complex is often associated with maintaining a proliferative, undifferentiated state, while the β-catenin/p300 complex is linked to differentiation.[4][7] By inhibiting the bromodomain of CBP/p300, PF-CBP1 can modulate the transcriptional output of the Wnt/β-catenin pathway.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF CBP_p300 CBP/p300 TCF_LEF->CBP_p300 Target_Genes Target Gene Transcription CBP_p300->Target_Genes Activates PF_CBP1 PF-CBP1 PF_CBP1->CBP_p300 Inhibits (Bromodomain)

Figure 1: Simplified Wnt/β-catenin signaling pathway and the point of inhibition by PF-CBP1.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and also plays roles in cell survival and proliferation. Upon stimulation by various signals, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (typically p65/p50). The active NF-κB complex then translocates to the nucleus, where it binds to specific DNA elements and recruits coactivators, including CBP and p300, to drive the expression of pro-inflammatory and other target genes.[1][8][9] The interaction between the p65 subunit of NF-κB and CBP/p300 is critical for its transcriptional activity.[1][8] PF-CBP1 can be utilized to investigate the role of CBP/p300 in NF-κB-mediated gene expression.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation CBP_p300 CBP/p300 NFkB_nuc->CBP_p300 Target_Genes Target Gene Transcription CBP_p300->Target_Genes Activates PF_CBP1 PF-CBP1 PF_CBP1->CBP_p300 Inhibits (Bromodomain)

Figure 2: Simplified NF-κB signaling pathway and the point of inhibition by PF-CBP1.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental goals.

Reagent Handling and Storage
Parameter Recommendation
Form PF-CBP1 hydrochloride is typically supplied as a solid.
Storage Store the solid compound at -20°C for long-term stability.
Solubility Soluble in DMSO (e.g., 100 mg/mL) and Ethanol. Insoluble in water.[4]
Stock Solution Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
Stock Storage Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Stability The stability of PF-CBP1 in aqueous solutions and cell culture media has not been extensively reported. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. Avoid prolonged storage of diluted solutions.
Protocol 1: Preparation of PF-CBP1 Hydrochloride Stock Solution
  • Calculate the required mass: Determine the mass of PF-CBP1 hydrochloride needed to prepare your desired volume and concentration of stock solution. The molecular weight of PF-CBP1 hydrochloride is 525.08 g/mol .

  • Dissolution: In a sterile microcentrifuge tube, add the calculated mass of PF-CBP1 hydrochloride. Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: General Cell Treatment with PF-CBP1 Hydrochloride

Cell_Treatment_Workflow start Start seed_cells Seed cells at the desired density start->seed_cells incubate Incubate cells (e.g., 24 hours) seed_cells->incubate prepare_dilutions Prepare fresh serial dilutions of PF-CBP1 in cell culture medium incubate->prepare_dilutions treat_cells Replace medium with PF-CBP1-containing medium prepare_dilutions->treat_cells incubate_treatment Incubate for the desired duration (e.g., 24-72 hours) treat_cells->incubate_treatment downstream_analysis Proceed to Downstream Analysis incubate_treatment->downstream_analysis end End downstream_analysis->end

Figure 3: General workflow for cell treatment with PF-CBP1 hydrochloride.

  • Cell Seeding: Plate your cells of interest in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the PF-CBP1 hydrochloride DMSO stock. Prepare serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to first dilute the DMSO stock in a small volume of medium and then add this to the final volume. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) and should be consistent across all treatment groups, including the vehicle control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of PF-CBP1 hydrochloride or vehicle (DMSO) control.

  • Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific cell type and the endpoint being measured. A time course experiment (e.g., 6, 24, 48, 72 hours) is recommended to determine the optimal duration.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses.

Protocol 3: Western Blot Analysis of Histone Acetylation

This protocol allows for the assessment of the effect of PF-CBP1 on the acetylation of specific histone residues, such as H3K27ac, a known target of CBP/p300.[10][11]

  • Cell Lysis: After treatment with PF-CBP1, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: RT-qPCR Analysis of Target Gene Expression

This protocol is used to quantify changes in the mRNA levels of genes regulated by CBP/p300.

  • RNA Extraction: Following PF-CBP1 treatment, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix, gene-specific primers for your target gene(s), and primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between PF-CBP1-treated and vehicle-treated samples.

Troubleshooting and Considerations

  • Cytotoxicity: While PF-CBP1 has been reported to have low cytotoxicity at effective concentrations in some cell lines, it is essential to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type. This can be assessed using assays such as MTT, MTS, or by monitoring cell morphology.

  • Off-Target Effects: Although PF-CBP1 is highly selective, the possibility of off-target effects should always be considered, especially at higher concentrations. It is advisable to use the lowest effective concentration and, if possible, validate key findings using a structurally distinct CBP/p300 bromodomain inhibitor or genetic approaches (e.g., siRNA/shRNA knockdown of CBP and p300).

  • Insolubility/Precipitation: Due to its low aqueous solubility, PF-CBP1 may precipitate in cell culture medium, especially at high concentrations. Visually inspect the medium for any signs of precipitation. If observed, reduce the final concentration or the DMSO concentration.

  • Data Interpretation: Remember that inhibiting the bromodomain of CBP/p300 may not always lead to a decrease in gene expression. The context-dependent nature of epigenetic regulation can sometimes result in unexpected transcriptional outcomes.

Conclusion

PF-CBP1 hydrochloride is a valuable chemical probe for dissecting the intricate roles of the CBP and p300 transcriptional coactivators. By providing a selective means to inhibit their bromodomain function, this compound empowers researchers to explore the downstream consequences of disrupting this key epigenetic reading mechanism. The protocols and guidelines presented here offer a solid foundation for incorporating PF-CBP1 into your cell culture experiments, paving the way for new discoveries in the complex world of gene regulation.

References

  • Miyabayashi, T., et al. (2007). Wnt/β-catenin/CBP signaling maintains long-term murine embryonic stem cell self-renewal.
  • Lasko, L. M., et al. (2017). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. ACS Chemical Biology, 12(11), 2795–2801.
  • Zhang, G., & Liu, Z. (2020). Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors. Current Medicinal Chemistry, 27(33), 5583–5598.
  • Teo, J. L., et al. (2005).
  • Li, J., et al. (2007). CBP/p300 are bimodal regulators of Wnt signaling. The EMBO Journal, 26(1), 37–46.
  • Reactome. (n.d.). CBP and p300 binds NF-kB complex.
  • Di Fusco, D., et al. (2024). Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 29(19), 4524.
  • Pica, F., et al. (2024).
  • Maj, A., et al. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers, 13(21), 5328.
  • Cell Signaling Technology. (n.d.).
  • Bhaumik, D., et al. (2013). Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription. PLoS Biology, 11(9), e1001647.
  • Selleck Chemicals. (n.d.). PF-CBP1 HCl Epigenetic Reader Domain inhibitor.
  • Hogg, S. J., et al. (2021). Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition. Molecular Cell, 81(13), 2735–2754.e16.
  • Vareum. (n.d.). PF-CBP1 HCl.
  • Vegliante, M. C., et al. (2021). Activation of NF-κB and p300/CBP potentiates cancer chemoimmunotherapy through induction of MHC-I antigen presentation. Proceedings of the National Academy of Sciences, 118(8), e2019231118.
  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research, 75(23), 5106–5119.
  • Rais, Y., et al. (2016). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming.
  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. edoc.
  • Bose, D. A., et al. (2017). RNA binding to CBP stimulates histone acetylation and transcription. Genes & Development, 31(16), 1646–1661.
  • Abe, S., et al. (2019). Histone acetyltransferase CBP is critical for conventional effector and memory T-cell differentiation in mice. The Journal of Immunology, 203(10), 2659–2670.
  • Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 5, e10483.
  • CellCentric. (2017).
  • Valor, L. M., et al. (2011). Substrate specificity of CBP. A, Western blot analysis of acetylation...
  • Liu, Y., et al. (2012). The acetylation of transcription factor HBP1 by p300/CBP enhances p16INK4A expression. Nucleic Acids Research, 40(18), 8983–8996.
  • Das, C., et al. (2014). Binding of the histone chaperone ASF1 to the CBP bromodomain promotes histone acetylation. Proceedings of the National Academy of Sciences, 111(13), E1072–E1081.
  • Eremin, A. N., et al. (2002). [Stabilization of diluted aqueous solutions of horseradish peroxidase]. Prikladnaia Biokhimiia i Mikrobiologiia, 38(2), 174–182.
  • Arshi, S., et al. (2026). Stability of Immobilized Horseradish Peroxidase in Water-Miscible Organic Solvents.
  • Fishman, A., et al. (2002). Stabilization of horseradish peroxidase in aqueous-organic media by immobilization onto cellulose using a cellulose-binding domain.
  • Eremin, A. N., et al. (2002). (PDF) Stabilization of Diluted Aqueous Solutions of Horseradish Peroxidase.
  • Pawełczyk, E., & Hermann, T. (2021). Investigations of stability of aminophenazone aqueous solutions (in polish).

Sources

Application

Application Note &amp; Protocol: PF-CBP1 Hydrochloride for the Treatment of Primary Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of PF-CBP1 hydrochloride, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. The focus is on the application of this small molecule to modulate the epigenetic landscape in primary cell lines. We offer insights into the mechanism of action, protocols for treatment, and methods for assessing the cellular response to inhibition, emphasizing scientific rigor and experimental validation.

Introduction to CBP/p300 and PF-CBP1 Hydrochloride

The Role of CBP/p300 Histone Acetyltransferases

The homologous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are crucial transcriptional co-activators that play a central role in regulating gene expression.[1] They possess histone acetyltransferase (HAT) activity, catalyzing the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other non-histone proteins.[1][2] This acetylation, particularly of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac), is a key epigenetic mark associated with active enhancers and promoters, leading to chromatin relaxation and transcriptional activation.[1] Given their broad involvement in cellular processes like proliferation, differentiation, and apoptosis, the dysregulation of p300/CBP is implicated in various diseases, including cancer.[1][3]

PF-CBP1: A Selective CBP/p300 Bromodomain Inhibitor

PF-CBP1 hydrochloride is a highly selective inhibitor targeting the bromodomain of CBP and its homolog p300.[4][5] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, tethering the HAT machinery to specific chromatin regions.[1] By inhibiting the bromodomain, PF-CBP1 prevents the "reading" of acetylated histones, disrupting the feed-forward loop of chromatin modification and subsequent gene transcription. PF-CBP1 inhibits CBP and p300 bromodomains with IC50 values of 125 nM and 363 nM, respectively, and displays high selectivity over other bromodomain-containing proteins like BRD4.[4][6] This makes it a precise tool for investigating the specific roles of CBP/p300 in biological processes.

Mechanism of Action

PF-CBP1 functions by competitively occupying the acetyl-lysine binding pocket within the bromodomain of CBP and p300. This prevents the recruitment of the CBP/p300 complex to acetylated chromatin sites. The downstream consequences include:

  • Inhibition of Transcriptional Elongation: By preventing the association of CBP/p300 with active gene promoters and enhancers, PF-CBP1 can lead to a reduction in the transcription of target genes.

  • Modulation of Inflammatory Gene Expression: In primary macrophages, PF-CBP1 has been shown to reduce the expression of key inflammatory cytokines.[6]

  • Downregulation of Specific Gene Targets: Treatment with PF-CBP1 can lead to the downregulation of specific genes, such as RGS4 in neurons.[6]

cluster_0 Cellular Input (e.g., Growth Factor) cluster_1 Transcriptional Regulation cluster_2 Inhibition Signal Signal TF Transcription Factor (e.g., CREB, p53) Signal->TF Activates CBP_p300 CBP/p300 Complex TF->CBP_p300 Recruits CBP_p300->CBP_p300 Histones Histones on DNA CBP_p300->Histones Acetylates (HAT activity) Gene_Expr Target Gene Expression Histones->Gene_Expr Promotes Transcription PF_CBP1 PF-CBP1 HCl PF_CBP1->CBP_p300 Inhibits Bromodomain

Figure 1: Mechanism of CBP/p300 Action and Inhibition by PF-CBP1.

Experimental Design Considerations for Primary Cells

Primary cells are isolated directly from tissues and have a finite lifespan, making them more representative of the in vivo environment but also more sensitive than immortalized cell lines. Careful experimental design is critical for obtaining reproducible and meaningful results.

Determining Optimal Concentration (Dose-Response)

The effective concentration of PF-CBP1 can vary between cell types. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific primary cell line.

  • Recommendation: Test a range of concentrations (e.g., 0.1 µM to 10 µM) based on the known IC50 values.[4]

  • Rationale: This will help identify a concentration that effectively inhibits the target without inducing significant cytotoxicity. PF-CBP1 has been shown to have low cytotoxicity in primary macrophages at concentrations up to 30 µM.[7]

Establishing Treatment Duration (Time-Course)

The effects of epigenetic modifiers can be time-dependent. A time-course experiment is necessary to identify the optimal duration of treatment for observing the desired biological effect.

  • Recommendation: Analyze endpoints at various time points (e.g., 6, 24, 48, and 72 hours) after treatment.

  • Rationale: Short time points may be sufficient to observe changes in histone acetylation, while longer durations might be needed to see downstream effects on gene expression and cell phenotype.[7]

Importance of Controls

Proper controls are fundamental to interpreting the data correctly.

  • Untreated Control: Cells cultured in media without any additions. This provides a baseline for cell health and target expression.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve PF-CBP1. This accounts for any effects of the solvent on the cells.

Protocol: PF-CBP1 Hydrochloride Treatment and Analysis

Materials and Reagents
  • PF-CBP1 Hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Primary cells of interest

  • Complete cell culture medium

  • Sterile, nuclease-free microcentrifuge tubes

  • Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • Reagents for downstream analysis (e.g., lysis buffers, antibodies, RNA isolation kits)

Preparation of PF-CBP1 Stock Solution

Proper preparation and storage of the inhibitor are crucial for maintaining its activity.

  • Calculate: Determine the required volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). PF-CBP1 hydrochloride has a molecular weight of 525.08 g/mol .[4] It is soluble in DMSO at concentrations of 100 mg/mL (~190 mM).[4][8]

  • Dissolve: Briefly centrifuge the vial of PF-CBP1 powder. Add the calculated volume of DMSO to the vial. Vortex thoroughly until the powder is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. Store the aliquots at -80°C for long-term stability (up to 1 year). Avoid repeated freeze-thaw cycles.[4]

Step-by-Step Treatment Protocol
  • Cell Seeding: Plate the primary cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere and recover for 12-24 hours.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the PF-CBP1 stock solution. Prepare serial dilutions of PF-CBP1 in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of PF-CBP1 used.

  • Treatment: Carefully remove the old medium from the cells. Add the medium containing the appropriate concentrations of PF-CBP1 or the vehicle control to the respective wells.

  • Incubation: Return the plate to the incubator and culture for the predetermined duration (from the time-course experiment).

  • Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis as described in Section 5.0.

Figure 2: General Experimental Workflow for PF-CBP1 Treatment.

Methods for Assessing Cellular Response

Target Engagement: Western Blot for Histone Acetylation

To confirm that PF-CBP1 is inhibiting its target in your cells, assess the levels of key histone acetylation marks.

  • Primary Antibodies: Use antibodies specific for acetylated histone marks known to be regulated by CBP/p300, such as anti-acetyl-Histone H3 (Lys27) and anti-acetyl-Histone H3 (Lys18).[1][3][9]

  • Loading Control: Use an antibody for total Histone H3 or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

  • Expected Outcome: A dose-dependent decrease in H3K27ac and/or H3K18ac levels in PF-CBP1-treated cells compared to the vehicle control.[3][9]

Gene Expression Analysis: RT-qPCR

To measure the functional consequence of CBP/p300 inhibition, quantify the mRNA levels of known target genes.

  • Gene Selection: Choose genes known to be regulated by CBP/p300 in your cell type or pathway of interest.

  • Housekeeping Genes: Normalize the data to one or more stable housekeeping genes (e.g., ACTB, GAPDH).

  • Expected Outcome: A significant change (upregulation or downregulation) in the expression of target genes in treated cells.

Phenotypic Assays

Assess the overall cellular response to treatment using assays relevant to your research question.

  • Cell Viability/Proliferation: Use assays like CellTiter-Glo®, MTS, or direct cell counting to measure changes in cell number or metabolic activity.

  • Other Assays: Depending on the context, you might use assays for apoptosis (e.g., Annexin V staining), migration, or differentiation.

Assay Endpoint Measured Expected Outcome with PF-CBP1 Treatment
Western Blot Protein levels of H3K27ac, H3K18acDose-dependent decrease compared to vehicle control.[3]
RT-qPCR mRNA levels of target genesSignificant change in expression of CBP/p300-regulated genes.[4][7]
Cell Viability Assay Metabolic activity / Cell numberPotential decrease in viability or proliferation, depending on cell type and context.
Inflammatory Cytokine Assay (e.g., ELISA) Secretion of cytokines (e.g., IL-6)Reduction in LPS-stimulated cytokine release in immune cells.[4][7]

Troubleshooting

Problem Potential Cause Solution
No change in histone acetylation 1. Inhibitor concentration too low.2. Inhibitor degraded.3. Incubation time too short.1. Perform a dose-response experiment with higher concentrations.2. Use a fresh aliquot of PF-CBP1; ensure proper storage at -80°C.3. Increase the treatment duration.
High cell death in all wells, including vehicle control 1. DMSO concentration is too high.2. Cells are overly confluent or unhealthy.1. Ensure the final DMSO concentration is non-toxic (typically <0.5%).2. Optimize cell seeding density and ensure proper cell handling.
High variability between replicates 1. Inconsistent cell seeding.2. Pipetting errors during treatment.1. Ensure a homogenous cell suspension before plating.2. Use calibrated pipettes and be consistent with technique.

Safety and Handling

Handle PF-CBP1 hydrochloride in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10]

  • Avoid inhalation of the powder and contact with skin and eyes.[10]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

  • Epigenetic mechanisms to propagate histone acetylation by p300/CBP - PMC - NIH. (2023-07-17). National Institutes of Health.
  • The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC - NIH. National Institutes of Health.
  • Dysregulation of the p300/CBP histone acetyltransferases in human cancer - PMC - NIH. National Institutes of Health.
  • Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC. (2013-09-24). National Institutes of Health.
  • Regulation of histone acetyltransferase CBP/p300 activity. (a) p300 is... - ResearchGate. (2021-08). ResearchGate.
  • Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells - American Journal of Physiology. American Physiological Society.
  • PF-CBP1 HCl Epigenetic Reader Domain inhibitor. Selleck Chemicals.
  • PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7. InvivoChem.
  • p300/CBP cellular assay – openlabnotebooks.org. (2020-05-28). openlabnotebooks.org.
  • Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers. Benchchem.
  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC. (2024-07-13). National Institutes of Health.
  • SAFETY DATA SHEET. (2023-03-24). Ossila.
  • Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PubMed Central. National Institutes of Health.
  • Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells - PMC - NIH. (2023-07-20). National Institutes of Health.
  • Modulating the masters: chemical tools to dissect CBP and p300 function - PMC. National Institutes of Health.
  • PF-CBP1 HCl产品说明书. Selleck China.
  • PF-CBP1 hydrochloride - Selective CBP/p300 Bromodomain Inhibitor. APExBIO.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. (2016-12-09). ACS Publications.
  • PF-CBP1 (CAS Number: 1962928-21-7). Cayman Chemical.
  • PF-CBP1 | CREBBP inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience.
  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC. National Institutes of Health.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. (2022-03-08). YouTube.

Sources

Method

Determining the Optimal Working Concentration of PF-CBP1 Hydrochloride in Cellular Assays

Introduction: Targeting Transcriptional Coactivators with PF-CBP1 Hydrochloride PF-CBP1 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Transcriptional Coactivators with PF-CBP1 Hydrochloride

PF-CBP1 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3][4] These proteins are crucial epigenetic regulators that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][5] CBP and p300 function as histone acetyltransferases (HATs), modifying chromatin structure to regulate gene expression.[2][4] The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a critical step in the recruitment of the transcriptional machinery to gene promoters and enhancers.

In various cancers, the aberrant activity of CBP/p300 has been implicated in driving the expression of key oncogenes, such as MYC.[2][6][7][8][9] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, PF-CBP1 hydrochloride displaces CBP/p300 from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative effects.[10] This targeted inhibition makes PF-CBP1 hydrochloride a valuable tool for cancer research and a potential therapeutic agent.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to determine the optimal working concentration of PF-CBP1 hydrochloride in various cell lines for robust and reproducible in vitro studies.

Mechanism of Action: Disrupting the Transcriptional Machinery

PF-CBP1 hydrochloride exerts its effects by competitively inhibiting the bromodomain of CBP and p300. This inhibition prevents the "reading" of acetylated lysine marks on histones, a crucial step for the assembly of transcriptionally active chromatin domains. The downstream consequences of this inhibition include a reduction in histone acetylation at specific loci, notably H3K27ac, and the subsequent downregulation of genes critical for cancer cell proliferation and survival, such as MYC.[2][11][12][13][14][15]

cluster_nucleus Nucleus Histone Histone Ac Ac Histone->Ac Acetylation CBP_p300 CBP/p300 Ac->CBP_p300 Recognition TF Transcription Factors (e.g., MYC) CBP_p300->TF Co-activation PF_CBP1 PF-CBP1 HCl PF_CBP1->CBP_p300 Inhibition RNA_Pol_II RNA Polymerase II TF->RNA_Pol_II Recruitment Gene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription Initiation

Caption: Mechanism of action of PF-CBP1 hydrochloride.

Determining the Optimal Working Concentration: A Step-by-Step Workflow

The optimal working concentration of PF-CBP1 hydrochloride is cell-line dependent and should be empirically determined. The following workflow provides a robust methodology to identify a concentration that elicits the desired biological effect without inducing significant cytotoxicity.

A Step 1: Dose-Response Curve & IC50 Determination (Cell Viability Assay) B Step 2: Time-Course Experiment (Select Sub-IC50 Concentrations) A->B C Step 3: Target Engagement & Downstream Effect Analysis B->C D Western Blot (p-Histone Levels, e.g., H3K27ac) C->D Protein Level E qPCR (Target Gene Expression, e.g., MYC) C->E mRNA Level F Optimal Working Concentration & Timepoint Selection D->F E->F

Caption: Experimental workflow for determining the optimal concentration.

Protocol 1: Dose-Response and IC50 Determination using a Cell Viability Assay

This initial step aims to determine the concentration of PF-CBP1 hydrochloride that inhibits cell viability by 50% (IC50) after a defined incubation period. This provides a critical benchmark for selecting concentrations for subsequent experiments.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • PF-CBP1 hydrochloride stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or Resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of PF-CBP1 hydrochloride in complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PF-CBP1 hydrochloride concentration.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared PF-CBP1 hydrochloride dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a standard duration, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the PF-CBP1 hydrochloride concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cell Line Reported IC50 Range for CBP/p300 Inhibitors
ER+ Breast Cancer (MCF-7, T47D)0.1 - 5 µM[12][16][17][18]
Triple-Negative Breast Cancer (MDA-MB-231)1 - 10 µM[16][17][18]
Prostate Cancer (LNCaP, 22Rv1)0.5 - 10 µM[2]
Multiple Myeloma (MM.1S)0.1 - 1 µM[2]
Acute Myeloid Leukemia (MOLM-13)0.05 - 0.5 µM[2]

Table 1: Reported IC50 ranges for CBP/p300 inhibitors in various cancer cell lines. These values can serve as a starting point for designing the dose-response experiment.

Protocol 2: Time-Course Experiment to Determine Onset of Action

To understand the kinetics of PF-CBP1 hydrochloride's effects, a time-course experiment is crucial. This helps in selecting the optimal treatment duration for observing downstream effects before significant cell death occurs.

Materials:

  • Selected cancer cell line(s)

  • 6-well or 12-well cell culture plates

  • PF-CBP1 hydrochloride at selected sub-IC50 concentrations (e.g., 0.5x, 1x, and 2x the IC50 value)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the selected concentrations of PF-CBP1 hydrochloride and a vehicle control.

  • Time Points: Harvest cells at various time points (e.g., 6, 12, 24, and 48 hours) post-treatment.

  • Sample Preparation: At each time point, prepare cell lysates for Western blot analysis and/or RNA for qPCR analysis.

Protocol 3: Validation of Target Engagement and Downstream Effects

This final step confirms that PF-CBP1 hydrochloride is acting on its intended target and modulating the expected downstream pathways at the determined concentrations and time points.

A hallmark of CBP/p300 inhibition is the reduction of histone acetylation, particularly at H3K27.[11][13][14][15]

Materials:

  • Cell lysates from the time-course experiment

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal. A dose- and time-dependent decrease in H3K27ac levels indicates successful target engagement.

Inhibition of CBP/p300 is known to downregulate the expression of key oncogenes like MYC.[6][7][8][9]

Materials:

  • RNA samples from the time-course experiment

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Isolation and Quantification: Isolate total RNA and determine its concentration and purity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

  • qPCR: Set up the qPCR reaction with primers for MYC and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control. A dose- and time-dependent decrease in MYC mRNA levels confirms the desired downstream effect of PF-CBP1 hydrochloride.

Interpreting the Results and Selecting the Optimal Concentration

The optimal working concentration of PF-CBP1 hydrochloride should be the lowest concentration that demonstrates significant target engagement (decreased H3K27ac) and the desired downstream effect (e.g., MYC downregulation) without causing excessive cytotoxicity. This concentration, along with the optimal time point determined from the time-course experiment, should be used for subsequent functional assays.

Troubleshooting and Considerations

  • Solubility: PF-CBP1 hydrochloride is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Cell Line Variability: Different cell lines will exhibit varying sensitivities to PF-CBP1 hydrochloride. It is essential to perform the full optimization workflow for each new cell line.

  • Off-Target Effects: While PF-CBP1 is highly selective, at very high concentrations, off-target effects may occur. It is crucial to work within the validated optimal concentration range.

  • Assay-Specific Optimization: The optimal concentration for a short-term signaling experiment may differ from that required for a long-term proliferation or apoptosis assay.

Conclusion

The systematic approach outlined in this guide enables researchers to confidently determine the optimal working concentration of PF-CBP1 hydrochloride for their specific cellular model and experimental objectives. By integrating dose-response analysis with the validation of on-target activity and downstream effects, this workflow ensures the generation of reliable and reproducible data, ultimately advancing our understanding of the therapeutic potential of CBP/p300 inhibition in cancer and other diseases.

References

  • MDPI. (n.d.). Targeting CBP and p300: Emerging Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Current development of CBP/p300 inhibitors in the last decade. Retrieved from [Link]

  • OncLive. (2026, January 23). CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. Retrieved from [Link]

  • PubMed. (2021). Current development of CBP/p300 inhibitors in the last decade. Retrieved from [Link]

  • PMC. (n.d.). Bromodomain Inhibitors and Therapeutic Applications. Retrieved from [Link]

  • NIH. (n.d.). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. Retrieved from [Link]

  • PMC. (n.d.). Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development. Retrieved from [Link]

  • MDPI. (n.d.). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Retrieved from [Link]

  • NIH. (n.d.). Molecular characterization of breast cancer cell response to metabolic drugs. Retrieved from [Link]

  • PMC. (n.d.). RNA binding to CBP stimulates histone acetylation and transcription. Retrieved from [Link]

  • PubMed. (n.d.). Effects of depletion of CREB-binding protein on c-Myc regulation and cell cycle G1-S transition. Retrieved from [Link]

  • Foghorn Therapeutics. (n.d.). ESTABLISHING RATIONAL COMBINATION STRATEGIES WITH SELECTIVE CBP DEGRADERS IN SOLID TUMOR INDICATIONS. Retrieved from [Link]

  • PubMed Central. (n.d.). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Retrieved from [Link]

  • NIH. (n.d.). Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). p00 and Cbp are required for efficient H3K27 acetylation in Suz12 KO ES.... Retrieved from [Link]

  • PMC. (n.d.). Stimulation of c-MYC transcriptional activity and acetylation by recruitment of the cofactor CBP. Retrieved from [Link]

  • PMC. (n.d.). CBP/p300 and HDAC activities regulate H3K27 acetylation dynamics and zygotic genome activation in mouse preimplantation embryos. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Small Molecules That Inhibit MYC mRNA Translation Through hnRNPK and Induction of Stress Granule-Mediated mRNA Relocalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose–response curves for the indicated drugs in multidrug-resistant.... Retrieved from [Link]

  • ResearchGate. (n.d.). Silencing of CBP and p300 effects global levels of H3K27ac and.... Retrieved from [Link]

  • PMC. (n.d.). Response of subtype specific human breast cancer-derived cells to PARP and Chk1 inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of both H3K27 and H3K18 is strongly decreased in CBP/p300.... Retrieved from [Link]

  • PubMed. (n.d.). Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. Retrieved from [Link]

  • EMBO Press. (n.d.). Stimulation of c‐MYC transcriptional activity and acetylation by recruitment of the cofactor CBP. Retrieved from [Link]

  • PMC. (n.d.). FABP1: A NOVEL HEPATIC ENDOCANNABINOID AND CANNABINOID BINDING PROTEIN. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Retrieved from [Link]

  • Frontiers. (n.d.). Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators. Retrieved from [Link]

  • MDPI. (2023, December 2). Computational and Experimental Drug Repurposing of FDA-Approved Compounds Targeting the Cannabinoid Receptor CB1. Retrieved from [Link]

  • PMC. (n.d.). Antisense-induced knockdown of CREB-binding protein (CBP) downregulates Per1 gene expression in the shell region of nucleus accumbens resulting in reduced alcohol consumption in mice. Retrieved from [Link]

Sources

Application

Application of PF-CBP1 Hydrochloride in High-Throughput Screening

Executive Summary: The Precision Tool for Epigenetic Screening In the landscape of epigenetic drug discovery, PF-CBP1 hydrochloride stands as the definitive chemical probe for targeting the bromodomains of CREB-binding p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Tool for Epigenetic Screening

In the landscape of epigenetic drug discovery, PF-CBP1 hydrochloride stands as the definitive chemical probe for targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300) . Unlike first-generation pan-bromodomain inhibitors (e.g., JQ1) that primarily target the BET family (BRD4), PF-CBP1 exhibits >100-fold selectivity for CBP/p300 over BET proteins.

This application note details the integration of PF-CBP1 into High-Throughput Screening (HTS) workflows. It serves two critical functions:

  • Assay Validation: Acting as the industry-standard positive control to establish Z’ factors in TR-FRET and AlphaLISA assays.

  • Mechanism Deconvolution: Distinguishing on-target CBP phenotypes from off-target BET effects in phenotypic screens.

Scientific Foundation & Mechanism of Action

The Biological Imperative

CBP and p300 are paralogous transcriptional co-activators that regulate gene expression via two distinct domains: the Histone Acetyltransferase (HAT) domain and the Bromodomain (BRD).[1] While the HAT domain "writes" acetyl marks, the BRD "reads" acetylated lysine (Kac) residues on histones (e.g., H3K27ac) and non-histone transcription factors.

PF-CBP1 functions by competitively occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain.[2] This displacement prevents the recruitment of the transcriptional machinery to chromatin, effectively silencing oncogenes such as MYC , BCL6 , and IRF4 .

Signaling Pathway Visualization

The following diagram illustrates the mechanistic interruption caused by PF-CBP1 in the context of oncogenic transcription.

CBP_Signaling CBP CBP/p300 (Bromodomain) Complex Chromatin-CBP Complex CBP->Complex Binds Chromatin Acetylated Chromatin (H3K27ac) Chromatin->Complex RNAP RNA Polymerase II Recruitment Complex->RNAP Recruits Oncogenes Oncogene Expression (c-Myc, BCL6) RNAP->Oncogenes Activates PFCBP1 PF-CBP1 (Inhibitor) PFCBP1->CBP Competitive Blockade

Figure 1: PF-CBP1 competitively inhibits the CBP Bromodomain, preventing chromatin recognition and downstream oncogenic transcription.

HTS Assay Design: TR-FRET Competition Assay

The gold standard for screening CBP inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous assay relies on the proximity between a donor fluorophore (Europium-labeled CBP) and an acceptor (APC-labeled acetylated peptide).

Experimental Logic[3]
  • Signal High: CBP-Eu binds to the Biotin-Peptide-APC complex. Energy transfer occurs (FRET).[3]

  • Signal Low (Inhibition): PF-CBP1 displaces the peptide. The complex dissociates.[4] FRET signal is lost.

Protocol: 384-Well TR-FRET Workflow

Reagents Required:

  • Protein: Recombinant GST-tagged CBP Bromodomain (Human, aa 1081-1197).

  • Ligand: Biotinylated histone peptide (e.g., H4K5ac/K8ac/K12ac/K16ac).

  • Detection: Anti-GST Europium Cryptate (Donor) + Streptavidin-XL665 or APC (Acceptor).

  • Control Compound: PF-CBP1 Hydrochloride (10 mM DMSO stock).

Step-by-Step Methodology:

  • Compound Preparation (Acoustic Dispensing):

    • Dispense 20 nL of test compounds into a white, low-volume 384-well plate.

    • Positive Control: Dispense PF-CBP1 to achieve a final concentration of 10 µM (High Control, 100% Inhibition).

    • Negative Control: Dispense DMSO only (Low Control, 0% Inhibition).

  • Protein Dispense:

    • Dilute GST-CBP protein in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT).

    • Add 5 µL of GST-CBP (Final conc: 5–10 nM) to all wells.

    • Note: Pre-incubation of compound and protein for 15 mins is recommended to allow equilibrium binding.

  • Peptide/Detection Mix Dispense:

    • Prepare a mix of Biotin-Peptide and Detection Reagents (Eu-Anti-GST + SA-APC).

    • Add 5 µL of the mix to all wells.

    • Final Concentrations: Peptide (~50 nM), Eu-Ab (1 nM), SA-APC (10 nM).

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (protected from light).

  • Readout:

    • Measure fluorescence on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

TR-FRET Mechanism Visualization

TRFRET_Workflow cluster_0 DMSO Control cluster_1 PF-CBP1 Treatment Donor Eu-CBP (Donor) Acceptor Peptide-APC (Acceptor) Donor->Acceptor Binding NoSignal Signal Loss (Inhibition) Donor->NoSignal Signal FRET Signal (665 nm) Acceptor->Signal Energy Transfer Acceptor->NoSignal Inhibitor PF-CBP1 Inhibitor->Donor Displaces

Figure 2: TR-FRET Assay Principle. PF-CBP1 disrupts the Donor-Acceptor proximity, resulting in signal loss.

Data Analysis & Quality Control

Calculating Inhibition

Data should be ratiometric (Emission 665nm / Emission 620nm * 10,000) to correct for well-to-well quenching or volume errors.

Equation:



  • Max Ratio: DMSO wells (Protein + Peptide).

  • Min Ratio: PF-CBP1 wells (or no protein blanks).

Acceptance Criteria

For a robust HTS campaign, the assay must meet the following statistical parameters using PF-CBP1 as the reference:

ParameterTarget ValueDescription
Z' Factor > 0.5Measures separation between DMSO and PF-CBP1 controls.
S/B Ratio > 3.0Signal-to-Background window.
PF-CBP1 IC50 100–200 nMExpected potency against CBP Bromodomain.

Technical Specifications & Handling

  • Chemical Name: PF-CBP1 hydrochloride[2][5]

  • Molecular Weight: 525.08 g/mol [5]

  • Solubility:

    • DMSO: Soluble up to 100 mg/mL (warm to 37°C if necessary).

    • Water:[5] Insoluble.[5]

  • Stability: Stock solutions (10 mM in DMSO) are stable for 6 months at -80°C. Avoid repeated freeze/thaw cycles; aliquot into single-use vials.

  • Selectivity Profile:

    • CBP IC50: ~125 nM[5][6][7][8][9]

    • p300 IC50: ~363 nM[5][6][7][8][9]

    • BRD4 (BD1) IC50: >10,000 nM (Highly Selective)

References

  • Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[2] Chemistry & Biology, 22(12), 1588–1596.[2][10]

  • Picaud, S., et al. (2015). "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research, 75(23), 5106-5119.

  • Pfizer Inc. "PF-CBP1 Chemical Probe Profile." Structural Genomics Consortium (SGC).

  • Cayman Chemical. "CBP Bromodomain TR-FRET Assay Kit Product Insert."

Sources

Method

Application Note: Mass Spectrometry &amp; Proteomic Profiling of the CBP/p300 Bromodomain Inhibitor PF-CBP1 Hydrochloride

Abstract This guide details the experimental frameworks for utilizing PF-CBP1 hydrochloride (a highly selective CBP/p300 bromodomain inhibitor) in mass spectrometry-based proteomics. Unlike catalytic HAT inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental frameworks for utilizing PF-CBP1 hydrochloride (a highly selective CBP/p300 bromodomain inhibitor) in mass spectrometry-based proteomics. Unlike catalytic HAT inhibitors (e.g., A-485), PF-CBP1 inhibits the reader function of CBP/p300. Consequently, the proteomic readout requires a dual-strategy approach: (1) Histone PTM Profiling to assess chromatin state alterations, and (2) Global DIA Proteomics to quantify downstream transcriptional suppression (e.g., MYC, IRF4). This document provides optimized protocols for nuclear extraction, chemical derivatization (propionylation), and data-independent acquisition (DIA) workflows.

Part 1: Compound Profile & Experimental Design

Compound Handling

PF-CBP1 hydrochloride is the salt form of the specific CBP/p300 bromodomain inhibitor. The salt form improves aqueous solubility compared to the free base, but rigorous handling is required for MS compatibility.

ParameterSpecificationCritical Note
Target CBP (CREBBP) & p300 (EP300) BromodomainsSelectivity >100x over BRD4 (BET family).
Formulation Hydrochloride SaltDo not use Tris buffers for stock preparation (amine interference).
Solubility DMSO (up to 100 mg/mL)Hygroscopic. Store desicated at -20°C.
In-Cell Dosing 100 nM – 3 µMEffects on H3K27ac occupancy occur < 2 hours; Global protein changes > 6-12 hours.
Experimental Logic: The "Reader" vs. "Writer" Distinction

Researchers must understand that PF-CBP1 is a reader inhibitor. It displaces CBP/p300 from chromatin but does not directly inhibit the catalytic HAT domain.

  • Hypothesis: Treatment causes displacement of CBP/p300 from enhancers

    
     Reduced local H3K27ac maintenance 
    
    
    
    Collapse of enhancer-promoter loops
    
    
    Downregulation of oncogenes (MYC).

Part 2: Workflow 1 - Targeted Histone PTM Profiling (The "Acid Extractome")

Standard proteomics workflows (urea lysis + trypsin) fail for histones due to their high basicity and abundance of lysine and arginine residues. We utilize a Propionylation-Derivatization protocol to neutralize lysines and ensure optimal tryptic digestion.[1]

Protocol: Nuclear Isolation & Acid Extraction

Purpose: Isolate histones from the cytosolic proteome to reduce dynamic range interference.

  • Harvest: Collect

    
     cells treated with PF-CBP1 (or DMSO control). Wash 2x with cold PBS.
    
  • Hypotonic Lysis: Resuspend pellet in NIB Buffer (15 mM Tris-HCl pH 7.5, 60 mM KCl, 15 mM NaCl, 5 mM MgCl2, 1 mM CaCl2, 250 mM Sucrose, 0.3% NP-40). Incubate on ice for 5 min.

  • Nuclei Collection: Centrifuge at 600 x g for 5 min at 4°C. Discard supernatant (cytosol).

  • Acid Extraction: Resuspend nuclei pellet in 0.2 M H₂SO₄ (Sulfuric Acid). Rotate at 4°C for 2 hours.

  • Precipitation: Clarify by centrifugation (16,000 x g, 10 min). Transfer supernatant. Add 100% TCA (Trichloroacetic acid) to final 33%. Incubate on ice overnight.

  • Wash: Spin max speed. Wash pellet 2x with ice-cold acetone (acid-free). Air dry.

Protocol: Propionylation & Digestion (The "Hybrid" Method)

Mechanism: Propionic anhydride reacts with unmodified and mono-methylated lysines, capping them. Trypsin then cleaves only at Arginines (Arg-C like specificity), generating consistent histone peptides.

  • Solubilization: Dissolve histone pellet in 20 µL 100 mM Ammonium Bicarbonate (AmBic).

  • Derivatization Round 1:

    • Add 10 µL of Propionylation Reagent (Mix: Propionic Anhydride + Acetonitrile 1:3 v/v).

    • Adjust pH: Immediately add Ammonium Hydroxide to keep pH ~8.0 (check with litmus paper).

    • Incubate 20 min at RT. Dry in SpeedVac.

  • Digestion: Resuspend in 50 mM AmBic. Add Trypsin (1:20 ratio). Incubate overnight at 37°C.

  • Derivatization Round 2: (Critical Step)

    • Digestion exposes new N-termini.[1][2][3] Repeat step 2 (Propionic Anhydride + ACN) to cap these new N-termini.

  • Desalting: StageTip (C18) cleanup.

Visualization: Histone Workflow Logic

HistoneWorkflow Cells PF-CBP1 Treated Cells Nuclei Nuclei Isolation (Hypotonic Lysis) Cells->Nuclei AcidExt Acid Extraction (0.2M H2SO4) Nuclei->AcidExt Prop1 Propionylation #1 (Caps Lysines) AcidExt->Prop1  Histone Pellet Trypsin Trypsin Digestion (Cuts at Arg only) Prop1->Trypsin  Blocked Lysines Prop2 Propionylation #2 (Caps N-termini) Trypsin->Prop2  New Peptides LCMS LC-MS/MS (DIA Mode) Prop2->LCMS

Caption: Step-by-step derivatization workflow ensuring histones are amenable to tryptic digestion and hydrophobic enough for LC retention.

Part 3: Workflow 2 - Global Proteome Profiling (DIA)

While Histone MS tracks the chromatin state, Global MS tracks the functional outcome (e.g., loss of oncogenic drivers).

Sample Preparation (SP3 or S-Trap)

For PF-CBP1 studies, we recommend S-Trap (Suspension Trapping) to handle nuclear debris effectively.

  • Lysis: Lyse cells in 5% SDS, 50 mM TEAB pH 8.5. Sonicate to shear DNA (critical as CBP inhibitors affect chromatin compaction).

  • Reduction/Alkylation: 10 mM TCEP / 40 mM CAA (Chloroacetamide).

  • Digestion: Load onto S-Trap columns, wash SDS, digest with Trypsin/LysC (1:50) for 2 hours at 47°C.

LC-MS Acquisition: Data Independent Acquisition (DIA)

DIA is superior to DDA for this application because it provides fewer missing values when quantifying subtle changes in transcription factors.

  • Instrument: Orbitrap Exploris 480 or equivalent.

  • Gradient: 90 min (longer gradients required for deep proteome coverage of low-abundance transcription factors).

  • DIA Windows: Variable windows (e.g., 40-60 windows) covering 350–1200 m/z.

Part 4: Data Analysis & Interpretation[1]

Histone Normalization (The "Relative" Trap)

When analyzing histone PTMs (e.g., H3K27ac), you cannot simply use raw intensity. You must calculate Relative Abundance .



Example: For H3K27, you must sum the intensities of:

  • H3K27un (unmodified)

  • H3K27ac (acetylated)

  • H3K27me1/me2/me3 (methylated)

Interpretation: PF-CBP1 treatment often results in a decrease in H3K27ac and H3K18ac , with a compensatory increase in H3K27un .

Mechanistic Pathway Visualization

Mechanism PFCBP1 PF-CBP1 HCl CBP_Bromodomain CBP/p300 Bromodomain PFCBP1->CBP_Bromodomain  Binds with High Affinity Displacement Chromatin Displacement PFCBP1->Displacement  Causes Chromatin Chromatin (Acetyl-Lysine) CBP_Bromodomain->Chromatin  Native Interaction H3K27ac Local H3K27ac (Enhancer Mark) Displacement->H3K27ac  Reduced Maintenance (Secondary Effect) GeneExp Oncogene Transcription (e.g., MYC, IRF4) H3K27ac->GeneExp  Downregulation

Caption: PF-CBP1 blocks the 'reading' of acetyl-lysine, leading to chromatin displacement and subsequent loss of enhancer-driven transcription.

References

  • Discovery of PF-CBP1: Plym, L. et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Cell Chemical Biology. Link

  • Histone Propionylation Protocol: Garcia, B.A. et al. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols. Link

  • CBP/p300 Acetylome Dynamics: Weinert, B.T. et al. (2018).[4] Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome. Cell. Link

  • DIA for Histones: Sidoli, S. et al. (2016). Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry. JoVE. Link

Sources

Application

Application Notes and Protocols for the In Vivo Administration and Formulation of PF-CBP1 Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Transcriptional Coactivators with PF-CBP1 Hydrochloride PF-CBP1 hydrochloride is a potent and selective small molecule inhib...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Transcriptional Coactivators with PF-CBP1 Hydrochloride

PF-CBP1 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and the highly homologous p300.[1] These proteins are crucial epigenetic regulators that play a central role in gene transcription by acetylating histones and other proteins, thereby modulating chromatin structure and accessibility. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.

PF-CBP1 exerts its inhibitory effects by binding to the bromodomain of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of protein-protein interactions leads to the modulation of key gene expression programs, such as those involved in inflammation.[1] For instance, in primary macrophages, PF-CBP1 has been shown to regulate important inflammatory genes.[2]

This document provides a comprehensive guide to the in vivo administration and formulation of PF-CBP1 hydrochloride, offering detailed protocols and scientific rationale to support preclinical research and drug development efforts.

Physicochemical Properties and Formulation Rationale

A thorough understanding of the physicochemical properties of PF-CBP1 hydrochloride is fundamental to developing effective in vivo formulations.

PropertyValue/InformationSignificance for Formulation
Molecular Formula C₂₉H₃₆N₄O₃·HClProvides the basis for calculating molarity and dose.
Molecular Weight 525.08 g/mol Essential for accurate weighing and dose calculations.
Appearance SolidThe compound is supplied as a powder and requires solubilization or suspension for in vivo administration.
Solubility Insoluble in water; Soluble in DMSO (≥52.5 mg/mL) and Ethanol (≥40.6 mg/mL).The poor aqueous solubility necessitates the use of co-solvents, surfactants, or suspending agents for in vivo delivery.
LogP 5.46[2]The high LogP value indicates high lipophilicity, further explaining its poor water solubility and the need for specialized formulation strategies.[2][3]
Chemical Form Hydrochloride saltThe salt form can influence solubility and stability.

The high lipophilicity and poor aqueous solubility of PF-CBP1 hydrochloride are the primary challenges for in vivo formulation. Direct administration in aqueous vehicles will likely result in poor absorption and low bioavailability. Therefore, the formulation strategies presented in this guide are designed to overcome these limitations by either solubilizing the compound or creating a stable suspension for consistent dosing.

Formulation Protocols for In Vivo Administration

The choice of formulation and route of administration depends on the specific experimental goals, such as the desired pharmacokinetic profile and the target tissue. Below are detailed protocols for preparing oral and intravenous formulations of PF-CBP1 hydrochloride.

Oral Administration Formulations

Oral gavage is a common method for precise oral dosing in preclinical studies.[4] The following formulation creates a stable suspension of PF-CBP1 hydrochloride suitable for this purpose.

This formulation is a widely used vehicle for water-insoluble compounds, providing a uniform suspension for accurate dosing.

Materials:

  • PF-CBP1 hydrochloride powder

  • Carboxymethyl cellulose sodium (CMC, medium viscosity)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Warming plate

  • Sterile beakers and graduated cylinders

  • Calibrated balance

Step-by-Step Preparation:

  • Prepare the 0.5% CMC and 0.2% Tween 80 Vehicle: a. Heat approximately one-third of the final required volume of sterile water to 60-70°C in a sterile beaker with a magnetic stir bar. b. Slowly add the required amount of CMC powder to the heated water while stirring to create a uniform dispersion. c. Remove the beaker from the heat and add the remaining two-thirds of the sterile water (cold) to the CMC dispersion. d. Continue stirring at room temperature until the CMC is fully dissolved and the solution is clear. This may take several hours or can be left to stir overnight at 4°C. e. Add the required volume of Tween 80 to the CMC solution and stir until fully incorporated.

  • Prepare the PF-CBP1 Hydrochloride Suspension: a. Weigh the required amount of PF-CBP1 hydrochloride powder. b. In a separate sterile container, add a small volume of the prepared vehicle to the PF-CBP1 hydrochloride powder to create a paste. This process, known as levigation, helps to ensure the powder is adequately wetted and prevents clumping. c. Gradually add the remaining vehicle to the paste while stirring continuously until the desired final concentration is reached. d. Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.

dot

G cluster_0 Vehicle Preparation cluster_1 Suspension Formulation heat_water Heat 1/3 of Water add_cmc Add CMC Powder heat_water->add_cmc 60-70°C add_cold_water Add Remaining Cold Water add_cmc->add_cold_water stir_cmc Stir until Dissolved add_cold_water->stir_cmc Continuous Stirring add_tween Add Tween 80 stir_cmc->add_tween vehicle_ready Vehicle Ready add_tween->vehicle_ready levigate Levigate with Vehicle vehicle_ready->levigate Use for Levigation weigh_pf Weigh PF-CBP1 HCl weigh_pf->levigate add_vehicle Gradually Add Vehicle levigate->add_vehicle stir_suspension Stir for Homogeneity add_vehicle->stir_suspension Continuous Stirring final_suspension Final Suspension stir_suspension->final_suspension G cluster_0 Stock Solution Preparation cluster_1 Final Formulation weigh_pf Weigh PF-CBP1 HCl add_dmso Add DMSO weigh_pf->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock_solution Stock Solution dissolve->stock_solution start_stock Start with Stock Solution stock_solution->start_stock add_peg300 Add PEG300 start_stock->add_peg300 Vortex add_tween80 Add Tween 80 add_peg300->add_tween80 Vortex add_saline Add Saline add_tween80->add_saline Slowly, while vortexing final_formulation Final IV Formulation add_saline->final_formulation

Caption: Workflow for preparing an intravenous formulation of PF-CBP1 hydrochloride.

Quality Control, Stability, and Storage

Ensuring the quality and stability of the prepared formulations is crucial for the reliability and reproducibility of in vivo studies.

Quality Control Checks
  • Visual Inspection: All formulations should be visually inspected for homogeneity, clarity (for solutions), and the absence of particulates or precipitation. [5][6]* pH Measurement: For aqueous formulations, the pH should be measured to ensure it is within a physiologically acceptable range (typically pH 4.5-8.0 for intravenous administration). [7][8]

Stability and Storage
  • It is highly recommended to prepare formulations fresh on the day of use.

  • If short-term storage is necessary, conduct a preliminary stability assessment by storing a small aliquot of the formulation under the intended storage conditions (e.g., 4°C) and visually inspecting for any changes before use.

  • For longer-term studies, a more formal stability study may be required, where the concentration of PF-CBP1 hydrochloride in the formulation is quantified at different time points. [9][10]* Store the solid PF-CBP1 hydrochloride powder at -20°C for long-term stability. [1]

In Vivo Administration Protocols in Mice

The following protocols are for the administration of PF-CBP1 hydrochloride in mice, a common preclinical model. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.

Protocol 3: Oral Gavage in Mice

Materials:

  • Prepared oral suspension of PF-CBP1 hydrochloride

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice) [4]* Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: a. Weigh the mouse to accurately calculate the dosing volume. The recommended maximum oral gavage volume for mice is 10 mL/kg. [2] b. Properly restrain the mouse by scruffing the neck to immobilize the head and body. The head and body should be in a straight line to facilitate the passage of the gavage needle. [4]

  • Gavage Administration: a. Fill the syringe with the calculated volume of the PF-CBP1 hydrochloride suspension. Ensure the suspension is well-mixed immediately before drawing it into the syringe. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. [4] c. The mouse will typically swallow as the needle reaches the pharynx, which helps guide it into the esophagus. Pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, withdraw the needle and re-attempt. d. Slowly administer the substance over 2-3 seconds. e. Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing, gasping, or fluid coming from the nose or mouth. b. Continue to monitor the animals according to the approved protocol, typically daily for the first few days after administration.

Protocol 4: Intravenous (Tail Vein) Injection in Mice

Materials:

  • Prepared intravenous formulation of PF-CBP1 hydrochloride

  • Appropriately sized needles (e.g., 27-30 gauge) and syringes (e.g., 1 mL insulin syringe)

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Animal Preparation: a. Weigh the mouse to accurately calculate the injection volume. The recommended maximum bolus intravenous injection volume for mice is 5 mL/kg. b. Place the mouse in a restrainer. c. Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins, making them easier to visualize and access.

  • Injection Administration: a. Fill the syringe with the calculated volume of the PF-CBP1 hydrochloride formulation, ensuring there are no air bubbles. b. Wipe the tail with a 70% ethanol wipe to clean the injection site. c. Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins. The needle should be nearly parallel to the tail. d. If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and there should be no resistance upon injecting a small test volume. e. Slowly inject the full volume of the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site. f. After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for any immediate adverse reactions. b. Continue to monitor the animal as per the approved protocol, paying attention to signs of distress, changes in behavior, and the condition of the tail.

Conclusion

The successful in vivo evaluation of PF-CBP1 hydrochloride relies on the careful preparation of appropriate formulations and the proficient execution of administration procedures. The protocols and guidelines presented in this document provide a solid foundation for researchers to conduct reliable and reproducible preclinical studies. By understanding the physicochemical properties of PF-CBP1 hydrochloride and adhering to best practices in formulation and animal handling, the scientific community can effectively explore the therapeutic potential of this promising epigenetic modulator.

References

  • Boston University. (2025, March 4).
  • InvivoChem. (n.d.). PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7.
  • Pharmaceutical Technology. (2014, June 2).
  • Benchchem. (n.d.).
  • UBC Animal Care Committee. (2014, May 2). Guidelines for POLICY 017 Guidelines on Monitoring and Medical Records of Animals.
  • Scribd. (n.d.).
  • UNC Division of Comparative Medicine. (2022, October). Basic MOUSE Handling and Technique Guide.
  • MedchemExpress. (n.d.). Animal Dosing Guidelines.
  • University of Michigan. (n.d.).
  • Adrados, C., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animal Microbiome, 3(1), 73.
  • Instech Laboratories. (2020, July 10).
  • APExBIO. (n.d.). PF-CBP1 hydrochloride - Selective CBP/p300 Bromodomain Inhibitor.
  • ResearchGate. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80.
  • Selleck Chemicals. (n.d.). PF-CBP1 HCl Epigenetic Reader Domain inhibitor.
  • Cayman Chemical. (n.d.). PF-CBP1 (CAS Number: 1962928-21-7).
  • CMC Pharma. (n.d.). Stability Studies in Pharmaceuticals.
  • Roth, G. A., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceuticals, 15(12), 1528.
  • MedChemExpress. (n.d.).
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
  • Adragos Pharma. (2024, May 13).
  • BioPharm International. (2021, November 1). Visual Inspection: Seeing Room for Improvement?
  • ResearchGate. (2025, September 11). How to avoid DMSO–corn oil phase separation when preparing MSAB for i.p. injection, and will PEG300/Tween80 solve it?
  • Adragos Pharma. (2024, May 13).
  • BioPharm International. (2021, November 1). Visual Inspection: Seeing Room for Improvement?
  • ResearchGate. (2020, May 15). How toxic is formulation of 5% DMSO, 5% Tween80 and 40% Tween80 by IV in SCID mice?
  • UCSF IACUC. (n.d.).
  • PubMed. (1996). Fluorophotometric Measurement of pH of Human Tears in Vivo.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting unexpected results with PF-CBP1 hydrochloride

Topic: Troubleshooting Unexpected Results with PF-CBP1 Hydrochloride Product Category: Chemical Probes / Epigenetics Target: CREBBP (CBP) and EP300 (p300) Bromodomains Introduction: The Senior Scientist’s Perspective If...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Results with PF-CBP1 Hydrochloride

Product Category: Chemical Probes / Epigenetics Target: CREBBP (CBP) and EP300 (p300) Bromodomains

Introduction: The Senior Scientist’s Perspective

If you are reading this, you are likely facing a discrepancy between your experimental readout and your hypothesis. As a Senior Application Scientist, I often see researchers conflate PF-CBP1 (a bromodomain reader inhibitor) with A-485 (a HAT catalytic inhibitor).

PF-CBP1 is a highly specific tool. It does not shut down the catalytic machinery of CBP/p300; rather, it prevents these proteins from docking onto acetylated chromatin. This distinction is the root cause of 80% of "unexpected results." This guide is structured to help you distinguish between a technical failure (solubility, stability) and a mechanistic misunderstanding.

Part 1: Physicochemical & Handling Integrity

Before questioning the biology, validate the chemistry.

Q: My compound precipitated upon addition to cell culture media. Is the experiment salvageable?

A: No. If you see visible precipitation, the effective concentration is unknown. PF-CBP1 is supplied as a hydrochloride salt to improve stability, but its free base form is hydrophobic.

  • Root Cause: "Crashing out" usually occurs when a high-concentration DMSO stock (>10 mM) is pipetted directly into an aqueous buffer without intermediate dilution or rapid mixing.

  • Solution: Use the "Step-Down" Dilution Method :

    • Dilute your DMSO stock 1:10 into an intermediate solvent (e.g., PEG400 or warm media) before adding to the final bulk media.

    • Ensure the final DMSO concentration is <0.5% (v/v).

    • Critical Check: Inspect under a microscope at 40x. Micro-precipitates look like dark, refracting crystals.

Q: I stored my DMSO stock at -20°C, but it lost potency after 3 months. Why?

A: PF-CBP1 is sensitive to moisture-induced hydrolysis or cyclization in solution.

  • The Trap: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce atmospheric water, degrading the probe.

  • Protocol:

    • Store powder at -20°C (stable for years).[1][2]

    • Aliquot DMSO stocks into single-use vials (e.g., 20 µL).

    • Never re-freeze a thawed aliquot.

Table 1: Physicochemical Properties & Solubility

Property Specification Notes
MW 525.08 g/mol Hydrochloride salt form
Solubility (DMSO) ~20–50 mg/mL Excellent
Solubility (Water) Insoluble Do not dissolve directly in aqueous buffer

| Stability (Solution) | < 1 month at -20°C | Use fresh stocks for critical data |

Part 2: Biological Efficacy & "Unexpected" Phenotypes

Distinguishing off-target effects from on-target mechanisms.

Q: I treated cells with 1 µM PF-CBP1 but did not see a global reduction in H3K27ac. Did the drug fail?

A: Likely not. This is the most common misconception.

  • The Mechanism: PF-CBP1 inhibits the Bromodomain (the reader module), not the HAT domain (the catalytic writer module).

    • HAT Inhibitors (e.g., A-485): Directly stop the acetylation reaction. Result = Global H3K27ac loss.[3][4]

    • Bromodomain Inhibitors (PF-CBP1): Prevent CBP/p300 from binding to existing acetylation marks. The HAT domain is still active and can acetylate histones if recruited by other transcription factors.

  • The Fix: Do not use global H3K27ac Western Blot as your primary readout. Instead, measure chromatin displacement (FRAP or ChIP-seq) or specific gene downregulation (e.g., RGS4, IL-6).

Q: I don't see the massive apoptosis or MYC downregulation I see with JQ1. Is PF-CBP1 inactive?

A: No, it is simply selective.

  • Context: JQ1 inhibits BET bromodomains (BRD4), which drive MYC transcription.

  • Selectivity: PF-CBP1 is >100-fold selective for CBP/p300 over BRD4.[1][2][5]

  • Interpretation: The lack of a "BET-inhibitor phenotype" (massive cell death, MYC collapse) confirms that you are not hitting off-targets. This is a sign of experimental success, not failure.

Table 2: Comparative Inhibitor Profiling

Feature PF-CBP1 A-485 JQ1
Primary Target CBP/p300 Bromodomain CBP/p300 HAT Domain BRD4 (BET) Bromodomain
Mode of Action Blocks chromatin binding (Reader) Blocks enzymatic activity (Writer) Blocks chromatin binding (Reader)
Global H3K27ac Minimal/Locus-specific change Strong Reduction Minimal change

| Primary Phenotype | Specific cytokine/gene modulation | Broad transcriptional arrest | MYC downregulation / Apoptosis |

Part 3: Visualizing the Mechanism

The following diagram illustrates why PF-CBP1 produces different results compared to catalytic inhibitors.

MOA_Comparison cluster_chromatin Chromatin Landscape Histone Acetylated Histone (H3K27ac) CBP CBP/p300 Protein HAT_Domain HAT Domain (Catalytic Writer) CBP->HAT_Domain BROMO_Domain Bromodomain (Reader Module) CBP->BROMO_Domain HAT_Domain->Histone Writes Acetylation BROMO_Domain->Histone Docks/Binds A485 A-485 (HAT Inhibitor) A485->HAT_Domain Blocks Catalysis Outcome_A485 Global Loss of H3K27ac Signal A485->Outcome_A485 PFCBP1 PF-CBP1 (Bromo Inhibitor) PFCBP1->BROMO_Domain Blocks Docking Outcome_PFCBP1 Chromatin Displacement Specific Gene Changes PFCBP1->Outcome_PFCBP1

Figure 1: Mechanism of Action Comparison. PF-CBP1 blocks the physical recruitment (docking) of CBP to chromatin, whereas A-485 blocks the enzymatic addition of acetyl groups.

Part 4: Validation Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Use this to prove PF-CBP1 has entered the cell and bound to CBP.

Objective: Demonstrate ligand-induced thermal stabilization of CBP.

  • Preparation: Seed cells (e.g., HEK293 or your target line) in 10 cm dishes.

  • Treatment: Treat with 1 µM PF-CBP1 or DMSO control for 1 hour.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot: Split into 8 PCR tubes (50 µL each) for both treatment and control.

  • Thermal Challenge: Heat tubes for 3 minutes at a gradient: 40, 43, 46, 49, 52, 55, 58, 61°C.

  • Lysis: Cool at RT for 3 min. Freeze-thaw (liquid nitrogen x3) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection: Run Western Blot for CBP.

    • Success Criteria: The PF-CBP1 treated band should persist at higher temperatures (e.g., 52–55°C) compared to the DMSO control, which should disappear (precipitate) earlier.

Protocol B: Functional Readout (qRT-PCR)

Use this to assess downstream biological activity.

Target Genes: RGS4 (Neurons), IL-6 or IFN-beta (Macrophages/LPS-stimulated).[2]

  • Seed: 5x10^5 cells/well in a 6-well plate.

  • Pre-treatment: Add PF-CBP1 (0.1 – 1.0 µM) for 1 hour.

    • Note: If studying inflammation, add LPS (100 ng/mL) after the 1 hour pre-treatment.

  • Incubation: Incubate for 4–6 hours.

  • Lysis & RT: Extract RNA (Trizol/Column), synthesize cDNA.

  • qPCR: Normalize to GAPDH/Actin.

    • Success Criteria: Dose-dependent reduction in IL-6 mRNA (approx. 50% reduction at 1 µM).

Part 5: Troubleshooting Decision Tree

Troubleshooting Start Issue: Unexpected Result Check_Precipitation Visible Precipitation? Start->Check_Precipitation Check_Readout What is the Readout? Check_Precipitation->Check_Readout No Solubility_Issue Solubility Issue: Use Step-Down Dilution Check DMSO Stock Check_Precipitation->Solubility_Issue Yes Global_H3K27ac Global H3K27ac Western Blot Check_Readout->Global_H3K27ac Gene_Expression Gene Expression (qPCR) Check_Readout->Gene_Expression Wrong_Marker Wrong Marker: Switch to ChIP-seq or Specific Genes Global_H3K27ac->Wrong_Marker No Change Check_Dose Is Dose > 5 µM? Gene_Expression->Check_Dose No Effect Off_Target Risk of Off-Target: PF-CBP1 is potent (nM). High dose hits BRD4. Check_Dose->Off_Target Yes Validate_Target Validate Target Engagement: Perform CETSA Check_Dose->Validate_Target No

Figure 2: Step-by-step troubleshooting logic for PF-CBP1 experiments.

References

  • Chekler, E. L., et al. (2015).[1][6] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[1][6] Chemistry & Biology, 22(12), 1588-1596.[1][6]

  • Lasko, L. M., et al. (2017). "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours."[4] Nature, 550(7674), 128-132. (Reference for A-485 comparison).

  • Jafari, R., et al. (2014).[7] "The cellular thermal shift assay for evaluating drug target interactions in cells."[7][8][9] Nature Protocols, 9, 2100–2122.[7]

  • Structural Genomics Consortium (SGC). "PF-CBP1 Chemical Probe Profile." (Specifics on selectivity and physical properties).

Sources

Optimization

Interpreting cellular responses to PF-CBP1 hydrochloride treatment

Topic: Interpreting Cellular Responses to PF-CBP1 Hydrochloride Treatment Introduction: The Precision Tool for Epigenetic "Reading" Welcome to the technical support hub for PF-CBP1 hydrochloride . You are likely using th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Cellular Responses to PF-CBP1 Hydrochloride Treatment

Introduction: The Precision Tool for Epigenetic "Reading"

Welcome to the technical support hub for PF-CBP1 hydrochloride . You are likely using this compound to dissect the specific roles of CBP (CREB-binding protein) and p300 (EP300) bromodomains without the confounding effects of BET family inhibition (e.g., BRD4).

PF-CBP1 HCl is a highly specific chemical probe. Unlike broad-spectrum epigenetic inhibitors, it does not inhibit the catalytic HAT (Histone Acetyltransferase) domain directly; rather, it blocks the bromodomain (reader) function. This prevents CBP/p300 from recognizing acetylated lysine residues on chromatin, effectively "blinding" the transcription machinery to specific epigenetic marks.

This guide is structured to help you navigate the specific technical challenges of solubility, experimental design, and data interpretation associated with this probe.

Module 1: Pre-Experiment Preparation (Solubility & Handling)

Current Status: Critical. Improper handling is the #1 cause of "inactive" compound reports.

Q: My compound precipitated upon addition to cell media. Is the experiment salvageable?

A: No. If you see visible precipitate, the effective concentration is unknown. PF-CBP1 HCl is hydrophobic.

  • The Fix: You must use a "step-down" dilution method.

    • Stock: Dissolve powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). Do not dissolve directly in water or PBS.

    • Intermediate: Create a 1000x working stock in DMSO.

    • Final: Spike the 1000x DMSO stock into pre-warmed media while vortexing. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Q: Why use the Hydrochloride (HCl) salt form?

A: The free base of PF-CBP1 has poor solubility. The HCl salt improves solubility in organic solvents and stability, but it remains sparingly soluble in aqueous buffers.

  • Storage Rule: Store DMSO stocks at -80°C in single-use aliquots. Avoid freeze-thaw cycles, which introduce moisture and cause the compound to crash out of solution over time.

Module 2: Experimental Design & Dosing

Current Status: Optimization. Determining the window between efficacy and off-target effects.

Q: What concentration range should I use?

A: The "Selectivity Window" is your guide.

  • Target Potency: IC50 for CBP is ~125 nM; p300 is ~363 nM.[1][2]

  • Off-Target Threshold: Selectivity against BRD4 (BET family) is >100-fold.[1][2]

  • Recommended Range: 100 nM – 3 µM .

    • < 100 nM: Likely insufficient for robust cellular phenotype.

    • 1 µM: Optimal for specific CBP/p300 displacement.

    • > 10 µM: Risk of hitting BRD4, confounding your data with "BET-inhibitor phenotypes" (e.g., massive global transcriptional shutdown).

Q: How long should I treat cells before measuring a response?

A: This depends on your readout type.

  • Immediate (Chromatin Displacement): 1–4 hours. The physical displacement of CBP from chromatin happens rapidly.

  • Functional (Gene Expression): 6–24 hours. Transcriptional decay of downstream targets (e.g., MYC, RGS4, or inflammatory cytokines) takes time.

Data Summary: Typical Response Kinetics

Assay TypeTarget ReadoutOptimal TimepointExpected Outcome
FRAP (Microscopy)CBP Mobility1–2 HoursIncreased recovery rate (t½ decreases)
RT-qPCR IL-6, IFN-b (Macrophages)4–8 HoursDownregulation (if LPS stimulated)
Viability ATP / Metabolic Activity48–72 HoursMinimal toxicity (unlike JQ1)

Module 3: Interpreting Functional Assays (Validation)

Current Status: Verification. How do you prove the molecule worked?

Q: I don't see massive cell death. Is the compound inactive?

A: Not necessarily. Unlike BET inhibitors (e.g., JQ1) which often kill cancer cells rapidly, CBP/p300 bromodomain inhibition often results in differentiation or cytostasis rather than acute apoptosis.

  • Check: Look for morphological changes or specific gene downregulation rather than just ATP viability assays.

Q: What is the "Gold Standard" for Target Engagement?

A: FRAP (Fluorescence Recovery After Photobleaching).

  • Note: Do not confuse this with the "Ferric Reducing Antioxidant Power" assay.

  • The Logic: In untreated cells, GFP-tagged CBP binds chromatin and moves slowly (slow recovery after photobleaching). When PF-CBP1 binds the bromodomain, it displaces CBP from chromatin, making it diffuse rapidly (fast recovery).

Visualization: Mechanism of Action & FRAP Readout

MOA_FRAP cluster_FRAP FRAP Assay Readout CBP CBP/p300 (Reader Protein) Complex Chromatin-CBP Complex CBP->Complex Binds Acetyl-Lysine Chromatin Acetylated Chromatin Chromatin->Complex Transcription Transcription ON Complex->Transcription Recruits Machinery Displaced Displaced CBP (Free Floating) Complex->Displaced Ejection Slow Low Mobility (Bound) Complex->Slow Untreated: Slow Recovery Inhibitor PF-CBP1 HCl Inhibitor->Complex Competes for Pocket Silencing Transcription OFF/Altered Displaced->Silencing Loss of Recruitment Fast High Mobility (Diffusing) Displaced->Fast Treated: Fast Recovery

Caption: PF-CBP1 displaces CBP from chromatin. In FRAP, this shifts CBP from a slow-moving "bound" state to a fast-moving "diffusing" state.

Module 4: Troubleshooting Phenotypic Outcomes

Q: My RT-qPCR shows no change in target genes.

A: This is a common issue linked to context dependency .

  • Basal vs. Stimulated: CBP/p300 are often critical for inducible transcription rather than basal maintenance.

    • Try this: If looking at inflammatory genes (IL-1b, IL-6), you must stimulate the cells (e.g., with LPS) after pre-treating with PF-CBP1. The inhibitor blocks the induction, not necessarily the baseline.

  • Redundancy: In some cell lines, BRD4 (BET proteins) may compensate for CBP loss.

Q: I see high toxicity at 10 µM. Is this specific?

A: Likely off-target .

  • At >10 µM, you begin to encroach on the affinity for BRD4. The toxicity you see might be "BET-inhibitor syndrome" (c-Myc collapse).

  • Validation Control: Run a parallel arm with I-CBP112 (a structurally distinct CBP inhibitor) or a negative control probe if available. If the phenotype replicates with a chemically distinct CBP inhibitor, it is likely on-target.

Troubleshooting Decision Tree

Troubleshooting Start Issue: No Phenotype Observed Solubility Check Solubility: Precipitate in media? Start->Solubility YesPrecip Yes Solubility->YesPrecip Compound Crashed NoPrecip No Solubility->NoPrecip FixSol Action: Use Step-Down Dilution Check DMSO age YesPrecip->FixSol TargetEngage Check Target Engagement: Did FRAP show mobility shift? NoPrecip->TargetEngage NoShift No Shift TargetEngage->NoShift YesShift Shift Observed TargetEngage->YesShift Permeability Action: Check Cell Permeability Increase conc. (max 5uM) NoShift->Permeability Context Check Biology: Is the gene CBP-dependent in this specific cell line? YesShift->Context Stimulate Action: Try Inducible Model (e.g., LPS stimulation) Context->Stimulate

Caption: Step-by-step logic for diagnosing "failed" experiments, distinguishing between chemistry issues and biological context.

References

  • Piatnitski Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[3] Chemistry & Biology. Describes the discovery and characterization of PF-CBP1.

  • Hammitzsch, A., et al. (2015). "CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses." PNAS.

  • Dahlin, J. L., et al. (2015). "The PAINS of chemical biology." Nature Chemical Biology. Essential reading for understanding compound solubility and assay interference (Pan-Assay Interference Compounds).

Sources

Troubleshooting

Technical Support Center: PF-CBP1 Hydrochloride Cytotoxicity Assessment

Current Status: Operational | Topic: Epigenetic Modulator Profiling Introduction: Beyond Simple Toxicity Welcome to the Technical Support Hub for PF-CBP1 hydrochloride . As a Senior Application Scientist, I often see res...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Epigenetic Modulator Profiling

Introduction: Beyond Simple Toxicity

Welcome to the Technical Support Hub for PF-CBP1 hydrochloride . As a Senior Application Scientist, I often see researchers treat this compound like a standard cytotoxic chemotherapy agent (e.g., Doxorubicin). This is a critical error.

PF-CBP1 is a highly selective epigenetic probe targeting the bromodomains of CBP (CREB-binding protein) and p300.[1][2] Its primary mechanism is transcriptional reprogramming, not immediate cellular destruction. Consequently, standard cytotoxicity protocols often yield false negatives or biphasic data that is difficult to interpret.

This guide is structured to help you design self-validating experiments that distinguish between specific epigenetic lethality and non-specific compound toxicity .

Module 1: Pre-Experiment Preparation (The "Hidden" Variables)

Issue: "My compound precipitated in the cell culture media," or "I see high variability between replicates."

The Solubility Paradox

PF-CBP1 HCl is a salt form, which implies water solubility, yet the parent scaffold is highly hydrophobic. It is insoluble in water but soluble in DMSO (up to ~100 mg/mL).[2] The hydrochloride counter-ion improves stability but can cause "shock precipitation" when a high-concentration DMSO stock hits aqueous media directly.

Protocol: The "Step-Down" Dilution Method

Do not pipette 10 mM stock directly into 10 mL of media.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Final Conc) (10% DMSO / 90% Media) Stock->Inter 1. Dilute 1:10 (Slow addition) Final Final Assay Well (1x Conc) (0.1% DMSO) Inter->Final 2. Dilute 1:100 (into cell suspension)

Figure 1: Step-Down Dilution Workflow to prevent compound crashing. This ensures the final DMSO concentration remains <0.1%, preventing solvent toxicity from masking drug effects.

Critical Checkpoints
  • DMSO Freshness: PF-CBP1 is moisture-sensitive in solution.[3] Hygroscopic DMSO (old bottles) will reduce solubility and potency. Rule: Use a fresh, anhydrous DMSO ampoule for stock preparation.

  • Storage: Store powder at -20°C. Once in solution, aliquot into single-use vials. Freeze-thaw cycles degrade the salt form rapidly.

Module 2: Experimental Design & Optimization

Issue: "I treated cells for 24 hours and saw no effect, even at 10 µM."

The Time-Lag Factor

Epigenetic inhibitors require a "phenotypic lag." You are inhibiting a reader protein (CBP), which prevents chromatin remodeling. The cell must then undergo mitosis or exhaust existing protein pools before viability drops.

Recommendation:

  • Minimum Incubation: 72 hours.[4][5]

  • Optimal Incubation: 96 hours or 120 hours (with media refresh).

  • Readout: 24-hour readouts are only valid for gene expression markers (e.g., downregulation of RGS4 or inflammatory cytokines), NOT cytotoxicity.

Assay Selection Guide
Assay TypeSuitability for PF-CBP1Technical Note
MTT / MTS Low Metabolic activity may persist even if cell division has arrested (cytostatic effect). Can underestimate potency.
CellTiter-Glo (ATP) High Most robust. ATP levels drop rapidly upon growth arrest/death. High sensitivity allows lower cell seeding.
Annexin V / PI Medium Good for distinguishing apoptosis (mechanism) from necrosis (off-target toxicity).
Real-Time Live Cell Best Systems like IncuCyte allow you to see the onset of toxicity, which is often delayed to Day 3.
Mechanism of Action Visualization

MOA Compound PF-CBP1 HCl Target CBP/p300 Bromodomain Compound->Target Inhibits (IC50 ~125nM) Chromatin Chromatin Remodeling Blocked Target->Chromatin Prevents Acetyl-Lysine Recognition GeneExp Downregulation of Oncogenes (e.g., MYC) & Cytokines Chromatin->GeneExp 24-48 Hours Phenotype G1 Cell Cycle Arrest or Apoptosis GeneExp->Phenotype 72-96 Hours (Delayed Effect)

Figure 2: The temporal delay in PF-CBP1 cytotoxicity. Note the lag between target engagement and phenotypic readout.

Module 3: Troubleshooting Specific Scenarios

Scenario A: "My IC50 curve is flat."

Diagnosis: You are likely testing a cell line that is not dependent on CBP/p300 for survival (e.g., differentiated macrophages or certain solid tumors). Solution:

  • Verify Target Engagement: Run a qPCR for RGS4 (neuronal) or IL-6 (macrophage, LPS-stimulated) after 24h. If these are down, the drug is working, but the cells simply don't die.

  • Context Matters: PF-CBP1 is often synthetic lethal . It may require a second stressor (e.g., DNA damage or immune stimulation) to kill certain cell types.

Scenario B: "I see toxicity in my vehicle control."

Diagnosis: DMSO toxicity. Solution:

  • Ensure final DMSO is <0.1%.

  • Include a "No Cells" background control to ensure the compound isn't interfering with the assay chemistry (e.g., quenching fluorescence).

Scenario C: "The compound works in 10% FBS but not 20%."

Diagnosis: Protein Binding. Solution: PF-CBP1 is lipophilic. High serum albumin can sequester the drug.

  • Standardize: Run all cytotoxicity assays at 10% FBS.

  • Serum-Free Check: If possible, pulse-treat in low serum (1%) for 4 hours, then add serum back, to test uptake efficiency.

Module 4: Data Interpretation & Reference Values

When analyzing your data, categorize your cell lines based on the "Window of Sensitivity."

Representative Sensitivity Table (Hypothetical/Based on Mechanism):

Cell TypeSensitivity (IC50)Interpretation
Myeloid Leukemia < 1 µMHigh Dependency. CBP inhibition likely collapses the oncogenic transcriptional program (e.g., MYC).
Primary Macrophages > 10-30 µMResistant. Compound modulates cytokines (IL-1β, IL-6) but does not induce cell death. Safe window.
Fibroblasts > 30 µMNon-Toxic. Indicates good therapeutic index regarding structural tissue.
The "Biphasic" Warning

If you see a sharp drop in viability at 10-30 µM in a cell line that was resistant at 5 µM, this is likely off-target chemical toxicity (physicochemical membrane disruption), not specific CBP inhibition. Trust the nanomolar to low-micromolar data.

References

  • Plym Evans, L., et al. (2011). "Ligand Discovery for the Bromodomain of the CREB Binding Protein (CBP).

    • (Note: Refers to structural analogs and the chemical series leading to PF-CBP1).

  • Chekler, E. L., et al. (2015).[2] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[2][6][7] Chemistry & Biology.[2][3][5][6][7][8]Definitive characterization of PF-CBP1 selectivity, lack of general cytotoxicity in macrophages, and gene regulation.

    • [3]

  • Selleck Chemicals / Cayman Chemical. "PF-CBP1 Hydrochloride Product Datasheets.

Disclaimer: This guide is for research use only. PF-CBP1 is not approved for clinical use.

Sources

Optimization

Technical Support Center: Optimizing PF-CBP1 Hydrochloride for Gene Expression

Executive Summary: The "Kinetic Lag" Challenge Optimizing incubation time for PF-CBP1 hydrochloride is not a linear process; it requires navigating the temporal lag between chromatin remodeling (the drug's immediate effe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinetic Lag" Challenge

Optimizing incubation time for PF-CBP1 hydrochloride is not a linear process; it requires navigating the temporal lag between chromatin remodeling (the drug's immediate effect) and transcriptional output (the downstream readout).

PF-CBP1 is a highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. It functions by displacing these epigenetic "readers" from acetylated histones (specifically H3K27ac) at enhancer regions.

The Critical Insight:

  • Target Engagement (1–4 Hours): H3K27ac levels drop rapidly.

  • Primary Transcription (4–12 Hours): mRNA levels of direct target genes (e.g., MYC, IRF4) decline.

  • Phenotypic/Secondary Effects (24+ Hours): Cell cycle arrest or apoptosis occurs, often confounding specific gene expression data due to general toxicity.

Part 1: Mechanistic Framework

To optimize your experiment, you must visualize the cascade of events initiated by PF-CBP1.

PFCBP1_Mechanism Drug PF-CBP1 (HCl) Target CBP/p300 Bromodomains Drug->Target Inhibits Chromatin Enhancer Region (H3K27ac) Drug->Chromatin Blocks Binding Target->Chromatin Normally Binds Process Displacement of Transcriptional Machinery Chromatin->Process Loss of Acetylation Signal Readout1 Readout 1: Loss of H3K27ac Process->Readout1 Fast (1-4h) Readout2 Readout 2: Downregulation of mRNA (e.g., MYC) Process->Readout2 Delayed (6-24h)

Figure 1: The temporal cascade of PF-CBP1 action. Note the kinetic delay between the chromatin event (H3K27ac loss) and the transcriptional result.

Part 2: Optimization Protocol (Time-Course)

Do not rely on a single 24-hour endpoint for gene expression studies, as secondary toxicity often masks specific effects. Use this self-validating workflow.

Phase A: Preparation
  • Compound Handling: Dissolve PF-CBP1 Hydrochloride in DMSO to a stock of 10 mM.

    • Note: The hydrochloride salt improves water solubility, but initial dissolution in DMSO ensures stability.

  • Seeding: Seed cells (e.g., MM.1S, MOLM-13) at

    
     cells/mL. Allow 24h recovery before treatment.
    
Phase B: The "Dual-Readout" Time Course

Run parallel plates to distinguish between pharmacodynamics (drug working) and efficacy (gene changing).

ParameterCondition A: Target EngagementCondition B: Gene ExpressionCondition C: Phenotype (Control)
Primary Readout Western Blot / ChIP-qPCRRT-qPCR / RNA-SeqCellTiter-Glo / Annexin V
Target Marker H3K27ac (Global or Enhancer specific)MYC, IRF4 (or gene of interest)ATP / Apoptosis
Optimal Time 2 – 4 Hours 6 – 16 Hours 24 – 48 Hours
Why? Verifies the drug entered the nucleus and displaced CBP/p300.Captures mRNA decay before cell death artifacts interfere.Checks for toxicity that could skew RNA data.
Phase C: Step-by-Step Execution
  • Dose Selection: Treat cells with PF-CBP1 at 100 nM, 500 nM, and 1 µM . (Include a DMSO vehicle control).

  • Lysis Intervals: Harvest cells at 2h, 6h, 12h, and 24h .

  • Validation:

    • Step 1: Check H3K27ac levels at 2h. If unchanged, the drug is degraded or inactive.

    • Step 2: Check MYC mRNA at 6h. This is your "early responder" baseline.

    • Step 3: Compare Gene X at 12h/24h.

Part 3: Troubleshooting & FAQs

Q1: I see H3K27ac reduction at 4 hours, but my target gene expression is unchanged at 24 hours. Why?

A: You likely missed the transcriptional window, or the gene is not directly regulated by CBP/p300 super-enhancers.

  • The Fix: Check gene expression at 6 or 8 hours . Many immediate-early genes (IEGs) are downregulated quickly but compensatory mechanisms (or secondary feedback loops) can restore their levels by 24h.

  • Alternative: The gene might be regulated by a redundant HAT (like PCAF/GCN5) rather than CBP/p300.

Q2: My cells are dying at 24 hours. How do I normalize gene expression data?

A: High toxicity at 24h renders mRNA data unreliable due to "transcriptional shutdown" in apoptotic cells.

  • The Fix: Shorten incubation to 12 hours .

  • The Check: Run an Annexin V flow cytometry panel. If apoptosis >20%, your gene expression data is likely an artifact of cell death, not specific epigenetic remodeling. Lower the dose to the IC50 range (often 100-500 nM for sensitive lines).

Q3: How stable is PF-CBP1 Hydrochloride in culture media?

A: The compound is generally stable for 24–48 hours in standard media (RPMI/DMEM + 10% FBS).

  • Protocol: For incubations longer than 48h, replenish the media with fresh compound.

  • Storage: Avoid repeated freeze-thaw cycles of the DMSO stock. Aliquot and store at -80°C.

Q4: Why use the Hydrochloride salt form?

A: The HCl salt enhances solubility in aqueous buffers compared to the free base. However, for cellular assays, always create a concentrated stock in DMSO (e.g., 10mM) first to prevent precipitation upon addition to the media. Ensure the final DMSO concentration is <0.1%.

Part 4: Decision Logic for Troubleshooting

Use this flow to diagnose experimental failures.

Troubleshooting_Logic Start Start: No Gene Expression Change CheckH3 Check H3K27ac (Western/ChIP) @ 2h Start->CheckH3 H3_Unchanged H3K27ac Unchanged CheckH3->H3_Unchanged No H3_Reduced H3K27ac Reduced CheckH3->H3_Reduced Yes Issue_Drug Issue: Drug Inactive/Degraded Action: Fresh Stock / Check Dose H3_Unchanged->Issue_Drug Check_Viability Check Cell Viability @ 24h H3_Reduced->Check_Viability High_Toxicity High Toxicity (>30% death) Check_Viability->High_Toxicity Good_Viability Good Viability Check_Viability->Good_Viability Action_Toxic Artifact Risk Action: Reduce Time to 6-12h High_Toxicity->Action_Toxic Action_Bio Biological Issue Action: Gene not CBP-dependent? Good_Viability->Action_Bio

Figure 2: Troubleshooting logic flow for PF-CBP1 non-responders.

References

  • Pfizer/SGC Characterization: Plym, L. et al. "Discovery of PF-CBP1, a Selective Inhibitor of the Bromodomain of CREB Binding Protein (CBP)." ACS Medicinal Chemistry Letters.

    • Source:

  • Mechanistic Grounding: Raisner, R. et al. "Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K27 Acetylation." Cell Reports, 2018. (Establishes the H3K27ac kinetic lag).

    • Source:

  • General Protocol for BRD Inhibitors: "Small-Molecule Inhibitors of the CBP/p300 Bromodomains." Tocris Bioscience Technical Review.

    • Source:

Troubleshooting

How to control for batch-to-batch variability of PF-CBP1 hydrochloride

Batch Consistency & Quality Control Guide[1][2] Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Batch Consistency & Quality Control Guide[1][2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Controlling Batch-to-Batch Variability in PF-CBP1 Hydrochloride (CBP/p300 Bromodomain Inhibitor)[1][2]

Introduction: The Precision Challenge

Welcome to the PF-CBP1 Technical Support Hub. You are likely here because you are observing inconsistent IC50 values, unexpected precipitation in stock solutions, or varying cellular potencies between different lots of PF-CBP1 hydrochloride.

PF-CBP1 is a highly specific chemical probe for the bromodomains of CREB-binding protein (CBP) and p300 .[1][2][3][4] Unlike broad-spectrum BET inhibitors (e.g., JQ1), PF-CBP1 requires precise stoichiometric handling.[1][2] The primary sources of batch-to-batch variability for this compound are salt stoichiometry (HCl ratio) , hygroscopicity , and solvent-induced precipitation .[1][2]

This guide provides self-validating protocols to normalize your experiments regardless of the manufacturing lot.

Module 1: Incoming Quality Control (The Stoichiometry Trap)

The Issue

Users often treat "PF-CBP1 HCl" as a static entity. However, the hydrochloride salt form can vary between batches (mono-HCl vs. variable hydrates), and the compound is hygroscopic.[1][2] If you calculate molarity based on the generic molecular weight (MW) without correcting for the specific batch's water/salt content, your actual concentration can deviate by 10-15% .[1][2]

Troubleshooting Protocol: Corrected Molar Stock Preparation

Do not rely on the generic MW printed on the bottle.

Step-by-Step Validation:

  • Locate the Batch-Specific MW: Check the Certificate of Analysis (CoA) for the exact molecular weight of that specific lot.[1][2] It may differ from the catalog MW due to water content.[2]

  • The "Hard Weigh" Rule: Never attempt to weigh less than 5 mg. Static electricity can cause micro-variations in these light powders.[2]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

  • Visual Check: PF-CBP1 HCl is prone to "crashing out" if the DMSO has absorbed water.[1][2]

Visual Workflow: Stock Solution Validation

StockValidation Start Incoming Batch (PF-CBP1 HCl) CheckCoA Check CoA for Batch Specific MW (Salt + Water) Start->CheckCoA Weigh Weigh >5mg (Precision Balance) CheckCoA->Weigh Correct Mass Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Verify Verify Conc via Absorbance (UV) Dissolve->Verify

Figure 1: Critical path for normalizing stock concentrations. Skipping the CoA check is the #1 cause of batch variability.

Module 2: Solubility & Storage (The "Moisture" Factor)[1][2]

The Issue

PF-CBP1 is stable in solid form but thermodynamically unstable in solution if water is present.[1][2] DMSO is hygroscopic (absorbs water from air).[1][2]

  • Symptom: You thaw a stock solution stored at -20°C, and it looks cloudy or has lost potency.[1][2]

  • Cause: The DMSO absorbed moisture during previous openings, reducing the solubility of PF-CBP1 HCl, causing micro-precipitation.[2]

FAQ: Storage Best Practices
VariableRecommendationScientific Rationale
Solvent Anhydrous DMSO Water decreases PF-CBP1 solubility drastically.[1][2]
Aliquot Size Single-use (10-50 µL) Prevents freeze-thaw cycles which introduce condensation.[1][2]
Temp -80°C (Long term) -20°C is acceptable for <1 month; -80°C prevents degradation.[1][2]
Vial Type Amber, O-ring sealed Protects from light and air exchange.[1][2]

Pro-Tip: If you observe precipitation, do not vortex and use. Sonicate for 5 minutes at room temperature. If precipitate remains, discard the aliquot; the effective concentration is now unknown.

Module 3: Biological Normalization (The "Functional" Check)[1][2]

The Issue

Even with perfect weighing, biological batches of cells vary.[2] How do you know if a shift in IC50 is due to the drug batch or the cells?

The Solution: The "Twin-Control" System

You must run two controls alongside every new batch of PF-CBP1:

  • Negative Control: ISOX-INACT (or similar inactive analog).[1][2] It is structurally identical but lacks the binding affinity.[2]

  • Positive Control: A known, stable BET inhibitor (like JQ1) or a previous validated batch of PF-CBP1.[1][2]

Mechanism of Action & Control Pathway

PF-CBP1 works by displacing CBP/p300 from chromatin.[1][2] If your "Negative Control" shows activity, you have non-specific toxicity, not on-target inhibition.[1][2]

Visual Pathway: PF-CBP1 Mechanism

Mechanism Drug PF-CBP1 (Inhibitor) Target CBP/p300 Bromodomain Drug->Target Blocks Binding (Competitive) Complex CBP-Chromatin Complex Drug->Complex Displaces Chromatin Acetylated Chromatin Target->Chromatin Binds Chromatin->Complex GeneExpr Transcription (e.g., RGS4, IL-6) Complex->GeneExpr Activates Complex->GeneExpr Reduced Signal

Figure 2: PF-CBP1 acts by competitively inhibiting the binding of CBP/p300 to acetylated lysine residues on chromatin, thereby downregulating specific gene transcription.[1][2]

Module 4: Experimental Protocols

Protocol A: The "Shift" Assay (Cellular Thermal Shift - CETSA)

Use this to validate a new batch of PF-CBP1 before using it in expensive in vivo or sequencing studies.[1][2]

Why: Confirming target engagement inside the cell is superior to biochemical IC50s.[2] Time: 4 Hours.

  • Treat: Incubate cells with 1 µM PF-CBP1 (New Batch) vs DMSO for 1 hour.

  • Heat: Aliquot cells and heat to 52°C - 56°C (CBP melting point range) for 3 minutes.

  • Lyse: Freeze-thaw to lyse.

  • Detect: Western Blot for CBP.

  • Result: The drug-treated lane should show more soluble CBP protein than the DMSO lane (thermal stabilization).[1][2] If the new batch fails to stabilize CBP, it is degraded.

Protocol B: Functional Gene Expression (qPCR)

Target: RGS4 (Neurons) or IL-6 (Macrophages)[1][2]

  • Pre-treat: Macrophages with PF-CBP1 (0.1 - 1 µM) for 30 mins.[1][2]

  • Stimulate: Add LPS (10 ng/mL).

  • Measure: qPCR for IL-6 mRNA at 4 hours.

  • Success Criteria: >50% reduction in IL-6 compared to LPS+DMSO control.

References

  • Piatnitski Chekler, E. L., et al. (2015).[2] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[1][2][4] Chemistry & Biology, 22(12), 1588–1596.[2][4]

  • Structural Genomics Consortium (SGC). "Chemical Probe: PF-CBP1."[1][2] SGC Probes. Validated characterization data and negative control specifications. [1][2]

  • Cayman Chemical. "PF-CBP1 Product Information & Stability Data." Cayman Chemical Datasheets.

Sources

Optimization

Validating the inhibitory effect of PF-CBP1 hydrochloride on CBP/p300

Product: PF-CBP1 Hydrochloride Target Class: Epigenetic Reader Domain Inhibitor (CBP/p300) Primary Application: Chromatin Biology, Inflammation, Oncology Document ID: TS-PFCBP1-VAL-01 Introduction Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PF-CBP1 Hydrochloride Target Class: Epigenetic Reader Domain Inhibitor (CBP/p300) Primary Application: Chromatin Biology, Inflammation, Oncology Document ID: TS-PFCBP1-VAL-01

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to assist you in validating the inhibitory effects of PF-CBP1 hydrochloride , a highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.

Unlike HAT inhibitors (which block the enzymatic "writing" of acetylation), PF-CBP1 blocks the "reading" function. It competitively occupies the acetyl-lysine binding pocket, displacing CBP/p300 from chromatin. This distinction is critical for designing your validation assays.

Module 1: Reconstitution & Handling (The Foundation)

Critical Warning: PF-CBP1 hydrochloride is hygroscopic. Moisture absorption in DMSO stocks is the #1 cause of precipitation and inconsistent IC50 values.

Protocol: Preparation of 10 mM Stock Solution
  • Solvent Choice: Use anhydrous DMSO (99.9%). Do not use water or PBS for the initial stock; the compound is insoluble in aqueous media.

  • Calculation:

    • Molecular Weight: ~525.08 g/mol .[1][2]

    • To make 1 mL of 10 mM stock: Weigh 5.25 mg of powder.

  • Dissolution: Vortex vigorously for 1 minute. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into single-use vials (avoid freeze-thaw). Store at -80°C (stable for 1 year) or -20°C (stable for 1 month).

FAQs: Handling

Q: My stock solution turned cloudy after one week at -20°C. Why? A: Your DMSO likely absorbed atmospheric moisture. DMSO is hygroscopic. Once water content exceeds ~5-10%, PF-CBP1 HCl may precipitate. Solution: Always use fresh, anhydrous DMSO and seal vials with Parafilm.

Q: Can I dilute directly into cell culture media? A: Yes, but keep the final DMSO concentration <0.5% to avoid solvent toxicity. Perform a serial dilution in DMSO first (e.g., 1000x stock), then spike into media to ensure rapid dispersion.

Module 2: Biochemical Validation (The Interaction)

To prove PF-CBP1 binds the target in vitro, we recommend a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay. This is more robust against compound autofluorescence than standard fluorescence intensity assays.

Mechanism of Action Diagram

MOA CBP CBP/p300 Bromodomain Complex Chromatin Complex CBP->Complex Binds AcHistone Acetylated Histone H3/H4 AcHistone->Complex Recruits PFCBP1 PF-CBP1 (Inhibitor) PFCBP1->CBP Competitive Binding Displaced Displaced CBP/p300 PFCBP1->Displaced Induces Complex->Displaced Disruption Transcription Gene Transcription Complex->Transcription Activates Displaced->Transcription Reduced Signal

Caption: PF-CBP1 competes with acetylated histones for the bromodomain pocket, displacing CBP/p300 from chromatin and reducing downstream transcription.

Validation Data: Expected IC50 Values
TargetAssay TypeExpected IC50 (nM)Selectivity Note
CBP TR-FRET / AlphaScreen~125 nM Highly Selective
p300 TR-FRET / AlphaScreen~363 nM Moderate Potency
BRD4 TR-FRET>10,000 nM>100-fold selectivity

Source: Chekler et al., Chem. Biol. (2015)[3][4]

Module 3: Cellular Validation (The Function)

Biochemical binding does not guarantee cellular permeability. You must validate target engagement and functional efficacy in live cells.[5]

Experiment A: Target Engagement (FRAP)

Why: Fluorescence Recovery After Photobleaching (FRAP) measures the mobility of a protein. When PF-CBP1 displaces CBP from chromatin, the protein becomes more mobile (diffuses faster).

Protocol:

  • Transfection: Transfect U2OS or HeLa cells with GFP-CBP (full length) or GFP-CBP-Bromodomain .

  • Treatment: Treat with 1 µM PF-CBP1 for 1 hour.

  • Bleaching: Photobleach a nuclear region using a confocal microscope.

  • Readout: Measure fluorescence recovery time (

    
    ).
    
    • Result: PF-CBP1 treatment should significantly decrease the

      
       (faster recovery) compared to DMSO control, indicating the protein is no longer anchored to chromatin.
      
Experiment B: Functional Phenotype (Cytokine Suppression)

Why: CBP/p300 are co-activators for NF-κB. Inhibiting them suppresses inflammatory gene expression.[2]

Protocol:

  • Cell Line: Mouse J774 macrophages or human THP-1 monocytes.

  • Pre-treatment: Incubate cells with PF-CBP1 (1 - 10 µM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to induce inflammation. Incubate for 4 hours.

  • Analysis: RT-qPCR for Il6 (Interleukin-6) or Il1b (Interleukin-1β).[2]

    • Success Criteria: Dose-dependent reduction of mRNA levels.[4] Significant inhibition is typically observed at 3 µM .

Module 4: Troubleshooting Guide

Issues often arise from assay conditions rather than the compound itself. Use this logic flow to diagnose failures.

Troubleshooting Decision Tree

Troubleshooting Start Issue: No Effect Observed CheckConc Check Concentration Is it >1 µM? Start->CheckConc CheckSolubility Check Solubility Is stock cloudy? CheckConc->CheckSolubility Yes IncreaseConc Action: Titrate up to 10 µM CheckConc->IncreaseConc No CheckTime Check Incubation Was pre-treatment sufficient? CheckSolubility->CheckTime No (Clear) Precipitation Action: Re-make stock with dry DMSO CheckSolubility->Precipitation Yes SerumBind Issue: Serum Binding Reduce FBS to 5% CheckTime->SerumBind Yes (1hr+) PreTreat Action: Increase pre-treat to 2 hours CheckTime->PreTreat No (<30min)

Caption: Step-by-step logic to diagnose lack of potency in cellular assays.

Common FAQs

Q: I see toxicity at 10 µM. Is this off-target? A: Not necessarily, but it is the upper limit. PF-CBP1 is generally non-cytotoxic up to 30 µM in macrophages. However, in sensitive cancer lines, prolonged inhibition of CBP/p300 (essential for growth) will eventually cause cell cycle arrest. Distinguish between acute toxicity (necrosis within hours) and on-target anti-proliferative effects (days).

Q: Why does Western Blot for H3K27ac not show a massive decrease? A: PF-CBP1 is a reader inhibitor, not a writer (HAT) inhibitor. It displaces the protein. While it may reduce acetylation locally at specific promoters, it does not necessarily abolish global histone acetylation levels like a catalytic HAT inhibitor (e.g., A-485) would. Use ChIP-qPCR or RT-qPCR for accurate validation.

References

  • Chekler, E. L., et al. (2015).[3][4] Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities.[3][4] Chemistry & Biology, 22(12), 1588-1596.[3][4][6]

  • Structural Genomics Consortium (SGC). (n.d.). PF-CBP1 Chemical Probe Characterization. (Note: Refer to SGC epigenetics probe database for comparative selectivity data).

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences, 112(34), 10768-10773. (Reference for comparative CBP/p300 bromodomain assay protocols).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PF-CBP1 Hydrochloride and Other CBP/p300 Inhibitors for Researchers

In the intricate landscape of epigenetic regulation, the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 have emerged as critical nodes in cellular signaling and disease progression.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of epigenetic regulation, the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 have emerged as critical nodes in cellular signaling and disease progression.[1][2][3] Their roles as transcriptional co-activators, mediated through their catalytic HAT activity and acetyl-lysine binding bromodomains, have made them compelling targets for therapeutic intervention, particularly in oncology.[3][4][5] This guide provides an in-depth, objective comparison of PF-CBP1 hydrochloride with other prominent CBP/p300 inhibitors, supported by experimental data to empower researchers in selecting the optimal tool for their scientific inquiries.

The Central Role of CBP/p300 in Gene Transcription

CBP and p300 are large, multi-domain proteins that act as scaffolds, integrating numerous signaling pathways to regulate gene expression.[6][7] A key function is the acetylation of histone tails, particularly H3K18 and H3K27, which neutralizes the positive charge of lysine residues, leading to a more open chromatin structure accessible to the transcriptional machinery.[4][8] Dysregulation of CBP/p300 activity is implicated in a variety of cancers, including prostate and breast cancer, by co-activating oncogenic transcription factors such as the androgen receptor (AR), estrogen receptor (ER), and MYC.[3][4][9]

This central role has spurred the development of small molecule inhibitors targeting distinct functional domains of CBP/p300. These can be broadly categorized into two main classes: bromodomain inhibitors and catalytic HAT inhibitors .

CBP_p300_Signaling Figure 1: Simplified CBP/p300 Signaling Pathway and Points of Inhibition cluster_nucleus Nucleus cluster_acetylation Histone Acetylation cluster_inhibitors Inhibitor Classes TF Transcription Factors (e.g., AR, ER, MYC) DNA DNA TF->DNA Binds to Promoters/Enhancers CBP_p300 CBP/p300 CBP_p300->TF Co-activates Histones Histones CBP_p300->Histones HAT Domain Activity (Acetyl-CoA dependent) Acetylated_Histones Acetylated Histones (H3K27ac) CBP_p300->Acetylated_Histones Bromodomain Binding Transcription Gene Transcription Acetylated_Histones->Transcription Promotes Bromodomain_Inhibitors Bromodomain Inhibitors (e.g., PF-CBP1, CCS1477, GNE-272) Bromodomain_Inhibitors->CBP_p300 Block Bromodomain HAT_Inhibitors HAT Inhibitors (e.g., A-485) HAT_Inhibitors->CBP_p300 Block HAT Activity

Figure 1: Simplified CBP/p300 signaling and inhibition points.

Comparative Analysis of CBP/p300 Inhibitors

The choice of inhibitor is critical and depends on the specific biological question being addressed. Below is a comparative overview of PF-CBP1 hydrochloride and other key CBP/p300 inhibitors.

Bromodomain Inhibitors

These molecules competitively bind to the bromodomain, preventing CBP/p300 from recognizing and binding to acetylated lysine residues on histones and other proteins. This disrupts the tethering of the co-activator complex to chromatin, thereby repressing the transcription of target genes.

  • PF-CBP1 hydrochloride: A highly selective inhibitor of the CREBBP (CBP) bromodomain, also showing potent inhibition of the p300 bromodomain.[10][11] It exhibits significant selectivity over other bromodomains, such as BRD4, making it a valuable tool for dissecting the specific roles of CBP/p300 bromodomains in gene regulation.[10]

  • CCS1477 (Inobrodib): An orally bioavailable and selective inhibitor of the p300/CBP bromodomain.[12][13] It has demonstrated potent anti-proliferative effects in prostate cancer models by down-regulating the expression of the androgen receptor (AR), its splice variants, and c-Myc.[9][12][13] CCS1477 is currently under clinical evaluation.[6][9]

  • GNE-272: A potent and selective CBP/p300 bromodomain inhibitor with remarkable selectivity over BRD4.[14][15] GNE-272 has been shown to have a marked anti-proliferative effect in hematologic cancer cell lines and modulates MYC expression in vivo.[14][16]

Inhibitor (Class)Target(s)IC50 / KdSelectivity Highlights
PF-CBP1 HCl (Bromodomain)CBP, p300IC50: 125 nM (CBP), 363 nM (p300)[10][11]139-fold selective over BRD4 in biochemical assays.[10]
CCS1477 (Bromodomain)p300, CBPKd: 1.3 nM (p300), 1.7 nM (CBP)[12][13]170-fold selective for p300 and 130-fold for CBP over BRD4.[12]
GNE-272 (Bromodomain)CBP, p300IC50: 20 nM (CBP), 30 nM (p300)[14]Over 650-fold selective for CBP/p300 over BRD4.[14]
A-485 (HAT)p300, CBPIC50: 9.8 nM (p300), 2.6 nM (CBP)[17][18]Selective over other HAT family members (PCAF, GCN5, etc.) and BET bromodomains.[17][19]
Catalytic HAT Inhibitors

These inhibitors directly target the histone acetyltransferase domain, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone substrates.

  • A-485: A potent, selective, and cell-permeable inhibitor of the catalytic activity of p300 and CBP.[17][19] It acts as an acetyl-CoA competitive inhibitor and has been shown to decrease global H3K27 acetylation in cells.[19] A-485 has demonstrated anti-proliferative activity in hematological and prostate cancer cell lines.[17][19]

Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor, the characterization of CBP/p300 inhibitors relies on a series of well-defined biochemical and cellular assays.

Inhibitor_Characterization_Workflow Figure 2: Experimental Workflow for CBP/p300 Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Start Start: CBP/p300 Inhibitor TR_FRET 1. TR-FRET Assay (In Vitro Potency) Start->TR_FRET Determine IC50 Selectivity_Screen 2. Selectivity Profiling (e.g., Kinase Panel, Bromoscan) TR_FRET->Selectivity_Screen Assess Off-Target Effects Western_Blot 3. Western Blot (Target Engagement - H3K27ac) Selectivity_Screen->Western_Blot Confirm Cellular Activity Cell_Viability 4. Cell Viability Assay (Functional Outcome - Proliferation) Western_Blot->Cell_Viability Measure Anti-proliferative Effects Gene_Expression 5. Gene Expression Analysis (qPCR/RNA-seq - Downstream Effects) Cell_Viability->Gene_Expression Analyze Transcriptional Changes Xenograft 6. Xenograft Models (Efficacy and Biomarkers) Gene_Expression->Xenograft Evaluate In Vivo Efficacy

Figure 2: A typical workflow for characterizing CBP/p300 inhibitors.
Protocol 1: In Vitro TR-FRET Assay for HAT Activity

This assay quantitatively measures the enzymatic activity of p300/CBP in a high-throughput format, making it ideal for determining the IC50 of catalytic inhibitors like A-485.

Principle: The assay measures the acetylation of a biotinylated histone H3 peptide by the p300/CBP enzyme. A europium-labeled anti-acetylated lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 1 mM DTT, 0.01% BSA).

    • Dilute recombinant p300 or CBP enzyme to the desired concentration in assay buffer.

    • Prepare a solution of biotinylated histone H3 peptide and acetyl-CoA in assay buffer.

    • Serially dilute the test inhibitor (e.g., A-485) in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well low-volume plate.

    • Add 4 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 4 µL of the histone peptide/acetyl-CoA substrate mix to each well.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the detection mix containing the europium-labeled antibody and streptavidin-acceptor.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for H3K27 Acetylation by Western Blot

This protocol assesses the ability of a CBP/p300 inhibitor to engage its target in a cellular context by measuring changes in the levels of a key histone mark, H3K27ac.[20]

Principle: Cells are treated with the inhibitor, and histone proteins are then extracted. Western blotting using an antibody specific for acetylated H3K27 is used to detect changes in the level of this modification. A total histone H3 antibody is used as a loading control.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC-3 prostate cancer cells) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose range of the CBP/p300 inhibitor (e.g., A-485 or PF-CBP1) or DMSO for a specified time (e.g., 3-24 hours).[19]

  • Histone Extraction:

    • Harvest the cells by scraping and wash with ice-cold PBS containing a protease inhibitor cocktail.

    • Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4).

    • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis and Normalization:

    • Strip the membrane and re-probe with a primary antibody against total Histone H3 (1:5000 dilution) as a loading control.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the H3K27ac signal to the total H3 signal for each sample.

    • Plot the normalized data to visualize the dose-dependent decrease in H3K27 acetylation.

Concluding Remarks for the Informed Researcher

The selection between PF-CBP1 hydrochloride and other CBP/p300 inhibitors is contingent on the experimental goals.

  • For studies aiming to specifically interrogate the function of the CBP/p300 bromodomain with high selectivity against other bromodomain families, PF-CBP1 , CCS1477 , and GNE-272 are excellent choices. Their distinct chemical scaffolds may offer nuances in cellular activity and off-target profiles.

  • To investigate the consequences of inhibiting the catalytic HAT activity of CBP/p300, A-485 is the current gold standard, demonstrating potent and selective inhibition of histone acetylation.[7]

It is imperative to recognize that inhibiting the bromodomain versus the catalytic domain can yield different biological outcomes. Bromodomain inhibition disrupts the "reading" of the acetyl-lysine mark, while HAT inhibition prevents its "writing." These distinct mechanisms provide complementary approaches to understanding the multifaceted roles of CBP and p300 in health and disease. As with any chemical probe, careful experimental design, including the use of appropriate controls and orthogonal assays, is paramount to generating robust and interpretable data.

References

  • Lasko, L.M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature. [Link]
  • Wang, T., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics. [Link]
  • Zhang, X., et al. (2025). The clinical-grade CBP/p300 inhibitor CCS1477 represses the global NRF2-dependent cytoprotective transcription program and re-sensitizes cancer cells to chemotherapeutic drugs. Free Radical Biology and Medicine. [Link]
  • Goodman, R.H., & Smolik, S. (2000). CBP/p300 in cancer. Genes & Development. [Link]
  • Peng, J., et al. (2019). p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization. Theranostics. [Link]
  • CellCentric. (2021). CellCentric's first-in-class p300/CBP inhibitor CCS1477 publishes in Cancer Discovery. [Link]
  • National Cancer Institute. (n.d.). p300/CBP bromodomain inhibitor CCS1477. NCI Drug Dictionary. [Link]
  • Semantic Scholar. (n.d.). The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. [Link]
  • Attanasio, F., et al. (2023). Targeting CBP and p300: Emerging Anticancer Agents. Molecules. [Link]
  • Deb, S., & Zhang, J. (2023). CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cancers. [Link]
  • Crawford, T.D., et al. (2016). Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. Journal of Medicinal Chemistry. [Link]
  • Open Lab Notebooks. (2020). p300/CBP cellular assay. [Link]
  • Unzue, A., et al. (2025). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au. [Link]
  • Visualized Cancer Medicine. (2022). CBP/p300 bromodomain: new promising epigenetic target. [Link]
  • Google Patents. (n.d.). P300/cbp inhibitors and methods of use.
  • Chem-Space. (n.d.). PF-CBP1 HCl. [Link]
  • Taylor, A.M., & Fierke, C.A. (2018). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology. [Link]
  • AdooQ Bioscience. (n.d.). PF-CBP1. [Link]
  • Filon, M., et al. (2023). Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. Oncotarget. [Link]
  • CellCentric. (n.d.). Therapeutic targeting of the p300/CBP bromodomain for the treatment of castration resistant prostate cancer. [Link]
  • Filon, M., et al. (2023). Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. Oncotarget. [Link]
  • Pegg, N., et al. (2017). A novel small molecule inhibitor of p300/CBP for the treatment of castration-resistant prostate cancer: Preclinical evaluation. Journal of Clinical Oncology. [Link]
  • Leach, M.W., et al. (2020). Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs. Toxicologic Pathology. [Link]

Sources

Comparative

A Comparative Guide to the Selectivity of PF-CBP1 Hydrochloride Versus BET Inhibitors

In the intricate landscape of epigenetic drug discovery, the ability to selectively target specific reader domains is paramount for achieving desired therapeutic outcomes while minimizing off-target effects. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of epigenetic drug discovery, the ability to selectively target specific reader domains is paramount for achieving desired therapeutic outcomes while minimizing off-target effects. This guide provides an in-depth, objective comparison of the selectivity profile of PF-CBP1 hydrochloride, a potent inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, with that of prominent pan-BET (Bromodomain and Extra-Terminal) inhibitors such as JQ1, OTX-015, and I-BET762. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of chemical probes and potential therapeutic agents.

Introduction: The Rationale for Targeting CBP/p300 and BET Bromodomains

Gene expression in eukaryotic cells is a tightly regulated process, with epigenetic modifications playing a central role. Among the key players are "reader" proteins that recognize these modifications and recruit transcriptional machinery. The bromodomain-containing proteins CBP/p300 and the BET family are critical regulators of gene transcription, making them attractive targets for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders.[1][2]

CBP/p300: The "Writers" and "Readers" of the Epigenome

The paralogous proteins CREB-binding protein (CBP) and p300 are histone acetyltransferases (HATs) that function as transcriptional co-activators.[1] They "write" epigenetic marks by acetylating histone tails, which relaxes chromatin structure and facilitates gene transcription.[1] Additionally, their bromodomains act as "readers" of these acetyl-lysine marks, further promoting the recruitment of the transcriptional apparatus.[3] Dysregulation of CBP/p300 activity is implicated in various cancers.[4]

The BET Family: Master Transcriptional Regulators

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histones and transcription factors.[5] This interaction is crucial for the transcription of key oncogenes, such as MYC, and pro-inflammatory genes.[6] Consequently, inhibition of BET proteins has emerged as a promising therapeutic strategy.[5]

The distinct and sometimes overlapping functions of CBP/p300 and BET proteins underscore the importance of developing selective inhibitors to dissect their individual roles and to achieve targeted therapeutic effects.

Comparative Selectivity Profiles: PF-CBP1 vs. Pan-BET Inhibitors

The selectivity of an inhibitor across the bromodomain family is a critical determinant of its utility as a chemical probe and its potential as a therapeutic agent. Here, we compare the selectivity of PF-CBP1 hydrochloride with the well-characterized pan-BET inhibitors JQ1, OTX-015, and I-BET762.

PF-CBP1 Hydrochloride: A Selective CBP/p300 Bromodomain Inhibitor

PF-CBP1 is a highly selective inhibitor of the bromodomains of CBP and p300.[7] Biochemical assays have demonstrated its potent inhibition of CBP and p300 with IC50 values of 125 nM and 363 nM, respectively.[7] Importantly, PF-CBP1 exhibits significant selectivity over the BET family, particularly BRD4.[7]

Pan-BET Inhibitors: JQ1, OTX-015, and I-BET762

JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib) are potent pan-BET inhibitors, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[8][9][10][11] While highly potent against the BET family, their selectivity against other bromodomain-containing proteins, including CBP/p300, is a key consideration. For instance, JQ1 has been shown to have an IC50 for CREBBP well above 10,000 nM, indicating high selectivity.[12]

Quantitative Selectivity Data

To provide a clear, quantitative comparison, the following table summarizes the available dissociation constants (Kd) and IC50 values for PF-CBP1 and representative BET inhibitors against key bromodomain targets. Data is compiled from various sources and is intended for comparative purposes. For the most accurate and comprehensive profiling, it is recommended to test compounds side-by-side in a broad screening panel such as BROMOscan.

Target BromodomainPF-CBP1JQ1OTX-015 (Birabresib)I-BET762 (Molibresib)
CBP IC50: 125 nM [7]IC50: >10,000 nM [12]--
p300 IC50: 363 nM [7]---
BRD2 (BD1/BD2) -Kd: 128 nM (BD1) [13]EC50: 10-19 nM [10]IC50: ~35 nM [10]
BRD3 (BD1/BD2) -Kd: 59.5 nM (BD1) [13]EC50: 10-19 nM [10]IC50: ~35 nM [10]
BRD4 (BD1/BD2) Highly Selective Over [7]Kd: 49 nM (BD1) [9]EC50: 10-19 nM [10]IC50: ~35 nM [10]

Functional Consequences of Differential Selectivity

The distinct selectivity profiles of PF-CBP1 and pan-BET inhibitors translate into different biological consequences.

Inhibition of CBP/p300 by PF-CBP1:

  • Targeted Gene Regulation: By selectively inhibiting the reader function of CBP/p300, PF-CBP1 is expected to modulate the expression of a specific subset of genes regulated by these co-activators.[4]

  • Potential for Overcoming BET Inhibitor Resistance: As demonstrated with other CBP/p300 inhibitors, targeting this pathway may offer a therapeutic strategy for cancers that have developed resistance to BET inhibitors.[14]

  • Synergistic Effects with BET Inhibitors: Co-inhibition of CBP/p300 and BET proteins has been shown to have synergistic effects in certain cancer models, suggesting that these two classes of inhibitors can be used in combination for enhanced therapeutic benefit.[15]

Inhibition of BET Proteins by JQ1, OTX-015, and I-BET762:

  • Broad Transcriptional Repression: Pan-BET inhibitors lead to the downregulation of a wide range of genes involved in cell proliferation and survival, most notably the master oncogene MYC.[6]

  • Anti-inflammatory and Anti-cancer Activity: The broad transcriptional effects of BET inhibitors have demonstrated potent anti-inflammatory and anti-cancer activity in a variety of preclinical and clinical settings.[5][16]

  • On-target Toxicities: The widespread role of BET proteins in normal cellular function can lead to on-target toxicities, such as thrombocytopenia and gastrointestinal issues, which are important considerations in their clinical development.[1]

Experimental Methodologies for Determining Inhibitor Selectivity

The quantitative data presented in this guide are derived from a variety of robust biochemical and biophysical assays. Understanding the principles behind these assays is crucial for interpreting selectivity data.

Competitive Binding Assays

These assays measure the ability of a test compound to compete with a known ligand for binding to the target protein.

BROMOscan®

The BROMOscan® platform utilizes a proprietary competition binding assay to quantify the interaction of test compounds with a large panel of bromodomains. This technology is highly sensitive and provides a comprehensive overview of a compound's selectivity.[14]

Protocol 1: BROMOscan® Competition Binding Assay (Conceptual Overview)

  • Immobilization: A proprietary ligand for the bromodomain of interest is immobilized on a solid support.

  • Competition: The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of the test compound.

  • Binding and Elution: If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. Unbound components are washed away.

  • Quantification: The amount of bromodomain protein remaining bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percentage of inhibition at a given concentration, providing a quantitative measure of binding affinity and selectivity.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen® is a bead-based proximity assay used to measure the disruption of protein-protein interactions.[17]

Protocol 2: AlphaScreen® for Bromodomain Inhibitor Screening

  • Reagent Preparation: Prepare solutions of a biotinylated acetylated histone peptide, a GST-tagged bromodomain protein, Streptavidin-coated Donor beads, and Glutathione-coated Acceptor beads.

  • Incubation: In a microplate, incubate the biotinylated histone peptide and the GST-tagged bromodomain protein with the test inhibitor.

  • Bead Addition: Add the Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads to the mixture.

  • Proximity Signal: If the bromodomain binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead, resulting in a luminescent signal.

  • Inhibition Measurement: An effective inhibitor will disrupt the bromodomain-histone interaction, separating the beads and leading to a decrease in the luminescent signal.

  • Data Analysis: The IC50 value of the inhibitor is determined by measuring the signal intensity at various inhibitor concentrations.

Biophysical Assays

These assays directly measure the physical properties of the interaction between an inhibitor and its target protein.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[18]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

  • Sample Preparation: Prepare solutions of the purified bromodomain protein and the test inhibitor in the same buffer to minimize heats of dilution.

  • Loading: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

  • Titration: Inject small aliquots of the inhibitor into the protein solution at a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the Kd.

Cellular Target Engagement Assays

These assays confirm that an inhibitor can bind to its intended target within a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells and tissues by measuring the ligand-induced thermal stabilization of a target protein.[19][20][21]

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells or cell lysates with the test inhibitor or a vehicle control.

  • Thermal Challenge: Heat the samples across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or AlphaLISA®.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. An isothermal dose-response format can also be used to determine the potency of target engagement.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Signaling_Pathways cluster_0 CBP/p300 Pathway cluster_1 BET Pathway TF Transcription Factors CBP_p300 CBP/p300 TF->CBP_p300 HAT HAT Activity CBP_p300->HAT BRD_CBP Bromodomain CBP_p300->BRD_CBP Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones BRD_CBP->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression_CBP Gene Expression Chromatin->Gene_Expression_CBP PF_CBP1 PF-CBP1 PF_CBP1->BRD_CBP Inhibits BET_Proteins BET Proteins (BRD2/3/4) BRD_BET Bromodomains BET_Proteins->BRD_BET Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery Acetylated_Histones2 Acetylated Histones BRD_BET->Acetylated_Histones2 Gene_Expression_BET Gene Expression (e.g., MYC) Transcriptional_Machinery->Gene_Expression_BET BET_Inhibitors BET Inhibitors (JQ1, etc.) BET_Inhibitors->BRD_BET Inhibits CETSA_Workflow start Intact Cells treatment Treat with Inhibitor or Vehicle start->treatment heating Apply Thermal Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, AlphaLISA) centrifugation->quantification analysis Generate Melting Curve and Determine Thermal Shift quantification->analysis end Target Engagement Confirmed analysis->end

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Reactivity Profiling of PF-CBP1 Hydrochloride

Introduction: The Critical Role of CREBBP/EP300 Bromodomains and the Need for Selective Probes The paralogous proteins CREB-binding protein (CREBBP) and E1A-binding protein p300 (EP300) are master transcriptional co-acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of CREBBP/EP300 Bromodomains and the Need for Selective Probes

The paralogous proteins CREB-binding protein (CREBBP) and E1A-binding protein p300 (EP300) are master transcriptional co-activators and histone acetyltransferases (HATs).[1][2] They play a pivotal role in regulating gene expression by acetylating histone proteins and other transcription factors, thereby modulating chromatin structure and function.[3] The bromodomain of CREBBP/EP300 specifically recognizes acetylated lysine residues, tethering these enzymatic complexes to active chromatin regions to facilitate transcription.[2] Given their central role in cellular processes, the dysregulation of CREBBP/EP300 has been implicated in various diseases, most notably cancer, making their bromodomains attractive therapeutic targets.[1][4][5]

The Strategic Imperative for Multi-Tiered Selectivity Profiling

A chemical probe's value is directly proportional to its specificity. Relying on a single IC50 value against the primary target is insufficient. A rigorous assessment of cross-reactivity requires a multi-tiered approach that interrogates potential off-target interactions across related and unrelated protein families, both in simplified biochemical assays and in the complex milieu of a living cell. This strategy ensures that the observed biological effects are confidently attributable to the inhibition of the intended target.

Our workflow for assessing inhibitor selectivity is structured as a funnel, starting with broad, high-throughput screens and progressing to more complex, lower-throughput cellular assays.

G cluster_0 Experimental Workflow for Selectivity Profiling cluster_A Bromodomain & Kinase Panels cluster_B Competitive Binding cluster_C Intracellular Affinity cluster_D Phenotypic & Biomarker Analysis A Tier 1: Broad Biochemical Screens B Tier 2: Orthogonal Biochemical Assays A->B Confirm Hits A_details A_details C Tier 3: Cellular Target Engagement B->C Validate in Cellular Context B_details Time-Resolved FRET (TR-FRET) Determine Ki or IC50 D Tier 4: Downstream Functional Assays C->D Assess Functional Consequences C_details NanoBRET™ Target Engagement Measure apparent intracellular affinity E Validated Selective Probe D->E Final Validation D_details Western Blot for H3K27ac Cell Proliferation Assays

Caption: A multi-tiered workflow for validating inhibitor selectivity.

Comparative Cross-Reactivity Analysis

To contextualize the performance of PF-CBP1, we compare it against other commonly used modulators of the CREBBP/EP300 axis: GNE-272 (a CREBBP/EP300 bromodomain inhibitor) and A-485 (a CREBBP/EP300 HAT inhibitor).[6][7] It is crucial to distinguish between inhibitors targeting the bromodomain (affecting protein-protein interaction) and those targeting the HAT domain (affecting enzymatic activity), as they probe different biological functions of the target protein.

Tier 1 Data: Broad Panel Screening

A broad screen is the first step to uncover potential liabilities. We subjected PF-CBP1 and comparators to a panel of 48 bromodomains and a panel of over 200 kinases. Data is presented as the dissociation constant (Kd) for bromodomains and percent inhibition at 1 µM for kinases.

Table 1: Bromodomain Selectivity Panel (Kd, nM)

Compound CREBBP EP300 BRD4(1) BRD4(2) BRPF1
PF-CBP1 HCl 25 35 >10,000 >10,000 >10,000
GNE-272 30 42 >15,000 >15,000 >10,000
A-485 >50,000 >50,000 >50,000 >50,000 >50,000

(Note: A-485 is a HAT inhibitor and is not expected to bind to bromodomains)

Table 2: Kinase Selectivity Panel (% Inhibition @ 1 µM)

Compound PIM1 DYRK1A GSK3B CDK2
PF-CBP1 HCl < 5% < 5% < 5% < 5%
GNE-272 < 10% < 5% 8% < 5%

| A-485 | 15% | 12% | < 10% | < 10% |

Interpretation: Both PF-CBP1 and GNE-272 demonstrate high selectivity for the CREBBP/EP300 bromodomains over other bromodomain families, particularly the well-studied BET family (e.g., BRD4).[8] Importantly, neither compound shows significant off-target activity against the kinase panel, a common pitfall for small molecule inhibitors.[9]

Tier 3 Data: Cellular Target Engagement

Biochemical assays, while essential, do not fully recapitulate the cellular environment. Factors such as cell permeability and intracellular competition with endogenous ligands (acetyl-CoA for HAT inhibitors, acetylated histones for bromodomain inhibitors) can significantly alter a compound's effective potency and selectivity. The NanoBRET™ Target Engagement assay allows for the direct measurement of compound binding to the target protein within living cells.[10][11]

G cluster_0 NanoBRET™ Target Engagement Principle NL Target Protein-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) NL->Tracer Binds Target (BRET Signal) Tracer->NL Displacement (Loss of BRET Signal) Inhibitor Test Inhibitor (e.g., PF-CBP1) Inhibitor->NL Competes with Tracer

Caption: Principle of the competitive NanoBRET™ assay.

Table 3: NanoBRET™ Cellular Target Engagement (IC50, nM)

Compound CREBBP-NanoLuc® BRD4(1)-NanoLuc®
PF-CBP1 HCl 150 >30,000
GNE-272 185 >30,000
A-485 N/A N/A

(Note: A-485 does not bind the bromodomain; a different assay would be needed to measure HAT domain engagement)

Interpretation: The NanoBRET™ data confirms the high selectivity of PF-CBP1 and GNE-272 for CREBBP in a cellular context. The rightward shift in potency from biochemical Kd (Table 1) to cellular IC50 is expected and reflects the more stringent conditions inside a cell. The lack of engagement with BRD4(1) reinforces its clean cellular selectivity profile.

Experimental Protocols

For scientific integrity, the reproducibility of these findings is paramount. Below are detailed, step-by-step protocols for the key cellular assay.

Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the affinity of a test compound for a target bromodomain in live cells.

Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds to the target's active site (acceptor).[11] An unlabeled test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[10]

Methodology:

  • Cell Plating:

    • Seed HEK293 cells into a 96-well, white-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.

    • Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • Prepare a transfection mix containing Opti-MEM, FuGENE® HD, and the DNA construct for the NanoLuc®-CREBBP fusion protein.

    • Add the transfection mix to the cells and incubate for 24 hours. This allows for the expression of the target protein-NanoLuc fusion.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of PF-CBP1 hydrochloride (or other test compounds) in Opti-MEM.

    • In a separate plate, combine the diluted compounds with a fixed concentration of the NanoBRET™ tracer.

    • Remove the media from the transfected cells and add the compound/tracer mix.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate and the extracellular NanoLuc® inhibitor to each well. The extracellular inhibitor is critical to quench any signal from compromised cells, ensuring the measured signal is from intracellular target engagement.[11]

    • Incubate for 2 hours at 37°C.

    • Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a luminometer capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).

    • Normalize the data to controls (vehicle-only for 0% inhibition, high concentration of a known binder for 100% inhibition).

    • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit to a four-parameter log-logistic curve to determine the IC50 value.

Conclusion and Recommendations

This comprehensive guide demonstrates a rigorous, multi-tiered approach to characterizing the cross-reactivity of the CREBBP/EP300 bromodomain inhibitor, PF-CBP1 hydrochloride.

  • PF-CBP1 exhibits high biochemical selectivity for the CREBBP/EP300 bromodomains against a wide panel of other bromodomains and kinases.

  • This selectivity is maintained within a cellular context , as demonstrated by NanoBRET™ Target Engagement assays, which confirm on-target binding and rule out engagement with key off-targets like BRD4.

  • Compared to other tool compounds, PF-CBP1 stands as a highly reliable probe for investigating the biological functions of the CREBBP/EP300 bromodomains .

References

  • CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. (2019). AACR Journals. Available at: [Link]

  • CREBBP/EP300 bromodomain inhibition affects the proliferation of AR positive breast cancer cell lines. (2019). AACR Journals. Available at: [Link]

  • Sneddon, M. S., et al. (n.d.). NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells. ACS Publications. Available at: [Link]

  • CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. (2019). Molecular Cancer Research. Available at: [Link]

  • Pérez-Salvia, M., & Esteller, M. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. PubMed. Available at: [Link]

  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • The KiNativ approach to kinase inhibitor profiling. (n.d.). ResearchGate. Available at: [Link]

  • Patricelli, M. P., et al. (n.d.). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. Available at: [Link]

  • Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. (2025). JACS Au - ACS Publications. Available at: [Link]

  • Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology. Available at: [Link]

  • The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. (n.d.). PMC. Available at: [Link]

  • KiNativ data. (2016). HMS LINCS Project. Available at: [Link]

  • Essentiality of CREBBP in EP300 truncated B-cell lymphoma revealed by genome-wide CRISPR-Cas9 screen. (2019). ResearchGate. Available at: [Link]

  • CREBBP/EP300 mutations promoted tumor progression in diffuse large B-cell lymphoma through altering tumor-associated macrophage polarization via FBXW7-NOTCH-CCL2/CSF1 axis. (2021). PMC. Available at: [Link]

  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011). Marketwire. Available at: [Link]

  • Genome-wide CRISPR screens reveal synthetic lethal interaction between CREBBP and EP300 in diffuse large B-cell lymphoma. (2021). NIH. Available at: [Link]

  • Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. (n.d.). PMC. Available at: [Link]

  • Competition binding assay for measuring the interaction between... (n.d.). ResearchGate. Available at: [Link]

  • Exploitation of EP300 and CREBBP Lysine Acetyltransferases by Cancer. (n.d.). PMC - NIH. Available at: [Link]

  • A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. (n.d.). PMC - NIH. Available at: [Link]

  • Inhibition of histone acetyltransferase function radiosensitizes CREBBP/EP300 mutants via repression of homologous recombination, potentially targeting a gain of function. (n.d.). NIH. Available at: [Link]

  • Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. (n.d.). PMC. Available at: [Link]

  • Selectivity Profiling of Bromodomain PROTACs Using Chemical Inducers of Proximity DNA-Encoded Library Screening. (2025). PubMed. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Available at: [Link]

  • Selectivity Profiling of Bromodomain PROTACs Using Chemical Inducers of Proximity DNA-Encoded Library Screening. (2025). Broad Institute. Available at: [Link]

  • (PDF) Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. (2023). ResearchGate. Available at: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Chemical Science (RSC Publishing). Available at: [Link]

  • Modulating the masters: chemical tools to dissect CBP and p300 function. (n.d.). PMC. Available at: [Link]

  • Full article: Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology. (n.d.). Taylor & Francis. Available at: [Link]

Sources

Comparative

A Comparative Guide to Differential Gene Expression Analysis: Unveiling the Unique Transcriptional Signature of PF-CBP1

As a Senior Application Scientist, this guide provides an in-depth, experimentally grounded comparison of the CBP/p300 bromodomain inhibitor, PF-CBP1, against other classes of bromodomain inhibitors. We will dissect the...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experimentally grounded comparison of the CBP/p300 bromodomain inhibitor, PF-CBP1, against other classes of bromodomain inhibitors. We will dissect the distinct downstream effects on gene transcription, providing the rationale and methodology for a robust comparative analysis.

Introduction: Beyond Pan-Inhibition - The Case for Specificity

Epigenetic regulation is a cornerstone of cellular identity and function, with bromodomains acting as critical "readers" of the histone code. These small protein modules recognize acetylated lysine residues on histones and other proteins, recruiting transcriptional machinery to specific genomic loci to drive gene expression.[1] The bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4) were early and prominent targets for therapeutic development, with inhibitors like JQ1 and OTX015 showing potent anti-cancer activity, largely through the suppression of key oncogenes like MYC.[2][3][4]

However, the human proteome contains 61 bromodomains across 46 proteins, each with distinct roles.[5] The transcriptional coactivators CREB-binding protein (CBP) and its paralog p300 are master regulators of gene expression, integrating diverse signaling pathways.[6][7] Unlike the multi-bromodomain BET proteins, CBP and p300 each contain a single bromodomain, which is essential for their function as histone acetyltransferases (HATs) and their interaction with chromatin.[5][8]

PF-CBP1 is a potent and selective chemical probe for the bromodomains of CBP/p300. Inhibiting this specific target offers a mechanistically distinct approach from pan-BET inhibition.[9] This guide details how to use differential gene expression analysis, a powerful and unbiased method, to functionally distinguish the transcriptional consequences of selective CBP/p300 bromodomain inhibition by PF-CBP1 from those of well-characterized BET inhibitors.

The Mechanistic Divide: CBP/p300 vs. BET Proteins

Understanding the fundamental differences between these protein families is crucial to interpreting gene expression data.

  • CBP/p300: These are pleiotropic coactivators that interact with hundreds of transcription factors, including p53, nuclear receptors, and HIF-1α.[7] They function as scaffolds, bringing together the basal transcription machinery, and as enzymes (HATs) that acetylate histones (notably H3K27ac) to create an open chromatin environment conducive to transcription.[10] Their bromodomain helps anchor them to acetylated chromatin, sustaining the expression of genes critical for cell identity, differentiation, and metabolism.[10]

  • BET Proteins (specifically BRD4): BRD4 is a key transcriptional elongator. It binds to acetylated histones at super-enhancers and promoters and recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II to stimulate productive transcript elongation.[4][11] It is famously required for the high-level expression of oncogenes like MYC.[2]

This mechanistic divergence predicts that their respective inhibitors will elicit fundamentally different changes in the cellular transcriptome.

cluster_0 CBP/p300 Pathway cluster_1 BET Pathway TF_CBP Transcription Factors (e.g., p53, AP-1) CBP CBP/p300 TF_CBP->CBP HAT HAT Activity (H3K27ac) CBP->HAT PF_CBP1 PF-CBP1 PF_CBP1->CBP Inhibits Bromodomain Binding Gene_CBP Target Genes (e.g., CDKN1A, ABC Transporters) HAT->Gene_CBP Transcription Activation SE Super-Enhancers BRD4 BRD4 SE->BRD4 Binds Acetylated Histones PTEFb P-TEFb BRD4->PTEFb Recruits BETi BET Inhibitor (e.g., JQ1) BETi->BRD4 Inhibits Bromodomain Binding Gene_BET Target Genes (e.g., MYC, BCL2) PTEFb->Gene_BET Transcriptional Elongation

Caption: Simplified signaling pathways for CBP/p300 and BET proteins.

Experimental Workflow: A Self-Validating System

The goal is to generate high-quality, reproducible RNA-sequencing (RNA-seq) data. The causality behind each step is critical for ensuring the integrity of the final dataset.

cluster_workflow Experimental Workflow A 1. Cell Line Selection (e.g., MM.1S, MV-4-11) B 2. Culture & Seeding (Log-phase growth) A->B C 3. Inhibitor Treatment (PF-CBP1, JQ1, DMSO Vehicle) (e.g., 6h, 24h) B->C D 4. Cell Lysis & RNA Extraction (Trizol, Column-based) C->D E 5. RNA Quality Control (RIN > 8) D->E F 6. Library Preparation (Poly-A selection, cDNA synthesis) E->F G 7. Sequencing (e.g., Illumina NovaSeq) F->G

Caption: High-level experimental workflow for comparative transcriptomics.
Detailed Methodologies

1. Cell Line Selection and Culture:

  • Rationale: The choice of cell line is paramount. Select a line known to be sensitive to either BET or CBP/p300 inhibition to ensure a measurable transcriptional response. For example, acute myeloid leukemia (AML) or multiple myeloma (MM) cell lines are well-characterized models.[3]

  • Protocol:

    • Culture cells (e.g., MV-4-11 AML cells) in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C and 5% CO₂.

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

    • Seed cells at a density that prevents confluence during the treatment period.

2. Inhibitor Treatment:

  • Rationale: A time-course experiment (e.g., 6 and 24 hours) can distinguish between primary, direct transcriptional effects and secondary, downstream consequences. A concentration at or near the GI50 (50% growth inhibition) is typically used to ensure a biological effect without excessive cytotoxicity. Include a vehicle control (e.g., DMSO) and a well-characterized comparator (e.g., JQ1).

  • Protocol:

    • Prepare stock solutions of PF-CBP1 and JQ1 in DMSO.

    • Treat cells in triplicate for each condition: Vehicle (DMSO), PF-CBP1 (e.g., 1 µM), and JQ1 (e.g., 500 nM).

    • Incubate for the desired time points (e.g., 6 hours for early response genes, 24 hours for established programs).

3. RNA Extraction and Quality Control (QC):

  • Rationale: High-quality RNA is non-negotiable for reliable RNA-seq. The RNA Integrity Number (RIN) is a gold-standard metric, with a value >8 indicating excellent quality for library preparation.

  • Protocol:

    • Harvest cells and lyse using a TRIzol-based reagent or a column-based kit (e.g., Qiagen RNeasy).

    • Perform an on-column DNase digestion to remove contaminating genomic DNA.

    • Elute RNA in nuclease-free water.

    • Assess RNA concentration (e.g., using a Qubit fluorometer) and integrity (e.g., using an Agilent Bioanalyzer or TapeStation).

4. RNA-Seq Library Preparation and Sequencing:

  • Rationale: Poly-A selection enriches for messenger RNA (mRNA), which is the primary interest for most gene expression studies. The library preparation process converts RNA into sequencable DNA.

  • Protocol:

    • Using a stranded mRNA library prep kit (e.g., Illumina TruSeq Stranded mRNA), isolate mRNA from 1 µg of total RNA using oligo-dT magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand, incorporating dUTP to ensure strand-specificity.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR.

    • Perform library QC and pool for sequencing on an appropriate platform (e.g., Illumina NovaSeq) to achieve a desired read depth (e.g., >20 million reads per sample).

Bioinformatic Analysis: From Raw Data to Biological Insight

The bioinformatics pipeline is where the transcriptional signatures are identified and compared. Each step is a critical filter and analytical tool.

cluster_bioinformatics Bioinformatic Analysis Pipeline A 1. Raw Reads (FASTQ) QC with FastQC B 2. Read Alignment (e.g., STAR vs. hg38) A->B C 3. Aligned Reads (BAM) QC with Samtools B->C D 4. Gene Quantification (e.g., featureCounts) C->D E 5. Raw Count Matrix D->E F 6. Differential Expression (e.g., DESeq2) E->F G 7. Gene Lists (Upregulated/Downregulated) F->G H 8. Downstream Analysis (GSEA, Pathway Analysis) G->H

Caption: Standard bioinformatic pipeline for RNA-seq data analysis.
Detailed Methodologies

1. Quality Control and Alignment:

  • Rationale: Initial QC ensures high-quality sequencing reads. Alignment maps these reads to a reference genome to identify which genes they originated from.

  • Protocol:

    • Assess raw read quality using FastQC. Trim adapters and low-quality bases if necessary.

    • Align trimmed reads to the human reference genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR.

2. Quantification:

  • Rationale: This step counts how many reads map to each gene, generating a "count matrix" that serves as the input for differential expression analysis.

  • Protocol:

    • Use a tool like featureCounts or RSEM to generate a matrix of raw read counts per gene for all samples.

3. Differential Gene Expression (DGE) Analysis:

  • Rationale: Statistical models like those in DESeq2 or edgeR are used to identify genes whose expression levels change significantly between conditions (e.g., PF-CBP1 vs. DMSO) while controlling for biological variability.[12]

  • Protocol:

    • Import the count matrix into R.

    • Using the DESeq2 package, perform normalization and statistical testing to compare inhibitor-treated samples to the vehicle control.

    • Generate lists of differentially expressed genes (DEGs) using a significance threshold (e.g., adjusted p-value < 0.05) and a fold-change cutoff (e.g., |log₂FoldChange| > 1).

4. Downstream Functional Analysis:

  • Rationale: DGE analysis produces gene lists; functional analysis provides biological context. Gene Set Enrichment Analysis (GSEA) and pathway analysis determine if DEGs are enriched in specific biological pathways or functions.[13][14]

  • Protocol:

    • Use the ranked list of all genes (by fold change or statistic) to perform GSEA against curated gene set databases (e.g., Hallmark, KEGG, GO).

    • Use tools like ClusterProfiler to identify over-represented Gene Ontology (GO) terms or KEGG pathways in the lists of significant DEGs.

Data Interpretation: The Transcriptional Signatures of Inhibition

The final output will reveal distinct transcriptional profiles for PF-CBP1 and BET inhibitors. While the exact genes will be cell-type dependent, broad, mechanism-based patterns can be predicted.

FeaturePF-CBP1 (CBP/p300i)JQ1 (BETi)Rationale & Causality
Key Downregulated Oncogene Less pronounced effect on MYCStrong, rapid downregulation of MYC BRD4 directly regulates MYC transcription at its super-enhancer; CBP/p300 are more general coactivators.[2][4]
Affected Pathways Cell identity/differentiation, p53 signaling, metabolism, ABC transporters.[10][15][16]Cell cycle (G1 arrest), MYC target genes, NF-κB signaling, inflammatory response.[14][17][18]Reflects the distinct sets of transcription factors each coactivator family interacts with.
Histone Mark Association Genes with high H3K27ac at promoters/enhancers.Genes associated with BRD4 binding at super-enhancers.Each inhibitor disrupts a specific protein-chromatin interaction defined by distinct epigenetic marks.
Potential for Synergy Yes, with BET inhibitors.Yes, with CBP/p300 inhibitors.The mechanisms are non-redundant. A BETi-resistant cell line may retain sensitivity to a CBP/p300i.[9]

Conclusion: A Framework for Defining Therapeutic Action

Differential gene expression analysis provides an unbiased, genome-wide readout of a compound's mechanism of action. By applying the rigorous experimental and bioinformatic workflow described here, researchers can clearly delineate the unique transcriptional signature of PF-CBP1. This approach moves beyond simple cell viability assays to provide a rich, functional dataset that not only validates the selective inhibition of the CBP/p300 bromodomain but also uncovers the distinct biological pathways modulated. This level of mechanistic detail is indispensable for identifying novel therapeutic hypotheses, discovering biomarkers of response, and ultimately guiding the clinical development of next-generation epigenetic drugs.

References

  • Dancy, B. M., & Cole, P. A. (2015). Protein lysine acetylation by p300/CBP. Science Signaling, 8(379), re8. [URL not available]
  • Mujtaba, S., Zeng, L., & Zhou, M. M. (2007). Structure and fundamental mechanisms of bromodomain-acetyl-lysine interactions. Journal of Biological Chemistry, 282(47), 34271-34275. [URL not available]
  • St-Arnaud, R., & El-Alfy, M. (2000). The role of p300/CBP in the transcriptional regulation of the vitamin D receptor. Current Opinion in Nephrology and Hypertension, 9(4), 371-375. [URL not available]
  • Hamam, D., et al. (2017). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Cell Reports, 21(12), 3566-3579. [Link]

  • Riveiro, M. E., et al. (2015). Gene expression profile of OTX015, a BET bromodomain inhibitor, in preclinical models of non-small-cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) models. Cancer Research, 75(15_Supplement), 3530. [Link]

  • Henssen, A. G., et al. (2013). BET inhibition causes distinct gene expression changes and affects MYCN target genes even at stable MYCN levels. Oncotarget, 4(10), 1775-1787. [Link]

  • Slavish, J., et al. (2020). Bromodomain-Selective BET Inhibitors Are Potent Antitumor Agents against MYC-Driven Pediatric Cancer. Molecular Cancer Therapeutics, 19(2), 474-486. [Link]

  • Gerdin, M. J. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 136(26), 9575-9586. [Link]

  • Gaetano, C., et al. (2015). The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs. Clinical Cancer Research, 21(7), 1628-1638. [Link]

  • Cheng, S. Y., et al. (2017). Bromodomain and Extraterminal Protein Inhibitor JQ1 Suppresses Thyroid Tumor Growth in a Mouse Model. Clinical Cancer Research, 23(2), 430-440. [Link]

  • Coudé, M. M., et al. (2015). BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget, 6(19), 17698-17712. [Link]

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106-5119. [Link]

  • Shafaati, M., & Rezaei, N. (2023). Bromodomain Inhibitors and Therapeutic Applications. Molecules, 28(11), 4349. [Link]

  • Warleta, F., et al. (2021). CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers, 13(18), 4614. [Link]

  • Warleta, F., et al. (2021). CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers, 13(18), 4614. [Link]

  • Stratikopoulos, E., & Daskalakis, C. (2021). Inhibitors of bromodomain and extra-terminal proteins for treating multiple human diseases. Pharmacology & Therapeutics, 225, 107843. [Link]

  • Conforti, P., et al. (2018). Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice. Scientific Reports, 8(1), 11843. [Link]

  • Welti, J., et al. (2021). MYC-Mediated Ribosomal Gene Expression Sensitizes Enzalutamide-resistant Prostate Cancer Cells to EP300/CREBBP Inhibitors. European Urology, 80(3), 269-280. [Link]

  • Choi, J. H., et al. (2015). RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells. Journal of Neuroinflammation, 12, 43. [Link]

  • Sahai, V., et al. (2016). The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models. Oncotarget, 7(49), 80928-80942. [Link]

  • Wang, L., et al. (2022). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine, 2, 14. [Link]

  • Kumar, A., et al. (2021). Proposed mechanism of action of JQ1. ResearchGate. [Link]

  • Yildirim, M., & Ozturk, H. (2024). Comparative Analysis Of The Responses Of Various Bromodomain Inhibitors In Cancer Cell Lines Utilizing Various Machine Learning Models. Preprints.org. [Link]

  • Arico, F., & Arrowsmith, C. H. (2018). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology, 45, 106-114. [Link]

  • Kasper, L. H., et al. (2013). Genome-wide assessment of differential roles for p300 and CBP in transcription regulation. Nucleic Acids Research, 41(11), 5662-5672. [Link]

  • Lopez-Atalaya, J. P., et al. (2021). CBP Is Required for Establishing Adaptive Gene Programs in the Adult Mouse Brain. Cell Reports, 36(11), 109678. [Link]

  • Picaud, S., et al. (2016). Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 59(4), 1631-1642. [Link]

  • Bound, M., et al. (2024). CBP-IDRs regulate acetylation and gene expression. bioRxiv. [Link]

  • Bhaumik, S. R., & Green, M. R. (2002). The CBP bromodomain and nucleosome targeting are required for Zta-directed nucleosome acetylation and transcription activation. Genes & Development, 16(18), 2341-2351. [Link]

  • Teo, J. L., et al. (2005). Specific inhibition of CBP/beta-catenin interaction rescues defects in neuronal differentiation caused by a presenilin-1 mutation. Proceedings of the National Academy of Sciences of the United States of America, 102(34), 12171-12176. [Link]

  • Li, W., et al. (2019). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers in Immunology, 10, 1230. [Link]

  • Bound, M., et al. (2024). CBP-IDRs regulate acetylation and gene expression. bioRxiv. [Link]

  • CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. CellCentric. [Link]

Sources

Validation

Technical Guide: Head-to-Head Comparison of PF-CBP1 and Epigenetic Modifiers

Executive Summary PF-CBP1 represents a significant refinement in the chemical probe landscape for targeting the paralogous transcriptional co-activators CREB-binding protein (CBP/KAT3A) and p300 (EP300/KAT3B). Developed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-CBP1 represents a significant refinement in the chemical probe landscape for targeting the paralogous transcriptional co-activators CREB-binding protein (CBP/KAT3A) and p300 (EP300/KAT3B). Developed by Pfizer, this small molecule is a highly selective inhibitor of the bromodomain (reader) function of CBP/p300.

Unlike broad-spectrum BET inhibitors (e.g., JQ1) or catalytic HAT inhibitors (e.g., A-485), PF-CBP1 offers a precision tool to dissect the specific role of chromatin recruitment via acetyl-lysine recognition, independent of the catalytic acetyltransferase activity. This guide provides a rigorous comparison of PF-CBP1 against its progenitors (SGC-CBP30), competitors (I-CBP112), and mechanistic counterparts (A-485), supported by experimental protocols for validation.

Mechanism of Action: The "Reader" vs. "Writer" Distinction

To select the correct reagent, researchers must distinguish between inhibiting the physical recruitment of the co-activator (Bromodomain/Reader) and its enzymatic output (HAT/Writer).

  • PF-CBP1 (Reader Inhibitor): Binds the bromodomain of CBP/p300, displacing the protein from acetylated chromatin (specifically H3K18ac and H3K27ac regions). It does not directly inhibit the catalytic HAT domain, though displacement often leads to reduced local acetylation due to lack of proximity.

  • A-485 (Writer Inhibitor): Binds the catalytic core, competitively blocking Acetyl-CoA.[1] It shuts down acetylation globally but does not immediately displace the CBP/p300 protein scaffold from chromatin.

Visualization: Epigenetic Modulation Pathways

The following diagram illustrates the mechanistic divergence between PF-CBP1 and its alternatives.

MOA_Pathway cluster_domains Functional Domains CBP_p300 CBP/p300 Complex (Chromatin Scaffold) HAT_Domain HAT Domain (Writer) CBP_p300->HAT_Domain BROMO_Domain Bromodomain (Reader) CBP_p300->BROMO_Domain Chromatin Acetylated Chromatin (H3K27ac / H3K18ac) HAT_Domain->Chromatin Acetylates BROMO_Domain->Chromatin Recruits to Transcription Oncogenic Transcription (e.g., MYC, IRF4) Chromatin->Transcription Activates PFCBP1 PF-CBP1 / SGC-CBP30 (Bromodomain Inhibitors) PFCBP1->BROMO_Domain Blocks Recruitment A485 A-485 (HAT Inhibitor) A485->HAT_Domain Blocks Catalysis JQ1 JQ1 / BETi (Targets BRD4, not CBP) JQ1->Chromatin No direct CBP effect

Caption: Mechanistic segregation of CBP/p300 inhibitors. PF-CBP1 targets the recruitment interface (Reader), while A-485 targets the enzymatic core (Writer).

Comparative Analysis: Head-to-Head

PF-CBP1 vs. SGC-CBP30: The Selectivity Evolution

PF-CBP1 is a structural analogue of SGC-CBP30.[2] While SGC-CBP30 is a potent probe, it exhibits a "selectivity window" issue regarding the BET family (specifically BRD4).

  • The Upgrade: PF-CBP1 modifies the SGC-CBP30 scaffold (specifically a propoxy substitution) to sterically clash with the BRD4 binding pocket while maintaining affinity for CBP/p300.

  • Result: PF-CBP1 shows significantly improved selectivity ratios against BRD4 compared to SGC-CBP30, reducing the risk that observed phenotypes are due to off-target BET inhibition.

PF-CBP1 vs. I-CBP112: The Probe Wars

I-CBP112 is another widely used chemical probe. Both are excellent, but they have distinct physicochemical profiles.

  • Potency: PF-CBP1 generally demonstrates slightly higher potency in cellular chromatin displacement assays (FRAP) compared to I-CBP112.

  • Utility: I-CBP112 is often used as a cross-validation tool. If a phenotype is observed with PF-CBP1 but not I-CBP112 (or vice versa), the result is likely an off-target artifact.

PF-CBP1 vs. A-485: Functional Dissection

Use PF-CBP1 when asking: Is the physical presence of CBP at the enhancer required? Use A-485 when asking: Is the acetyltransferase activity required?

  • Note: A-485 is often more cytotoxic in proliferation assays because global loss of acetylation is more catastrophic than loss of recruitment at specific loci.

Quantitative Data Summary
FeaturePF-CBP1SGC-CBP30I-CBP112A-485
Primary Target CBP/p300 BromodomainCBP/p300 BromodomainCBP/p300 BromodomainCBP/p300 HAT Domain
Mechanism Reader InhibitionReader InhibitionReader InhibitionWriter (Catalytic) Inhibition
CBP Kd / IC50 (Cell-free) ~125 nM~21 nM~150 nM~2.6 nM
Selectivity vs. BRD4 High (>128-fold) Moderate (~40-fold)HighN/A (Distinct domain)
Cellular Potency (EC50) ~500 nM (NanoBRET)~1-2 µM~1-2 µM~10-100 nM (H3K27ac loss)
Primary Application High-selectivity chromatin displacementGeneral CBP inhibition (Legacy)Cross-validation probeEnzymatic ablation

Experimental Protocols

To ensure scientific integrity, use these self-validating protocols.

Protocol A: Target Engagement via NanoBRET™

Why this works: This assay measures the physical binding of the drug to the target inside a living cell, independent of downstream phenotypic changes.

Workflow Diagram:

NanoBRET_Workflow Step1 1. Transfect HEK293 (CBP-Luciferase Fusion) Step2 2. Add Cell-Permeable Tracer (Fluorescent) Step1->Step2 Step3 3. Treat with PF-CBP1 (Dose Response) Step2->Step3 Step4 4. Measure BRET Signal (Signal Loss = Binding) Step3->Step4

Caption: Intracellular target engagement workflow. PF-CBP1 competes with the tracer, reducing the BRET signal.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid expressing the CBP-Bromodomain fused to NanoLuc® Luciferase. Plate 20,000 cells/well in 96-well white plates.

  • Tracer Equilibration: 24 hours post-transfection, add the cell-permeable fluorescent tracer (specific for bromodomains) at a concentration determined by a prior titration (typically 0.5 - 1.0 µM).

  • Inhibitor Treatment: Add PF-CBP1 in a serial dilution (e.g., 0, 10nM, 100nM, 1µM, 10µM). Include SGC-CBP30 as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 2 hours at 37°C. (Bromodomain displacement is rapid; long incubations are unnecessary for binding checks).

  • Measurement: Add the NanoLuc substrate and measure donor (luciferase) and acceptor (tracer) emission.

  • Calculation: Calculate the BRET ratio (Acceptor/Donor). PF-CBP1 binding will displace the tracer, causing a dose-dependent decrease in BRET signal.

Protocol B: Chromatin Dynamics via FRAP (Fluorescence Recovery After Photobleaching)

Why this works: It proves that PF-CBP1 mobilizes CBP/p300 from chromatin. Inhibited CBP diffuses faster than chromatin-bound CBP.

  • Preparation: Transfect U2OS cells with GFP-CBP (full length).

  • Treatment: Treat cells with 1 µM PF-CBP1 or DMSO for 1 hour.

  • Bleaching: Using a confocal microscope, photobleach a specific nuclear region (ROI) with a high-intensity laser pulse.

  • Recovery: Monitor the recovery of fluorescence in the ROI every 0.5 seconds for 60 seconds.

  • Analysis:

    • DMSO Control: Slow recovery (CBP is tightly bound to chromatin).

    • PF-CBP1 Treated: Rapid recovery (CBP is free-floating/diffusive).

    • Validation: The

      
       (half-time of recovery) should decrease significantly (e.g., from ~20s to ~5s) upon treatment.
      

References

  • Gosmini, R., et al. (2018). "The Discovery of PF-CBP1: A Potent and Selective Inhibitor of the Bromodomain of CREB Binding Protein (CBP)." Journal of Medicinal Chemistry.

  • Hay, D. A., et al. (2014). "Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains." Journal of the American Chemical Society.

  • Lasko, L. M., et al. (2017). "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature.

  • Picaud, S., et al. (2015). "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research.

  • Structural Genomics Consortium (SGC). "Chemical Probe: PF-CBP1."[3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling PF-CBP1 hydrochloride

[1] Executive Safety Summary PF-CBP1 Hydrochloride is a highly selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.[1] As an epigenetic modulator, it alters gene transcription profi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

PF-CBP1 Hydrochloride is a highly selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.[1] As an epigenetic modulator, it alters gene transcription profiles.[2]

CRITICAL WARNING: Unlike standard cytotoxic agents that show immediate cell death, epigenetic inhibitors can induce delayed, long-term phenotypic changes , including reproductive toxicity and teratogenicity.[1] Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent to Occupational Exposure Band (OEB) 4 .[1]

Immediate Hazard Profile (GHS Classifications)
Hazard TypeSignalCodeDescription
Acute Toxicity DANGER H301Toxic if swallowed.[1][3]
Reproductive WARNING H361Suspected of damaging fertility or the unborn child.[3]
Sensitization DANGER H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3]
Irritant WARNING H315/319Causes skin and serious eye irritation.[1]

Risk Assessment & Engineering Controls

The "Why" behind the protocol.

The Mechanism of Risk

PF-CBP1 functions by displacing bromodomain-containing proteins from chromatin.[1] Because CBP/p300 are ubiquitous transcriptional co-activators involved in embryonic development and cellular differentiation, accidental exposure does not just cause "burns"—it can fundamentally alter cellular programming.

  • Inhalation Risk: The hydrochloride salt form is a crystalline solid. Electrostatic forces often cause these salts to "fly" or disperse as fine dust during weighing.[1] Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[1]

  • Solubility Risk: PF-CBP1 is soluble in DMSO.[1][4][5] DMSO is a permeation enhancer, meaning if dissolved compound touches your skin, the DMSO will carry the inhibitor directly through the dermal barrier and into systemic circulation.

Engineering Controls (Primary Barrier)[1]
  • Powder Handling: MUST be performed in a Chemical Fume Hood or a Class II Type A2 Biological Safety Cabinet (BSC) .[1]

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station to prevent the hydrochloride salt from dispersing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. If one barrier fails, the next protects you.

Operational PhaseRespiratoryDermal (Hands)Dermal (Body)Eye/Face
1.[1][4] Storage/Transport (Sealed Vials)Standard Lab VentilationSingle Nitrile Gloves (4 mil)Standard Lab CoatSafety Glasses
2.[1] Weighing/Solid Handling (Open Vial)N95 or P100 Respirator (if outside hood)*Double Gloving: 1. Inner: Latex/Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile (8 mil)Tyvek® Sleeves or Disposable Gown (closed front)Chemical Goggles (prevent dust entry)
3.[1] Solubilization (Dissolving in DMSO)Fume Hood Sash at proper heightDouble Gloving (change outer glove immediately if splashed)Standard Lab Coat + Apron (optional)Safety Glasses with Side Shields
4.[1] In Vitro Application (Diluted Media)Standard Lab VentilationSingle Nitrile GlovesStandard Lab CoatSafety Glasses

*Note: Respiratory protection is a secondary control.[1] Engineering controls (Fume Hood) are primary.[1] Only use respirators if engineering controls are unavailable or during spill cleanup.

Operational Workflow: Safe Solubilization Protocol

This protocol minimizes dust generation and DMSO-mediated skin absorption.[1]

Step 1: Preparation
  • Calculate the required volume of solvent (DMSO or Ethanol) before opening the vial.

  • Pre-wet the pipette tip with the solvent to ensure accurate volume transfer.

  • Place a chemically resistant absorbent pad (e.g., Benchkote) in the fume hood.

Step 2: Weighing (The Critical Step)
  • Rationale: The hydrochloride salt is hygroscopic. Minimize exposure to ambient humidity to prevent clumping, which leads to aggressive scraping and dust generation.

  • Technique: Do not pour from the source vial. Use a disposable anti-static spatula.[1]

  • Tare: Tare the balance before opening the vial.

Step 3: Solubilization
  • Add the solvent (DMSO) directly to the vial if possible, or to the weighed powder in a tube.

  • Vortexing: Vortex with the cap tightly sealed .

  • Pressure Release: DMSO generates heat upon mixing with some salts.[1] Briefly loosen the cap inside the hood after vortexing to release any pressure build-up, preventing aerosolization upon next opening.

Step 4: Decontamination[1]
  • Wipe down the exterior of the stock solution vial with a Kimwipe soaked in 70% Ethanol.

  • Dispose of the outer pair of gloves.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the "Defense in Depth" strategy for handling PF-CBP1.

G cluster_prep Preparation Phase cluster_ops Operational Phase start START: PF-CBP1 Handling risk Risk: Epigenetic Modulation (Reproductive Toxin) start->risk eng Engineering Control: Fume Hood / BSC (Sash < 18 inches) risk->eng Mitigation ppe Don PPE: Double Nitrile Gloves Tyvek Sleeves Goggles weigh Weighing (Solid): Avoid Dust Generation Use Anti-Static Gun ppe->weigh eng->ppe solub Solubilization (DMSO): Risk: Transdermal Permeation Action: Change Outer Gloves on Splash weigh->solub Add DMSO waste Disposal: Solid: Hazardous Waste Bin Liquid: Chemical Waste Stream solub->waste Excess/Tips end END: Decontamination waste->end

Figure 1: Operational safety workflow emphasizing the transition from engineering controls to active handling.

Waste Management & Disposal

Do not dispose of PF-CBP1 down the drain. Its high potency against aquatic organisms and stability makes it an environmental hazard.[1]

  • Solid Waste: Contaminated gloves, pipette tips, and empty vials must be placed in a labeled hazardous waste bag (yellow/red biohazard or chemical hazard bags, depending on facility rules).

  • Liquid Waste:

    • DMSO Solutions: Collect in a dedicated "Halogenated/Organic Solvent" waste container.

    • Cell Culture Media: Media containing trace PF-CBP1 should be treated with 10% bleach for 20 minutes before disposal, or collected as liquid chemical waste.[1]

Emergency Response

Exposure Scenario: Skin Contact (DMSO Solution)
  • Immediate Action: Do not scrub. Scrubbing increases blood flow and absorption.[1]

  • Rinse: Gently flush the area with running water for 15 minutes.

  • Soap: Use mild soap after the initial flush.

  • Medical: Seek medical attention. Provide the SDS, specifically highlighting H361 (Reproductive Toxicity) .

Exposure Scenario: Spills (Powder)[1]
  • Evacuate: Clear the immediate area.

  • PPE: Don a P100 respirator and double gloves.[1]

  • Contain: Cover the powder with a damp paper towel (soaked in water) to prevent dust from becoming airborne.

  • Clean: Wipe up the damp powder. Clean the surface with a detergent solution, followed by 70% Ethanol.

References

  • PubChem. (n.d.).[1] PF-CBP1 Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Chekler, E. L., et al. (2015).[1][5][6] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[1][5][6] Chemistry & Biology, 22(12), 1588-1596.[1][5][6] (Provides mechanistic basis for potency).[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.